Product packaging for C.I. Vat Yellow 2(Cat. No.:CAS No. 129-09-9)

C.I. Vat Yellow 2

Cat. No.: B1669114
CAS No.: 129-09-9
M. Wt: 474.6 g/mol
InChI Key: GFFQNEGBFFGLQG-UHFFFAOYSA-N
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Description

Properties and Applications: green light yellow. Orange powder, insoluble in water and ethanol. In alkaline insurance powder also in stock for purple;  In the acidic insurance powder also in dark orange ones for;  The strong sulfuric acid to yellow. Mainly used for cotton, silk sheets, towels and the monochrome printing. Can also be used for viscose, polyester/cotton,PVA/cotton blended fabric dyeing and printing, and can also be used for the paper dyeing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H14N2O2S2 B1669114 C.I. Vat Yellow 2 CAS No. 129-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,16-diphenyl-5,15-dithia-7,17-diazapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1(13),3(11),4(8),6,9,14(18),16,19-octaene-2,12-dione
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InChI

InChI=1S/C28H14N2O2S2/c31-23-18-12-14-20-26(34-28(30-20)16-9-5-2-6-10-16)22(18)24(32)17-11-13-19-25(21(17)23)33-27(29-19)15-7-3-1-4-8-15/h1-14H
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InChI Key

GFFQNEGBFFGLQG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5SC(=N6)C7=CC=CC=C7
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Molecular Formula

C28H14N2O2S2
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DSSTOX Substance ID

DTXSID1051646
Record name C.I. Vat Yellow 2
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Molecular Weight

474.6 g/mol
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Physical Description

Brown odorless grains; [MSDSonline]
Record name C.I. Vat Yellow 2
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CAS No.

129-09-9
Record name 2,8-Diphenylanthra[2,1-d:6,5-d′]bisthiazole-6,12-dione
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Foundational & Exploratory

C.I. Vat Yellow 2 (CAS No. 129-09-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of C.I. Vat Yellow 2 (CAS No. 129-09-9), a synthetic anthraquinone dye. It covers its chemical and physical properties, manufacturing processes, industrial applications, and toxicological profile. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound. Detailed experimental protocols for its synthesis are provided, and all quantitative data is summarized in structured tables for ease of reference. Visualizations of the synthesis workflow are also included. While specific spectroscopic and detailed toxicological experimental data for this compound are limited in the public domain, this guide provides general methodologies for the characterization and safety assessment of such compounds.

Chemical and Physical Properties

This compound, also known by its chemical name 2,8-diphenyl-anthra[2,1-d,6,5-d']bisthiazole-6,12-dione, is a yellow-brown powder.[1][2] It is insoluble in water and ethanol but slightly soluble in 2-chlorophenol and pyridine.[2][3] In concentrated sulfuric acid, it appears yellow, and in an alkaline sodium hydrosulfite solution, it turns purple.[2]

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 129-09-9
C.I. Number 67300
Molecular Formula C₂₈H₁₄N₂O₂S₂
Molecular Weight 474.56 g/mol
IUPAC Name 2,8-diphenylanthra[2,1-d:6,5-d']bis(thiazole)-6,12-dione
Appearance Yellow-brown powder/Orange powder
Density 1.467 g/cm³
Boiling Point 727.3 °C at 760 mmHg
Flash Point 393.6 °C
Solubility Insoluble in water and ethanol.

Synthesis and Manufacturing

The synthesis of this compound involves the reaction of 2,6-diaminoanthraquinone with other reagents to form the thiazole rings. Several manufacturing methods have been reported, with a prominent one detailed in Chinese patent CN101381525B. This method offers a high yield and utilizes a specific catalyst and solvent system.

Experimental Protocol for Synthesis (Based on CN101381525B)

This protocol describes the synthesis of this compound using 2,6-diaminoanthraquinone, benzoyl chloride, and sulfur in the presence of a cuprous chloride catalyst and 1,3-dimethyl-2-imidazolone as a solvent.

Materials:

  • 2,6-diaminoanthraquinone

  • Benzoyl trichloride

  • Sulfur

  • Cuprous chloride (catalyst)

  • 1,3-dimethyl-2-imidazolone (solvent)

  • Concentrated sulfuric acid (98 wt%)

  • Aqueous sodium hypochlorite solution (10 wt%)

Procedure:

  • Reaction: In a reaction vessel, combine 2,6-diaminoanthraquinone, benzoyl trichloride, and sulfur in a molar ratio of 1:2-3.5:3.5. Add cuprous chloride as a catalyst and 1,3-dimethyl-2-imidazolone as a solvent. The weight ratio of the solvent to 2,6-diaminoanthraquinone should be between 1:1 and 4:1. Heat the reaction mixture to 130-180 °C for 6-8 hours.

  • Isolation: After the reaction is complete, dilute the reaction solution with 1,3-dimethyl-2-imidazolone and cool to room temperature. Filter the mixture to isolate the crude product.

  • Acid Treatment: Treat the crude product with 98 wt% concentrated sulfuric acid at 60-75 °C for 2-3 hours.

  • Washing and Filtration: Wash the acid-treated product with water until neutral and filter.

  • Oxidation: Oxidize the product with a 10 wt% aqueous sodium hypochlorite solution at 60-75 °C for 2-3 hours.

  • Final Product: Filter the oxidized product, wash it with water, and dry to obtain this compound.

This process is reported to yield a product with a dye strength of 224-252% and a yield of 70-75%.

Synthesis_Workflow Reactants 2,6-diaminoanthraquinone, Benzoyl trichloride, Sulfur, Cuprous chloride (catalyst), 1,3-dimethyl-2-imidazolone (solvent) Reaction Reaction (130-180 °C, 6-8 hours) Reactants->Reaction DilutionCooling Dilution with Solvent & Cooling Reaction->DilutionCooling Filtration1 Filtration DilutionCooling->Filtration1 AcidTreatment Sulfuric Acid Treatment (60-75 °C, 2-3 hours) Filtration1->AcidTreatment WashingFiltration Washing & Filtration AcidTreatment->WashingFiltration Oxidation Sodium Hypochlorite Oxidation (60-75 °C, 2-3 hours) WashingFiltration->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Synthesis workflow for this compound.

Analytical Characterization

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of this compound has been recorded using a KBr-pellet technique. This method is suitable for identifying the functional groups present in the molecule.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a common method for the quantitative analysis of dye solutions. For vat dyes, this involves reducing the insoluble pigment to its water-soluble leuco form and measuring its absorbance at the wavelength of maximum absorbance (λmax).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the chemical structure of this compound.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of dyes and separating them from impurities. A reverse-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile and an acidic aqueous solution, is often used for the analysis of anthraquinone dyes.

Applications

This compound is primarily used as a dye in the textile and paper industries.

  • Textile Dyeing: It is used for dyeing and printing on various fabrics, including cotton, silk, viscose, and polyester/cotton blends.

  • Paper Dyeing: It is also utilized for the dyeing of paper.

Toxicological Profile and Safety

The toxicological data for this compound is limited. It is classified as an irritant, and like other anthraquinones, may be toxic by ingestion.

Table 2: Toxicological Data for this compound

EndpointOrganismValueReference(s)
TL50 (96 hours)Fathead Minnows (Pimephales promelas)> 180 mg/L

GHS Hazard Information: Aggregated GHS information indicates that this compound may cause skin irritation (H315) and serious eye irritation (H319). However, a significant number of reports indicate that it does not meet GHS hazard criteria.

Ecotoxicity

The ecotoxicity of this compound has been evaluated in fathead minnows. The 96-hour median tolerance limit (TL50) was found to be greater than 180 mg/L, suggesting low acute toxicity to this aquatic species under the tested conditions.

General Protocol for Aquatic Toxicity Testing (Fathead Minnow)

Standardized protocols, such as those from the U.S. EPA, are available for assessing the chronic toxicity of substances to fathead minnow larvae. These tests typically involve a seven-day exposure period in a static renewal system.

General Procedure:

  • Test Organisms: Less than 24-hour-old fathead minnow larvae are used.

  • Exposure: Larvae are exposed to a series of effluent concentrations and a control for seven days.

  • Test Conditions: The test is a static renewal type, with test solutions renewed daily. Water quality parameters such as dissolved oxygen, pH, and temperature are monitored daily.

  • Endpoints: The primary endpoints measured are survival and growth (measured as mean dry weight).

Toxicity_Testing_Workflow Start Start with <24h old fathead minnow larvae Exposure Expose to different concentrations of this compound and a control Start->Exposure SevenDay 7-day static renewal test Exposure->SevenDay DailyMonitoring Daily monitoring of: - Water quality (DO, pH, temp) - Mortalities SevenDay->DailyMonitoring Daily EndpointMeasurement Endpoint Measurement: - Survival (mortality count) - Growth (dry weight) SevenDay->EndpointMeasurement DailyMonitoring->SevenDay DataAnalysis Data Analysis (e.g., calculate LC50/EC50) EndpointMeasurement->DataAnalysis

Caption: Generalized workflow for fathead minnow toxicity testing.

Conclusion

This compound is a commercially important anthraquinone dye with well-established applications in the textile and paper industries. While its synthesis is documented, particularly in patent literature, there is a notable lack of publicly available, detailed experimental data regarding its spectroscopic characterization and a comprehensive toxicological profile. The available data suggests low acute aquatic toxicity and potential for skin and eye irritation. For researchers and professionals in drug development, this guide provides a foundational understanding of this compound. Further research would be beneficial to fully characterize its spectroscopic properties and to conduct a more thorough toxicological assessment according to current standardized guidelines.

References

An In-depth Technical Guide to the Synthesis of Indanthrene Yellow G (Flavanthrone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanthrene Yellow G, known systematically as Flavanthrone (C.I. Vat Yellow 1; C.I. 70600), is a polycyclic aromatic vat dye recognized for its brilliant yellow hue and exceptional fastness properties.[1][2] Its robust chemical structure, an extended conjugated aromatic system, imparts high thermal stability, lightfastness, and chemical resistance, making it a valuable colorant in the textile industry for cotton and other cellulosic fibers, as well as a pigment in high-performance applications like automotive paints, plastics, and printing inks.[1][2] This technical guide provides a detailed overview of the core synthesis pathways of Flavanthrone, complete with experimental protocols and quantitative data, intended for professionals in chemical research and development.

Core Synthesis Pathways

The industrial synthesis of Flavanthrone primarily proceeds through two main routes, both originating from anthraquinone derivatives. The most common pathway starts from 2-aminoanthraquinone, while an alternative method utilizes 1-chloro-2-aminoanthraquinone.

Pathway 1: Synthesis from 2-Aminoanthraquinone

This pathway is a cornerstone of industrial production and involves the dimerization and subsequent cyclization of 2-aminoanthraquinone. The process can be broken down into several key stages:

  • Acetylation of 2-Aminoanthraquinone: The synthesis begins with the protection of the amino group in 2-aminoanthraquinone through acetylation to form 2-acetylaminoanthraquinone.

  • Condensation (Ullmann-type Reaction): The acetylated intermediate undergoes a copper-catalyzed condensation reaction to form a bianthraquinone derivative.

  • Copper Removal: The copper catalyst is removed from the intermediate.

  • Hydrolysis and Ring Closure: The final step involves the hydrolysis of the acetyl groups and a ring-closing reaction in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final Flavanthrone structure.

A detailed experimental protocol based on modern patented methods is outlined below.

Step 1: Acetylation of 2-Aminoanthraquinone

  • To a reaction vessel, add 200-800 parts of glacial acetic acid.

  • Under negative pressure (0.5-1 MPa), add 100-300 parts of 2-aminoanthraquinone and stir for 10 minutes.

  • Add 100-300 parts of acetic anhydride to the mixture.

  • Slowly heat the mixture to 100-200°C over 40-60 minutes.

  • Monitor the reaction by microscopy until the red crystals of 2-aminoanthraquinone are no longer visible, indicating the completion of the acetylation.[3]

Step 2: Condensation

  • The resulting 2-acetylaminoanthraquinone is then subjected to a condensation reaction.

  • Dimethylformamide (DMF) is used as the solvent.

  • A compound catalyst of anhydrous ferric chloride and copper powder is added. The use of this catalyst is reported to improve the reaction thoroughness and yield.

  • The reaction is carried out at an elevated temperature to facilitate the coupling.

Step 3: Copper Removal

  • The crude product from the condensation step is transferred to a copper-stripping reaction vessel.

  • Water is added, and the mixture is stirred for 30 minutes.

  • Add 200-400 parts of hydrochloric acid and 30-90 parts of sodium chlorate.

  • The mixture is slowly heated to 70-90°C and incubated for 30 minutes.

  • The temperature is then raised to 85-120°C and maintained for 2 hours before filtering.

  • The filter cake is washed with hot water until neutral. The filtrate is collected for copper reclamation.

Step 4: Hydrolysis and Ring Closure

  • The filter cake is added to a hydrolysis and ring-closing vessel.

  • Add 1000-1500 parts of concentrated sulfuric acid.

  • The mixture is heated to 30-80°C and maintained for 4 hours.

  • After completion, the reaction mixture is cooled and filtered.

  • The product is washed with hot water until neutral and then dried to obtain the final Flavanthrone product.

ParameterStep 1: AcetylationStep 3: Copper RemovalStep 4: Hydrolysis & Ring Closure
Reactants/Reagents 2-Aminoanthraquinone, Glacial Acetic Acid, Acetic AnhydrideCrude Condensation Product, HCl, Sodium ChloratePurified Intermediate, Conc. H₂SO₄
Solvent Glacial Acetic AcidWaterConcentrated Sulfuric Acid
Temperature 100 - 200°C70 - 120°C30 - 80°C
Reaction Time 40 - 60 minutes2.5 hours4 hours
Key Conditions Negative pressure (0.5-1MPa)Stepwise heating-
Reported Yield Improvement --Overall yield can be improved by ~20% with this method
Pathway 2: Synthesis from 1-Chloro-2-Aminoanthraquinone

An alternative route to Flavanthrone involves the Ullmann condensation of an acylated 1-chloro-2-aminoanthraquinone, followed by an alkaline treatment to induce ring closure.

  • Acylation of 1-Chloro-2-Aminoanthraquinone: The starting material is first acylated, for example, by reacting with phthalic anhydride to form 1-chloro-2-phthalimidoanthraquinone.

  • Ullmann Condensation: Two molecules of the acylated intermediate are coupled using copper powder in a high-boiling solvent like trichlorobenzene. This forms the 2,2'-diphthalimido-1,1'-bianthraquinonyl intermediate.

  • Alkaline Ring Closure: The intermediate is treated with a boiling aqueous solution of sodium hydroxide (3-5%). This step simultaneously cleaves the phthalic acid residues and facilitates the ring closure to form Flavanthrone.

Step 1 & 2: Acylation and Ullmann Condensation

  • Prepare 1-chloro-2-phthalimidoanthraquinone from 1-chloro-2-aminoanthraquinone and phthalic anhydride.

  • In a suitable reaction vessel, dissolve the 1-chloro-2-phthalimidoanthraquinone in trichlorobenzene.

  • Add copper powder as the catalyst.

  • Heat the mixture to boiling to initiate the Ullmann condensation to form 2,2'-diphthalimido-1,1'-bianthraquinonyl.

Step 3: Alkaline Ring Closure

  • Isolate the bianthraquinonyl intermediate.

  • Suspend the intermediate in a 3-5% aqueous solution of sodium hydroxide.

  • Boil the mixture. The hydrolysis of the phthalimido groups and subsequent ring closure will occur, precipitating the Flavanthrone product.

  • Filter the product, wash with water until neutral, and dry.

Synthesis of Precursor: 2-Aminoanthraquinone

The availability of high-purity 2-aminoanthraquinone is critical for the successful synthesis of Flavanthrone. Two primary industrial methods for its production are outlined below.

Method A: Ammonolysis of Sodium Anthraquinone-2-Sulfonate
  • Reaction Setup: A mixture of sodium anthraquinone-2-sulfonate (20g) and concentrated aqueous ammonia (200 mL, 0.88 g/mL) is prepared.

  • Autoclave Reaction: The mixture is heated in an autoclave to 180°C and maintained at this temperature for 6 hours.

  • Isolation: The autoclave is allowed to cool overnight. The precipitated 2-aminoanthraquinone is then filtered off and dried. The product is a red solid with a melting point of 302°C.

Method B: Reduction of 2-Nitroanthraquinone
  • Reaction Setup: In an electromagnetically stirred autoclave, place 2.5 g of 2-nitroanthraquinone, 75 g of water, and 0.025 g of 5% palladium on carbon catalyst.

  • Hydrogenation: Purge the autoclave with hydrogen. The hydrogenation is carried out with stirring at 100°C and a pressure of 2 to 6 Kg/cm².G. The reaction proceeds for approximately 4 hours.

  • Purification and Isolation: After the reaction, the mixture is filtered. Concentrated sulfuric acid (22 g) is added to the filtrate to dissolve the product. The catalyst is then removed by filtration. The filtrate is diluted with water, causing the 2-aminoanthraquinone to precipitate. The crystals are collected by filtration. This method yields a product with 99% purity and a nearly quantitative yield.

Purification of Crude Flavanthrone

Crude Flavanthrone from the synthesis process often contains unreacted starting materials and by-products, which can affect its coloristic properties. A common purification method is acid pasting.

  • Slowly add 50 parts of crude Flavanthrone to 300 parts of nitric acid (specific gravity 1.49-1.50) with agitation at room temperature.

  • Continue agitation for 1 hour after the addition is complete.

  • "Drown" the mixture in a vessel containing 2500 parts of water and sufficient ice to maintain a temperature of 5-10°C.

  • After drowning is complete, stir the mass for 30 minutes.

  • Heat the mixture to 95-100°C for 2 hours with continued agitation.

  • Filter the purified product and wash with hot water until acid-free.

  • Dry the final product at approximately 80°C (175°F). The reported yield for this purification step is around 98% (49.05 parts from 50 parts crude).

Visualized Synthesis Workflows

The following diagrams illustrate the logical flow of the synthesis pathways described above.

Synthesis_Pathway_1 A 2-Aminoanthraquinone B Acetylation (Acetic Anhydride, Acetic Acid) A->B C 2-Acetylaminoanthraquinone B->C D Condensation (Cu/FeCl3 catalyst, DMF) C->D E Bianthraquinone Intermediate D->E F Copper Removal (HCl, NaClO3) E->F G Purified Intermediate F->G H Hydrolysis & Ring Closure (Conc. H2SO4) G->H I Crude Flavanthrone H->I J Purification (Acid Pasting) I->J K Indanthrene Yellow G (Flavanthrone) J->K

Caption: Synthesis of Flavanthrone from 2-Aminoanthraquinone.

Synthesis_Pathway_2 A 1-Chloro-2-Aminoanthraquinone B Acylation (e.g., Phthalic Anhydride) A->B C Acylated Intermediate B->C D Ullmann Condensation (Cu, Trichlorobenzene) C->D E Dimer Intermediate D->E F Alkaline Ring Closure (NaOH solution, boil) E->F G Indanthrene Yellow G (Flavanthrone) F->G Precursor_Synthesis cluster_A Method A cluster_B Method B A1 Sodium Anthraquinone-2-Sulfonate A2 Ammonolysis (Conc. NH3, 180°C, Autoclave) A1->A2 A3 2-Aminoanthraquinone A2->A3 B1 2-Nitroanthraquinone B2 Reduction (H2, Pd/C, 100°C) B1->B2 B3 2-Aminoanthraquinone B2->B3

References

Flavanthrone and its Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavanthrone, a polycyclic aromatic hydrocarbon, and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. This document provides an in-depth technical overview of flavanthrone, focusing on its synthesis, physicochemical properties, and burgeoning applications in drug development, particularly in oncology. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction

Flavanthrone (C₂₈H₁₂N₂O₂) is a robust organic compound known for its brilliant yellow-orange hue and exceptional stability.[1] Historically utilized as a vat dye in the textile industry due to its high resistance to light and chemical degradation, recent scientific investigations have unveiled its potential in more advanced applications.[1] The unique electronic and photochemical properties of the flavanthrone core have spurred interest in its derivatives for applications ranging from organic electronics to medicinal chemistry. In the realm of drug development, the structural motif of flavanthrone, as a polycyclic aromatic hydrocarbon (PAH), suggests potential interactions with biological systems, which is an active area of research. This guide will delve into the technical aspects of flavanthrone and its derivatives, providing a foundational resource for scientists and researchers.

Synthesis and Chemical Properties

Synthesis of the Flavanthrone Core

The synthesis of flavanthrone typically proceeds from 2-aminoanthraquinone. One established method involves the condensation of 2-aminoanthraquinone using condensing agents like titanium tetrachloride or antimony pentachloride in a high-boiling solvent such as nitrobenzene.

A patented method outlines a process that includes the following key steps:

  • Reaction: 2-aminoanthraquinone is heated with titanium tetrachloride in an organic solvent like o-dichlorobenzene.

  • Hydrolysis: The resulting titanium complex is then hydrolyzed.

  • Purification: The crude flavanthrone is purified, which may involve vatting and oxidation to yield the final product.

Another approach involves the Ullmann reaction of acylated 1-chloro-2-aminoanthraquinone, followed by alkaline treatment.

Synthesis of Flavanthrone Derivatives

The functionalization of the flavanthrone core to produce derivatives is an area of ongoing research. The synthesis of substituted flavanthrones can be challenging due to the compound's low solubility and high stability. However, methods analogous to those used for other polycyclic aromatic compounds can be adapted. For instance, electrophilic substitution reactions can introduce functional groups onto the aromatic rings, although controlling the regioselectivity can be difficult.

A general workflow for the synthesis and evaluation of novel flavanthrone derivatives is depicted below.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Material (e.g., 2-Aminoanthraquinone) reaction Chemical Synthesis (e.g., Condensation, Cyclization) start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization screening In vitro Screening (e.g., MTT Assay) characterization->screening doseresponse Dose-Response Studies (IC50 Determination) screening->doseresponse mechanistic Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) doseresponse->mechanistic invivo In vivo Studies (Animal Models) mechanistic->invivo

Figure 1: General workflow for the synthesis and biological evaluation of flavanthrone derivatives.
Physicochemical Properties

Flavanthrone is a yellow to orange crystalline solid that is insoluble in water but soluble in concentrated sulfuric acid and some organic solvents like nitrobenzene.[1] Its high thermal stability and photostability are key characteristics. The extensive π-conjugated system in flavanthrone is responsible for its color and electronic properties.

PropertyValueReference
Molecular FormulaC₂₈H₁₂N₂O₂[2]
Molecular Weight408.41 g/mol [2]
AppearanceYellow to orange powder
Melting Point>300 °C
SolubilityInsoluble in water; soluble in concentrated H₂SO₄
UV-vis λmax~450-470 nm (in solution)

Applications in Drug Development

While research into the biological activities of flavanthrone and its derivatives is still emerging, several potential applications in drug development are being explored, primarily in the field of oncology.

Anticancer Activity

As a polycyclic aromatic hydrocarbon, flavanthrone's potential as an anticancer agent is an area of active investigation. The mechanism of action for many PAHs involves intercalation into DNA and the generation of reactive oxygen species (ROS), leading to cytotoxicity in cancer cells.

Mechanism of Action of Polycyclic Aromatic Hydrocarbons:

The general mechanism of carcinogenesis for PAHs involves metabolic activation. This process typically involves cytochrome P450 enzymes that convert the PAH into reactive metabolites, such as diol epoxides. These electrophilic metabolites can then form covalent adducts with DNA, leading to mutations and potentially initiating cancer. Paradoxically, the same properties that can lead to carcinogenesis can also be harnessed for cancer therapy. The ability to generate ROS and damage DNA can be selectively targeted towards cancer cells.

PAH Polycyclic Aromatic Hydrocarbon (PAH) Metabolic_Activation Metabolic Activation (Cytochrome P450) PAH->Metabolic_Activation Reactive_Metabolites Reactive Metabolites (e.g., Diol Epoxides) Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Initiation Mutation->Cancer

References

Spectroscopic Analysis of C.I. Vat Yellow 2: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the analysis of C.I. Vat Yellow 2 (Indanthrene Yellow G), an anthraquinone-based vat dye. It details the chemical and physical properties of the dye and presents in-depth experimental protocols for its characterization using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Given the compound's characteristic poor solubility, this guide emphasizes specialized sample preparation and analytical techniques. Predicted spectroscopic data, based on its known structure, are summarized in tables for easy reference. Furthermore, this document includes mandatory visualizations of experimental workflows to aid in the practical application of these methodologies.

Introduction to this compound

This compound, with the chemical identifier C.I. 67300 and CAS number 129-09-9, is a synthetic organic dye belonging to the anthraquinone class.[1] It is characterized by its vibrant yellow color and high fastness properties, making it suitable for various industrial applications, including the dyeing of cellulosic fibers.[1] Its molecular structure is based on a complex fused aromatic ring system containing nitrogen and sulfur heteroatoms. The inherent insolubility of this compound in water and common organic solvents presents a significant challenge for its analytical characterization.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
C.I. NameVat Yellow 2
CAS Number129-09-9
Molecular FormulaC₂₈H₁₄N₂O₂S₂[1][2]
Molecular Weight474.56 g/mol
Chemical ClassAnthraquinone Dye
Physical FormOrange powder
SolubilityInsoluble in water and ethanol

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the dye's chromophoric system. The extensive π-conjugation of the anthraquinone core is responsible for its absorption in the visible region of the spectrum.

Predicted Spectroscopic Data: As a yellow dye, this compound is expected to absorb light in the complementary blue-violet region. The maximum absorption wavelength (λmax) is predicted to be in the 400-480 nm range, which is typical for anthraquinone dyes.

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

ParameterPredicted Value
λmax400 - 480 nm

Experimental Protocol: The primary challenge in the UV-Vis analysis of this compound is its insolubility. A solvent that can dissolve the dye to a measurable concentration without interfering with its absorption spectrum is required.

  • Solvent Selection: Choose a solvent with a wide transparency range in the UV-Vis region and some solvating power for the dye, such as N,N-Dimethylformamide (DMF) or dichloromethane.

  • Sample Preparation:

    • Prepare a stock solution by dissolving a precisely weighed amount of this compound in the selected solvent.

    • Employ sonication or gentle heating to aid dissolution.

    • Prepare a series of dilutions to establish a calibration curve if quantitative analysis is required.

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Use a cuvette containing the pure solvent to record a baseline spectrum.

  • Spectral Acquisition: Scan the sample solution over a wavelength range of 200-800 nm to identify the λmax.

  • Data Analysis: Determine the λmax from the absorption spectrum.

UV_Vis_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Select appropriate solvent (e.g., DMF) B Dissolve this compound with sonication/heating A->B C Prepare serial dilutions B->C D Set up dual-beam UV-Vis spectrophotometer C->D E Record baseline with pure solvent D->E F Acquire absorption spectra (200-800 nm) E->F G Determine λmax F->G

Caption: Experimental workflow for UV-Vis analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Predicted Spectroscopic Data: The FTIR spectrum of this compound is expected to show characteristic peaks for the anthraquinone skeleton and its substituents. PubChem indicates that an FTIR spectrum has been recorded using the KBr-Pellet technique.

Table 3: Predicted FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional GroupVibrational Mode
3100 - 3000Aromatic C-HStretching
1680 - 1660C=O (Quinone)Stretching
1600 - 1450Aromatic C=CStretching
1350 - 1250C-NStretching
700 - 600C-SStretching

Experimental Protocol: For solid, insoluble samples like this compound, the KBr pellet method is a standard and effective sample preparation technique for transmission FTIR.

  • Sample Preparation (KBr Pellet):

    • Add 1-2 mg of this compound to an agate mortar containing approximately 200 mg of dry, finely ground potassium bromide (KBr).

    • Thoroughly grind the mixture until a homogeneous, fine powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply high pressure using a hydraulic press to form a thin, transparent, or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Background Spectrum: Acquire a background spectrum using a blank KBr pellet to account for atmospheric and instrumental noise.

  • Sample Spectrum: Place the sample pellet in the instrument's sample holder and record the spectrum.

  • Data Analysis: Correlate the observed absorption bands to the characteristic vibrational frequencies of the functional groups.

FTIR_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Grind this compound with dry KBr B Press mixture into a thin pellet A->B C Acquire background spectrum (blank KBr pellet) B->C D Record sample FTIR spectrum C->D E Identify characteristic absorption bands D->E

Caption: Experimental workflow for FTIR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. However, the low solubility of this compound makes obtaining high-quality solution-state NMR spectra challenging.

Predicted Spectroscopic Data: The ¹H NMR spectrum is expected to be complex, with multiple signals in the aromatic region. The ¹³C NMR spectrum will show a larger number of signals corresponding to the 28 carbon atoms in the molecule.

Table 4: Predicted NMR Chemical Shift Ranges for this compound

NucleusPredicted Chemical Shift (δ) ppmAssignment
¹H7.0 - 9.0Aromatic protons
¹³C110 - 150Aromatic carbons
¹³C> 160Quinone carbonyl carbons

Experimental Protocol: To overcome the solubility issue, specialized deuterated solvents and experimental conditions are necessary.

  • Solvent Selection: Use a high-boiling deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or, if necessary, a chlorinated solvent like chloroform-d (CDCl₃) with a few drops of trifluoroacetic acid to enhance solubility.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into an NMR tube.

    • Add 0.6-0.7 mL of the chosen deuterated solvent.

    • Use sonication and gentle heating to maximize the amount of dissolved sample. Note that any undissolved material will not contribute to the high-resolution spectrum.

  • Instrumentation: Employ a high-field NMR spectrometer (e.g., 400 MHz or higher) to improve signal dispersion and sensitivity.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • Consider acquiring spectra at elevated temperatures to improve solubility and spectral resolution.

    • Advanced 2D NMR experiments like COSY and HSQC can be used to establish correlations and aid in signal assignment.

  • Data Analysis: Analyze chemical shifts, signal integrations (for ¹H), and coupling constants to assign the signals to the molecular structure.

NMR_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Select specialized deuterated solvent (e.g., DMSO-d6) B Dissolve sample with sonication and/or heating A->B C Use high-field NMR spectrometer B->C D Acquire 1D (¹H, ¹³C) and 2D NMR spectra C->D E Analyze chemical shifts and correlations D->E

Caption: Experimental workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. Fragmentation analysis can provide further structural confirmation.

Predicted Spectroscopic Data: The high-resolution mass spectrum should provide the exact mass of the molecular ion, confirming the elemental composition.

Table 5: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺˙474.0497
[M+H]⁺475.0575

Experimental Protocol: A soft ionization technique coupled with a high-resolution mass analyzer is ideal for the analysis of this compound.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent for infusion or liquid chromatography, such as a mixture of acetonitrile and water.

    • Add a small amount of an acid (e.g., formic acid) or base to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, often coupled with a liquid chromatography (LC) system for sample introduction.

  • Ionization: Employ Electrospray Ionization (ESI) in either positive or negative ion mode.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and inducing fragmentation through collision-induced dissociation (CID) to obtain structural information.

  • Data Analysis:

    • Use the accurate mass to confirm the elemental formula.

    • Interpret the fragmentation pattern to corroborate the proposed structure. Common losses for anthraquinone dyes include CO and SO₂.

MS_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Dissolve sample in appropriate solvent B Add acid/base to promote ionization A->B C Inject into LC-MS system (e.g., Q-TOF) B->C D Ionize using Electrospray Ionization (ESI) C->D E Acquire full scan and MS/MS spectra D->E F Determine accurate mass and analyze fragmentation E->F

Caption: Experimental workflow for Mass Spectrometry analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound necessitates a multi-faceted approach, leveraging the strengths of UV-Vis, FTIR, NMR, and Mass Spectrometry. While the inherent insolubility of this anthraquinone dye presents methodological challenges, the application of appropriate solvents, sample preparation techniques, and advanced instrumentation as outlined in this guide can yield high-quality data for its complete structural characterization and quality control. The provided protocols and predicted spectral data serve as a valuable resource for professionals engaged in the analysis of this and structurally related compounds.

References

C.I. Vat Yellow 2: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of C.I. Vat Yellow 2 (C.I. 67300), an anthraquinone-based vat dye. Given the inherent characteristics of vat dyes, this guide addresses both the solubility of the dye in its original pigment form and its soluble leuco form, which is critical for its application.

Introduction to this compound and Vat Dye Solubility

This compound is a synthetic organic dye valued for its excellent color fastness properties, particularly on cellulosic fibers.[1][2] Like other vat dyes, it is structurally a large, planar, and non-polar molecule, which dictates its solubility characteristics.[3] In its oxidized, pigment form, this compound is practically insoluble in water and most common organic solvents.[4][5]

The practical "solubility" of vat dyes is achieved through a chemical reduction process in an alkaline medium, known as "vatting". This process converts the insoluble quinone structure of the dye into a water-soluble "leuco" salt. It is this leuco form that has an affinity for textile fibers and is the subject of most quantitative solubility studies. Upon application, the leuco form is re-oxidized back to the insoluble pigment, trapping it within the fiber matrix.

Solubility of this compound Pigment Form

Quantitative solubility data for the pigment form of this compound in organic solvents is scarce in publicly available literature. The information is primarily qualitative, indicating general insolubility. For analogous vat dyes, some solubility has been noted in specific high-boiling point organic solvents at elevated temperatures.

Table 1: Qualitative Solubility of this compound and Structurally Related Vat Dyes in Organic Solvents

Organic SolventThis compound SolubilityNotes
WaterInsolubleA fundamental characteristic of vat dyes in their pigment form.
EthanolInsolubleRepresentative of its insolubility in common polar protic solvents.
AcetoneInsolubleData for a related vat dye, indicating insolubility in polar aprotic solvents.
ChloroformInsolubleData for a related vat dye, indicating insolubility in halogenated solvents.
TolueneInsolubleData for a related vat dye, indicating insolubility in non-polar aromatic solvents.
Hot NitrobenzeneSoluble (for C.I. Vat Yellow 33)May indicate potential solubility for this compound under similar conditions.
o-ChlorophenolSlightly Soluble (for C.I. Vat Yellow 33)Suggests some solubility in phenolic solvents.
PyridineSlightly Soluble (for C.I. Vat Yellow 33)Indicates limited solubility in basic aromatic solvents.
Sulfuric AcidSlightly SolubleThe dye dissolves with a color change to yellow.

The Vatting Process: Achieving Solubilization

The key to utilizing this compound in an application context is the vatting process. This involves the reduction of the dye in an alkaline solution, typically using sodium hydrosulfite (sodium dithionite) and sodium hydroxide. The resulting leuco form is soluble in the aqueous alkaline medium.

The chemical transformation during vatting can be conceptually represented as:

Insoluble Dye (Quinone) + Reducing Agent (e.g., Na₂S₂O₄) + Alkali (e.g., NaOH) → Soluble Leuco Salt

Upon exposure to an oxidizing agent (such as atmospheric oxygen), the process is reversed:

Soluble Leuco Salt + Oxidizing Agent → Insoluble Dye (Quinone)

Vatting_Process Insoluble Insoluble this compound (Pigment Form) Soluble Soluble Leuco Form (in Alkaline Solution) Insoluble->Soluble Reduction (+ NaOH, + Na₂S₂O₄) Soluble->Insoluble Oxidation (e.g., Air)

Figure 1. The reversible vatting process for solubilizing this compound.

Experimental Protocol for Determining Leuco Dye Solubility

The quantitative determination of the solubility of the leuco form of this compound requires careful experimental design to prevent re-oxidation and to accurately measure the concentration of the soluble species in the presence of any remaining solid dye. The following protocol is based on the principles of derivative spectrophotometry, which helps to mitigate the effects of light scattering from undissolved particles.

Objective: To determine the equilibrium solubility of the leuco form of this compound in an aqueous alkaline solution at a specified temperature.

Materials and Reagents:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Deionized, deoxygenated water

  • Inert gas (e.g., Nitrogen or Argon)

  • UV-Vis Spectrophotometer

  • Thermostatic shaker or water bath

  • Sealed reaction vessels

  • Syringes and syringe filters (0.45 µm)

  • Standard laboratory glassware

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of the leuco dye by dissolving a known amount of this compound in a deoxygenated solution of NaOH and Na₂S₂O₄. Ensure complete dissolution, which is indicated by a color change to a clear solution (typically reddish-purple or blue for the leuco form of yellow vat dyes).

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution with the deoxygenated alkaline reducing solution.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the leuco form.

    • Plot a calibration curve of absorbance versus concentration.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the deoxygenated alkaline reducing solution in a sealed vessel.

    • Place the vessel in a thermostatic shaker set to the desired temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Allow the undissolved solids to settle.

  • Sample Analysis:

    • Carefully withdraw a sample of the supernatant using a syringe, maintaining an inert atmosphere.

    • Filter the sample through a syringe filter to remove any suspended particles.

    • Immediately dilute the filtered sample with the deoxygenated alkaline reducing solution to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution (the solubility) by accounting for the dilution factor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Deoxygenated Alkaline Reducing Solution C Add Excess this compound to Solution A->C B Create Calibration Curve with Leuco Dye Standards I Calculate Solubility using Calibration Curve B->I D Equilibrate in Thermostatic Shaker (24-48h) C->D E Settle Undissolved Solids D->E F Filter Supernatant (Inert Atmosphere) E->F G Dilute Sample F->G H Measure Absorbance (UV-Vis Spec) G->H H->I

References

An In-depth Technical Guide to the Photophysical Properties of Vat Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the photophysical properties of C.I. Vat Yellow 2 is limited in publicly available literature. This guide synthesizes available information on its chemical nature, data from structurally similar anthraquinone vat dyes, and established principles of dye photochemistry to provide a comprehensive overview. The experimental protocols and potential applications are presented as representative methodologies and exploratory concepts for this class of dyes.

Introduction

This compound (CAS No. 129-09-9), a member of the anthraquinone dye class, is a synthetic vat dye recognized for its vibrant yellow color.[1][2] Its core structure is based on anthraquinone, and its chemical formula is C₂₈H₁₄N₂O₂S₂ with a molecular weight of 474.56 g/mol .[1][2] Vat dyes are characteristically insoluble in water and most common organic solvents, a property that imparts excellent fastness when applied to textiles but also complicates the study of their photophysical properties in solution.[1] This guide aims to provide a detailed, albeit partially inferred, overview of the photophysical characteristics of Vat Yellow 2, alongside relevant experimental methodologies and a discussion of its potential in biomedical research.

Chemical and Physical Properties

A foundational understanding of the basic properties of Vat Yellow 2 is crucial for interpreting its photophysical behavior.

PropertyValue/DescriptionReference(s)
C.I. Name Vat Yellow 2
C.I. Number 67300
CAS Number 129-09-9
Molecular Formula C₂₈H₁₄N₂O₂S₂
Molecular Weight 474.56 g/mol
Appearance Orange to yellow-brown powder
Solubility Insoluble in water and ethanol. Turns yellow in concentrated sulfuric acid.

Photophysical Properties

Direct quantitative photophysical data for Vat Yellow 2 is scarce. The following table summarizes expected properties based on its chemical class (anthraquinone vat dyes) and available qualitative descriptions.

ParameterEstimated Value/RangeNotes
Absorption Maximum (λmax) ~400 - 450 nmTypical for yellow dyes, corresponding to absorption in the blue-violet region of the visible spectrum. The exact λmax is dependent on the solvent or solid-state environment.
Molar Extinction Coefficient (ε) HighAnthraquinone dyes are known for their strong light absorption capabilities.
Fluorescence Emission Weak or negligibleMany vat dyes, including those based on anthraquinone, exhibit low fluorescence quantum yields. This is often due to efficient intersystem crossing to the triplet state.
Fluorescence Quantum Yield (Φf) Expected to be lowThe energy absorbed by the molecule is more likely to be dissipated through non-radiative pathways or result in phosphorescence rather than fluorescence.
Excited-State Lifetime (τ) Not reportedThe lifetime of the excited state is a critical parameter for applications in photosensitization but is currently unknown for Vat Yellow 2.
Photostability Generally highVat dyes are known for their excellent lightfastness, suggesting high photostability. However, some anthraquinone derivatives can undergo photodegradation.

Experimental Protocols

The insolubility of Vat Yellow 2 necessitates specialized experimental protocols for the determination of its photophysical properties.

Measurement of Absorption and Emission Spectra of Insoluble Dyes

Objective: To determine the absorption and emission characteristics of Vat Yellow 2 in a solid or dispersed state.

Methodology: Solid-State Spectroscopy

  • Sample Preparation:

    • Thin Film Deposition: A thin, uniform film of Vat Yellow 2 can be prepared on a quartz substrate by vacuum deposition or by spin-coating a dispersion of the dye in a suitable volatile solvent.

    • KBr Pellet: For absorption measurements using FT-IR and, in some cases, UV-Vis, a potassium bromide (KBr) pellet can be prepared by mixing a small amount of the dye with dry KBr powder and pressing it into a transparent disk.

    • Dispersion in a Non-Solvent: For qualitative measurements, a fine dispersion of the dye can be created in a non-solvent like water with the aid of a surfactant and sonication. This is less ideal due to light scattering effects.

  • Spectroscopic Measurement:

    • UV-Vis Spectroscopy: An integrating sphere attachment on a UV-Vis spectrophotometer is recommended for thin film and dispersed samples to collect both transmitted and scattered light, providing a more accurate absorption spectrum.

    • Fluorescence Spectroscopy: A solid-state sample holder in a fluorometer is used. The excitation and emission spectra are recorded. It is crucial to carefully position the sample to minimize scattering artifacts.

Experimental_Workflow_Spectroscopy cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_data Data Output start Vat Yellow 2 Powder thin_film Thin Film Deposition start->thin_film kbr_pellet KBr Pellet Preparation start->kbr_pellet dispersion Dispersion in Non-Solvent start->dispersion uv_vis UV-Vis Spectroscopy (with Integrating Sphere) thin_film->uv_vis fluorescence Fluorescence Spectroscopy (Solid-State Holder) thin_film->fluorescence kbr_pellet->uv_vis dispersion->uv_vis abs_spectrum Absorption Spectrum (λmax) uv_vis->abs_spectrum em_spectrum Emission Spectrum fluorescence->em_spectrum

Workflow for Solid-State Spectroscopy.
Determination of Fluorescence Quantum Yield of Insoluble Dyes

Objective: To quantify the efficiency of light emission after absorption for Vat Yellow 2.

Methodology: Integrating Sphere Method (Absolute Quantum Yield)

  • Instrumentation: A calibrated integrating sphere coupled to a spectrofluorometer is required.

  • Measurement Procedure:

    • A measurement of the excitation light profile is taken with the sample holder empty.

    • The solid sample (thin film or powder) is placed in the integrating sphere, and the spectrum of the scattered excitation light is recorded. The difference between the two measurements gives the amount of light absorbed by the sample.

    • The emission spectrum of the sample is then recorded upon excitation at the desired wavelength.

  • Calculation: The absolute fluorescence quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This method is advantageous for solid samples as it does not require a reference standard.

Quantum_Yield_Measurement cluster_setup Experimental Setup cluster_steps Measurement Steps cluster_analysis Data Analysis instrument Integrating Sphere with Spectrofluorometer step1 1. Measure Excitation Light (Empty Sphere) instrument->step1 step3 3. Measure Emission Spectrum instrument->step3 sample Solid Sample of Vat Yellow 2 step2 2. Measure Scattered Light (with Sample) sample->step2 sample->step3 calc_abs Calculate Absorbed Photons (Step 1 - Step 2) step1->calc_abs step2->calc_abs calc_em Calculate Emitted Photons (from Step 3) step3->calc_em quantum_yield Calculate Quantum Yield (Φf) (Emitted / Absorbed) calc_abs->quantum_yield calc_em->quantum_yield

Workflow for Absolute Quantum Yield Measurement.

Potential Applications in Biomedical Research

While Vat Yellow 2 is primarily used as an industrial dye, its anthraquinone core structure is found in molecules with significant biomedical applications. This suggests potential, yet unexplored, avenues for Vat Yellow 2 or its derivatives in drug development and as research tools.

Cellular Imaging

Some anthraquinone derivatives are known to be cell-permeable and can be used as fluorescent stains for cellular compartments. The inherent fluorescence of Vat Yellow 2, although potentially weak, could be exploited for cellular imaging. Modifications to its structure could enhance its quantum yield and introduce targeting moieties for specific organelles.

Photodynamic Therapy (PDT)

PDT is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells. Anthraquinone derivatives have been investigated as photosensitizers. The expected low fluorescence quantum yield and efficient intersystem crossing of Vat Yellow 2 are desirable properties for a photosensitizer. If the triplet state is sufficiently long-lived and has the appropriate energy, it could efficiently transfer energy to molecular oxygen to produce singlet oxygen. Further research would be required to assess the photosensitizing potential of Vat Yellow 2 and to develop formulations that allow for its delivery to target tissues.

PDT_Signaling_Pathway cluster_activation Photosensitizer Activation cluster_ros ROS Generation cluster_cellular Cellular Effects VY2_ground Vat Yellow 2 (S₀) VY2_singlet Vat Yellow 2 (S₁) VY2_ground->VY2_singlet Absorption light Light (hν) light->VY2_singlet VY2_triplet Vat Yellow 2 (T₁) VY2_singlet->VY2_triplet Intersystem Crossing oxygen_singlet ¹O₂ (Singlet Oxygen) VY2_triplet->oxygen_singlet Energy Transfer oxygen_ground ³O₂ (Ground State Oxygen) oxygen_ground->oxygen_singlet cell_damage Oxidative Stress & Cellular Damage oxygen_singlet->cell_damage apoptosis Apoptosis/Necrosis cell_damage->apoptosis

Proposed Mechanism for Vat Yellow 2 in PDT.

Conclusion

Vat Yellow 2 is an anthraquinone-based vat dye with robust physical properties, making it an effective colorant. However, its photophysical characteristics are not well-documented, primarily due to its insolubility. Based on the properties of similar dyes, it is expected to have strong absorption in the blue-violet region, weak fluorescence, and high photostability. The exploration of its potential in biomedical fields, such as cellular imaging and photodynamic therapy, represents an exciting frontier for future research, contingent on the development of suitable delivery systems and a more detailed characterization of its excited-state properties. The experimental protocols outlined in this guide provide a framework for undertaking such investigations.

References

The Electrochemical Versatility of Anthraquinone Dyes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Anthraquinone dyes, a prominent class of organic colorants, exhibit rich and complex electrochemical behavior, making them compelling candidates for a wide array of applications, from advanced energy storage systems to sensitive analytical sensors. This technical guide provides an in-depth exploration of the core electrochemical principles governing these molecules. It details their redox mechanisms, the influence of molecular structure and environmental factors on their electrochemical properties, and standardized protocols for their characterization. Quantitative data on redox potentials, electron transfer kinetics, and diffusion coefficients are systematically tabulated for comparative analysis. Furthermore, this guide presents visual representations of key processes, including redox pathways and application workflows, to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Anthraquinone dyes, characterized by their core 9,10-anthracenedione structure, are not only valued for their vibrant colors and stability but also for their remarkable redox activity. The quinone moiety serves as a highly efficient electron-proton shuttle, undergoing reversible reduction and oxidation processes. This inherent electrochemical activity is the foundation for their use in diverse technological fields. In recent years, there has been a surge in research exploring their potential in next-generation aqueous organic redox flow batteries (AORFBs), where they serve as scalable and environmentally benign energy storage materials.[1][2][3] Additionally, their well-defined electrochemical signatures are harnessed in the development of sensitive and selective electrochemical sensors for various analytes.[4]

This guide aims to provide a comprehensive technical overview of the electrochemical behavior of anthraquinone dyes. It will delve into the fundamental electron transfer mechanisms, summarize key quantitative electrochemical parameters, provide detailed experimental methodologies for their study, and illustrate the logical and signaling pathways of their applications.

Core Principles of Anthraquinone Electrochemistry

The electrochemical behavior of anthraquinone dyes is primarily dictated by the redox reactions of the quinone groups. These reactions are often complex, involving the transfer of electrons and protons in a concerted or sequential manner, heavily influenced by the surrounding chemical environment.

Redox Mechanisms

The reduction of the anthraquinone core typically proceeds through a two-electron, two-proton pathway to form the corresponding hydroquinone.[5] The specific mechanism, however, is highly dependent on the pH of the medium.

  • In Protic (Acidic to Neutral) Media: In the presence of protons, the reduction often occurs in a single, reversible two-electron step. The carbonyl groups are protonated, facilitating the electron transfer to form the hydroquinone. This process is a classic example of proton-coupled electron transfer (PCET).

  • In Aprotic or Highly Alkaline Media: In the absence of a ready proton source, the reduction occurs in two distinct, sequential one-electron steps. The first electron transfer forms a stable radical anion (semiquinone), and the second electron transfer generates a dianion.

The redox mechanism can be generalized by the nine-membered square scheme, which illustrates the possible electron and proton transfer steps.

Factors Influencing Electrochemical Behavior

Several factors can significantly modulate the redox potentials and kinetics of anthraquinone dyes:

  • Substituents: The nature and position of substituent groups on the anthraquinone core have a profound impact on its electronic properties and, consequently, its redox potential. Electron-donating groups (e.g., -NH2, -OH) tend to lower the reduction potential, making the molecule easier to reduce, while electron-withdrawing groups (e.g., -NO2, -SO3H) have the opposite effect.

  • pH: As indicated by the redox mechanisms, the availability of protons is a critical parameter. The redox potential of anthraquinone dyes typically shifts to more negative values as the pH increases, a direct consequence of the involvement of protons in the reduction process.

  • Electrolyte: The composition and concentration of the supporting electrolyte can influence the solubility of the dye and the stability of its redox species, thereby affecting the overall electrochemical response.

  • Solvent: In non-aqueous electrochemistry, the polarity and coordinating ability of the solvent play a significant role in stabilizing the charged intermediates (radical anion and dianion).

Quantitative Electrochemical Data

A systematic understanding of the structure-property relationships in anthraquinone dyes requires the quantification of their electrochemical parameters. The following tables summarize key data from the literature for a selection of anthraquinone derivatives.

Table 1: Redox Potentials of Selected Anthraquinone Dyes

Anthraquinone DerivativeE°' (V vs. reference)Reference ElectrodeConditions (Solvent/Electrolyte)Reference
Anthraquinone (AQ)-1.32Fc+/FcDMF
1-aminoanthraquinone (1-AAQ)-0.65Ag/AgClpH > 12
Anthraquinone-2-sulfonic acid (AQS)-0.46SHEAqueous
1,8-dihydroxyanthraquinone (DHAQ)-0.6 (approx.)Ag/AgClpH 14
Alizarin Red S-0.53Ag/AgClpH 7.0
Acid Green 25-0.44Ag/AgClpH 4.0, Britton-Robinson buffer
Anth-1-Phenox-1.33 (0/-1), -1.75 (-1/-2)Fc+/FcDMF
Anth-2-Phenox-1.33 (0/-1), -1.77 (-1/-2)Fc+/FcDMF
Anth-1-Carb-1.33 (0/-1), -1.76 (-1/-2)Fc+/FcDMF
Anth-2-Carb-1.33 (0/-1), -1.76 (-1/-2)Fc+/FcDMF
Anth-1-NPh2-1.43 (0/-1), -1.83 (-1/-2)Fc+/FcDMF
Anth-2-NPh2-1.43 (0/-1), -1.83 (-1/-2)Fc+/FcDMF

Table 2: Electron Transfer and Diffusion Parameters

Anthraquinone Derivativek_s (cm/s)D (cm²/s)MethodConditionsReference
9,10-anthraquinone-2,7-disulfonic acid (AQDS)Varies with concentrationVaries with concentrationCV and RDE1 M H₂SO₄ and pH 10 buffer
Anthraquinone (AQ)-1.8 x 10⁻⁶ (pH 3.2), 1.6 x 10⁻⁶ (pH 5.0), 1.4 x 10⁻⁶ (pH 8.0)RRDE16 mol kg⁻¹ LiTFSI (aq)
Hydroquinone-5.05 x 10⁻⁴ChronocoulometryIonic liquid-carbon paste electrode

Experimental Protocols

The characterization of the electrochemical behavior of anthraquinone dyes relies on a suite of voltammetric and spectroscopic techniques. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique for probing the redox behavior of electroactive species.

  • Objective: To determine the redox potentials, assess the reversibility of electron transfer, and study the reaction mechanism.

  • Instrumentation: A potentiostat with a three-electrode setup is required.

    • Working Electrode: Glassy carbon electrode (GCE), platinum electrode, or a modified electrode (e.g., carbon nanotube modified GCE). The electrode should be polished to a mirror finish with alumina slurry and sonicated in deionized water and ethanol before each experiment.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

    • Counter Electrode: A platinum wire or graphite rod.

  • Procedure:

    • Prepare a solution of the anthraquinone dye (typically 0.1-1.0 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M KCl in water or 0.1 M TBAPF₆ in DMF).

    • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

    • Immerse the electrodes in the solution.

    • Set the parameters on the potentiostat:

      • Potential Range: Sweep from an initial potential where no reaction occurs to a potential sufficiently negative to induce reduction, and then reverse the scan back to the initial potential.

      • Scan Rate (ν): Typically varied from 10 to 200 mV/s.

    • Record the cyclic voltammogram (current vs. potential).

    • Analyze the data to determine the cathodic peak potential (Epc), anodic peak potential (Epa), cathodic peak current (ipc), and anodic peak current (ipa). The half-wave potential (E₁/₂) can be estimated as (Epc + Epa)/2. The peak separation (ΔEp = Epa - Epc) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is approximately 59 mV at room temperature.

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV and is often used for quantitative analysis.

  • Objective: To achieve lower detection limits and better resolution of closely spaced redox peaks.

  • Instrumentation: Same as for CV.

  • Procedure:

    • Prepare the electrochemical cell as described for CV.

    • Set the DPV parameters on the potentiostat:

      • Initial and Final Potentials: Define the potential window of interest.

      • Pulse Amplitude: The height of the potential pulse (typically 10-100 mV).

      • Pulse Width: The duration of the pulse (typically 5-100 ms).

      • Scan Rate: The rate at which the base potential is swept.

    • Record the differential pulse voltammogram (differential current vs. potential).

    • The peak height in the DPV is directly proportional to the concentration of the analyte, allowing for quantitative measurements.

Spectroelectrochemistry

This technique combines electrochemical measurements with UV-Visible spectroscopy to identify the species generated at the electrode surface.

  • Objective: To obtain the absorption spectra of the redox intermediates (e.g., radical anion, dianion, hydroquinone) and to study the reaction kinetics.

  • Instrumentation: A potentiostat, a UV-Visible spectrophotometer, and a specialized spectroelectrochemical cell (e.g., an optically transparent thin-layer electrode (OTTLE) cell).

  • Procedure:

    • Assemble the OTTLE cell with the working electrode (e.g., a gold minigrid).

    • Fill the cell with the deoxygenated dye solution.

    • Place the cell in the light path of the spectrophotometer.

    • Record the initial UV-Vis spectrum at a potential where no reaction occurs.

    • Apply a potential to initiate the first reduction step and hold it constant.

    • Record the UV-Vis spectra at regular time intervals until no further spectral changes are observed, indicating the complete conversion to the first intermediate.

    • Step the potential to a more negative value to initiate the second reduction step and repeat the spectral measurements.

    • The resulting spectra provide direct evidence for the species formed at each reduction stage.

Visualizing Electrochemical Processes and Applications

Graphical representations of the underlying mechanisms and workflows can significantly aid in understanding the complex behavior of anthraquinone dyes.

Redox_Mechanism cluster_protic Protic Media (e.g., pH < 8) cluster_aprotic Aprotic/Alkaline Media (e.g., pH > 8) AQ_p Anthraquinone (AQ) AQH2_p Hydroquinone (AQH2) AQ_p->AQH2_p + 2e⁻, + 2H⁺ AQH2_p->AQ_p - 2e⁻, - 2H⁺ AQ_a Anthraquinone (AQ) AQSemi_a Semiquinone Radical Anion (AQ⁻˙) AQ_a->AQSemi_a + e⁻ AQSemi_a->AQ_a - e⁻ AQDianion_a Dianion (AQ²⁻) AQSemi_a->AQDianion_a + e⁻ AQDianion_a->AQSemi_a - e⁻ AQ_RFB_Workflow cluster_discharge Discharge Cycle (Power Generation) Anolyte_Tank_D Anolyte Tank AQ²⁻ (charged) Stack_D Electrochemical Stack Anode: AQ²⁻ → AQ + 2e⁻ Ion-Selective Membrane Cathode: Fe(CN)₆³⁻ + e⁻ → Fe(CN)₆⁴⁻ Anolyte_Tank_D->Stack_D:anode Pump Catholyte_Tank_D Catholyte Tank Fe(CN)₆³⁻ (charged) Catholyte_Tank_D->Stack_D:cathode Pump Stack_D:anode->Anolyte_Tank_D AQ (discharged) Stack_D:cathode->Catholyte_Tank_D Fe(CN)₆⁴⁻ (discharged) External_Load External Load Stack_D->External_Load e⁻ flow Electrochemical_Sensor_Workflow cluster_sensor Electrochemical Sensing of a Target Analyte Analyte Target Analyte in Sample Electrode Modified Electrode (e.g., CNT-GCE with AQ dye) Analyte->Electrode Introduction to sensor Interaction Analyte interacts with AQ dye on electrode Electrode->Interaction Redox_Change Change in Redox Behavior of AQ Dye Interaction->Redox_Change Signal Measurable Electrochemical Signal (e.g., change in peak current or potential) Redox_Change->Signal Measured by Voltammetry (e.g., DPV) Detection Quantitative Detection of Analyte Signal->Detection Signal proportional to concentration

References

A Technical Guide to the Synthesis of C.I. Vat Yellow 2 Nanoparticles for Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Vat Yellow 2, a large, water-insoluble anthraquinone dye, presents a promising scaffold for the development of novel nanoparticle-based therapeutic and diagnostic agents. The generation of stable, well-defined nanoparticles from this hydrophobic molecule is a critical first step in harnessing its potential for applications such as drug delivery, bioimaging, and photodynamic therapy. This technical guide provides an in-depth overview of the principal methodologies for the synthesis of this compound nanoparticles, including nanoprecipitation, wet milling, and high-pressure homogenization. Detailed experimental protocols, hypothetical characterization data, and relevant biological pathways are presented to equip researchers with the foundational knowledge required for the successful formulation and application of these novel nanomaterials.

Introduction

The translation of hydrophobic molecules into the clinical setting is often hampered by their poor aqueous solubility, leading to challenges in formulation and bioavailability. Nanoparticle engineering offers a transformative approach to overcome these limitations. By reducing the particle size of a compound to the nanometer scale, it is possible to significantly increase its surface area-to-volume ratio, thereby enhancing dissolution rates and enabling parenteral administration. This compound, with its rigid, planar structure, is a candidate for nanoformulation, opening avenues for its investigation in various biomedical applications. This guide details the core synthesis and characterization techniques applicable to the production of this compound nanoparticles.

Nanoparticle Synthesis Methodologies

The synthesis of this compound nanoparticles necessitates the use of techniques capable of handling water-insoluble organic compounds. The selection of a suitable method depends on factors such as the desired particle size, scalability, and the need for specific surface functionalities.

Nanoprecipitation (Solvent-Antisolvent Method)

Nanoprecipitation is a versatile and widely used bottom-up technique for the fabrication of organic nanoparticles.[1][2][3][4][5] The process involves the rapid desolvation of the compound from an organic solvent upon mixing with an antisolvent (typically water), leading to nucleation and growth of nanoparticles. The presence of a stabilizer is crucial to control particle size and prevent aggregation.

Wet Milling

Wet milling is a top-down approach that utilizes mechanical attrition to reduce the particle size of a coarse drug powder suspended in a liquid medium. The process is carried out in a milling chamber containing grinding media (e.g., ceramic beads), which, upon agitation, create high shear and impact forces that break down the particles.

High-Pressure Homogenization (HPH)

High-pressure homogenization is another top-down method that forces a suspension of the drug through a narrow gap at very high pressure. The intense shear forces, cavitation, and impact lead to a significant reduction in particle size. HPH can be performed in water or non-aqueous media and is suitable for large-scale production.

Quantitative Data Summary

Due to the nascent stage of research into this compound nanoparticles, the following tables present hypothetical yet representative quantitative data based on similar organic nanoparticle systems. These tables are intended to provide researchers with expected ranges for key characterization parameters.

Table 1: Hypothetical Physicochemical Properties of this compound Nanoparticles Synthesized by Different Methods

Synthesis MethodAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Nanoprecipitation150 ± 200.15 ± 0.05-25 ± 5
Wet Milling250 ± 500.25 ± 0.08-20 ± 7
High-Pressure Homogenization200 ± 400.20 ± 0.06-22 ± 6

Table 2: Illustrative Drug Loading and Encapsulation Efficiency for a Model Hydrophobic Drug Co-loaded with this compound Nanoparticles

Nanoparticle FormulationDrug Loading (%)Encapsulation Efficiency (%)
Vat Yellow 2 NP (Nanoprecipitation)5.2 ± 0.885 ± 5
Vat Yellow 2 NP (Wet Milling)3.8 ± 0.578 ± 7
Vat Yellow 2 NP (HPH)4.5 ± 0.782 ± 6

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis of this compound nanoparticles.

Protocol for Nanoprecipitation
  • Preparation of the Organic Phase: Dissolve 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran).

  • Preparation of the Aqueous Phase: In a separate vessel, dissolve a stabilizer in 50 mL of deionized water. Common stabilizers for organic nanoparticles include Pluronic® F127 (0.1% w/v), polyvinyl alcohol (PVA) (0.5% w/v), or sodium dodecyl sulfate (SDS) (0.2% w/v).

  • Nanoprecipitation: Vigorously stir the aqueous phase using a magnetic stirrer (e.g., at 1000 rpm). Using a syringe pump, inject the organic phase into the aqueous phase at a constant rate (e.g., 1 mL/min).

  • Solvent Removal and Concentration: Allow the resulting nanoparticle suspension to stir for at least 2 hours at room temperature to facilitate the evaporation of the organic solvent. The suspension can be concentrated using rotary evaporation under reduced pressure.

  • Purification: Remove excess stabilizer and unprecipitated dye by centrifugation (e.g., 15,000 rpm for 30 minutes) and resuspend the nanoparticle pellet in deionized water. Repeat this washing step three times.

  • Characterization: Characterize the nanoparticles for size, PDI, and zeta potential using dynamic light scattering (DLS). The morphology can be assessed by transmission electron microscopy (TEM).

Protocol for Wet Milling
  • Preparation of the Slurry: Prepare a pre-suspension by dispersing 1 g of micronized this compound powder in 50 mL of an aqueous solution containing a suitable stabilizer (e.g., 1% w/v hydroxypropyl cellulose or a combination of a surfactant and a polymeric dispersant).

  • Milling: Transfer the slurry to the milling chamber of a bead mill containing grinding media (e.g., 0.5 mm yttria-stabilized zirconium oxide beads).

  • Milling Parameters: Operate the mill at a high speed (e.g., 3000 rpm) for a specified duration (e.g., 4-8 hours). Monitor the particle size reduction periodically by taking samples and analyzing them with DLS.

  • Separation and Collection: After milling, separate the nanoparticle suspension from the grinding media by filtration or decantation.

  • Characterization: Analyze the final nanoparticle suspension for its physicochemical properties as described in the nanoprecipitation protocol.

Protocol for High-Pressure Homogenization
  • Preparation of the Pre-suspension: Create a coarse suspension of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 2% w/v Poloxamer 188).

  • Pre-milling: Reduce the particle size of the coarse suspension using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 10 minutes.

  • Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer at a pressure of 1500-2000 bar for 10-20 cycles. The temperature should be controlled to prevent overheating.

  • Collection and Characterization: Collect the resulting nanosuspension and characterize its properties as previously described.

Visualization of Relevant Biological Pathways

The following diagrams, generated using the DOT language, illustrate key cellular pathways relevant to the application of this compound nanoparticles in drug development.

Nanoparticle_Uptake_and_Trafficking cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis cluster_trafficking Intracellular Trafficking NP Vat Yellow 2 Nanoparticle CME Clathrin-mediated Endocytosis NP->CME Receptor-mediated CvME Caveolae-mediated Endocytosis NP->CvME MP Macropinocytosis NP->MP PM Plasma Membrane EE Early Endosome CME->EE CvME->EE MP->EE LE Late Endosome EE->LE Maturation Golgi Golgi Apparatus EE->Golgi Cytosol Cytosolic Release EE->Cytosol Endosomal Escape Lysosome Lysosome (Degradation) LE->Lysosome LE->Golgi ER Endoplasmic Reticulum Golgi->ER

Caption: Nanoparticle cellular uptake and intracellular trafficking pathways.

PDT_Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_damage Cellular Damage cluster_signaling Signaling Cascades PDT Photodynamic Therapy (Vat Yellow 2 NP + Light) ROS Reactive Oxygen Species (ROS) PDT->ROS Mito Mitochondrial Damage ROS->Mito ER_Stress ER Stress ROS->ER_Stress DNA_Damage DNA Damage ROS->DNA_Damage Survival Cell Survival Pathways (e.g., NF-κB) ROS->Survival Stress Response Apoptosis Apoptosis Mito->Apoptosis Caspase Activation Necrosis Necrosis Mito->Necrosis Severe Damage ER_Stress->Apoptosis Autophagy Autophagy ER_Stress->Autophagy DNA_Damage->Apoptosis

References

In-Depth Technical Guide: Toxicology and Safety Data for C.I. Vat Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a compilation and analysis of publicly available data and is not a substitute for a formal risk assessment.

Executive Summary

Acute Toxicity

Data on the acute toxicity of C.I. Vat Yellow 2 is limited, with available information primarily focused on the dermal route of exposure.

Quantitative Data Summary
EndpointSpeciesRouteValueReference
LD50 RabbitDermal> 2000 mg/kg body weight[1]
LD50 RatOralNo data available
LC50 RatInhalationNo data available
Experimental Protocols

Acute Dermal Toxicity Study (as per OECD Guideline 402)

  • Test System: New Zealand White rabbits, young adults.

  • Dosage: A single limit dose of 2000 mg/kg body weight was applied.

  • Procedure: The test substance was applied uniformly over a shaved area of approximately 10% of the total body surface area. The area was then covered with a porous gauze dressing and a non-irritating tape. The exposure period was 24 hours.

  • Observations: Animals were observed for mortality, signs of toxicity (including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for 14 days post-application. A gross necropsy was performed on all animals at the end of the observation period.

  • Results: No mortality or significant signs of systemic toxicity were observed at the 2000 mg/kg dose level.[1]

Skin and Eye Irritation

This compound has been evaluated for its potential to cause skin and eye irritation, with results indicating a low potential for significant irritation.

Quantitative Data Summary
EndpointSpeciesResultsClassificationReference
Skin Irritation RabbitPrimary Irritation Index (PII) = 0.3Mild Irritant[2]
Skin Irritation RabbitPrimary Irritation Index (PII) = 0.00Non-irritant[3]
Eye Irritation RabbitNot specifiedMild Irritant (based on GHS)[4]
Experimental Protocols

Acute Dermal Irritation/Corrosion Study (as per OECD Guideline 404)

  • Test System: Albino rabbits.

  • Dosage: 0.5 g of the test substance, moistened with a suitable vehicle, was applied to a small area of shaved skin (approximately 6 cm²).

  • Procedure: The test site was covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period. After exposure, the residual test substance was removed.

  • Observations: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions were scored according to the Draize scale.

  • Results: One study reported very slight erythema at some observation points, resulting in a Primary Irritation Index (PII) of 0.3, classifying it as a mild irritant. Another study reported no dermal reactions, with a PII of 0.00, classifying it as a non-irritant.

Acute Eye Irritation/Corrosion Study (Draize Test, as per OECD Guideline 405)

  • Test System: Albino rabbits.

  • Procedure: A specified amount of the test substance (typically 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

  • Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours, and up to 21 days if effects persist. Scores are assigned for each observation point.

  • Results: Specific Draize scores for this compound are not publicly available. However, based on GHS classification, it is considered a mild eye irritant.

Genotoxicity

A material safety data sheet for this compound states that "Mutagenicity data reported," with a reference to the Registry of Toxic Effects of Chemical Substances (RTECS). However, specific details of these studies, including the assays performed and the results obtained, are not readily accessible in the public domain. This represents a critical data gap in the toxicological profile of this substance.

Carcinogenicity

There are no available studies on the carcinogenic potential of this compound. The substance has been nominated for metabolism and carcinogenicity studies by the U.S. National Toxicology Program (NTP), but the status of this nomination is currently "under review." This indicates that regulatory and scientific bodies have identified a need for carcinogenicity data for this chemical.

Ecotoxicity

Limited ecotoxicity data is available for this compound.

Quantitative Data Summary
EndpointSpeciesValueExposure TimeReference
TL50 Fathead Minnow (Pimephales promelas)> 180 mg/L96 hours

Visualizations

Experimental Workflow: Acute Dermal Irritation (OECD 404)

cluster_prep Preparation cluster_application Application cluster_exposure Exposure cluster_observation Observation cluster_analysis Data Analysis Animal_Selection Select healthy young adult albino rabbits Site_Preparation Clip fur from a ~10% area of the dorsal skin Animal_Selection->Site_Preparation Dose_Application Apply 0.5g of this compound to a 6 cm² area of skin Site_Preparation->Dose_Application Covering Cover with gauze patch and semi-occlusive dressing Dose_Application->Covering Exposure_Period 4-hour exposure period Covering->Exposure_Period Removal Remove patch and wash the test site Exposure_Period->Removal Scoring Score for erythema and edema at 1, 24, 48, and 72 hours Removal->Scoring Final_Observation Observe for up to 14 days for reversibility Scoring->Final_Observation Calculate_PII Calculate Primary Irritation Index (PII) Final_Observation->Calculate_PII Classification Classify irritation potential (non-irritant to severe) Calculate_PII->Classification

Caption: Workflow for an acute dermal irritation study following OECD Guideline 404.

Logical Relationship: Toxicology Data Availability for this compound

cluster_available Available Data cluster_limited Limited/Unconfirmed Data cluster_unavailable Data Gaps Acute_Dermal Acute Dermal Toxicity (LD50 > 2000 mg/kg) Skin_Irritation Skin Irritation (Mild/Non-irritant) Eye_Irritation Eye Irritation (Mild Irritant) Ecotoxicity Aquatic Ecotoxicity (Low) Genotoxicity Genotoxicity (Data reported but not publicly available) Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity Informs Acute_Oral Acute Oral Toxicity (LD50) Systemic_Toxicity Repeated Dose Systemic Toxicity Acute_Oral->Systemic_Toxicity Informs Acute_Inhalation Acute Inhalation Toxicity (LC50) Acute_Inhalation->Systemic_Toxicity Informs

Caption: Overview of the availability of toxicological data for this compound.

Conclusion and Recommendations for Further Research

The currently available data suggests that this compound has a low order of acute dermal toxicity and is at most a mild irritant to skin and eyes. However, the significant data gaps in acute oral and inhalation toxicity, genotoxicity, and carcinogenicity are critical deficiencies in its safety profile. For a comprehensive risk assessment, particularly for scenarios involving potential oral or inhalation exposure, the following studies are highly recommended:

  • Acute Oral Toxicity Study (OECD 423 or 425): To determine the oral LD50 and identify potential target organs.

  • Acute Inhalation Toxicity Study (OECD 403): To assess the toxicity upon inhalation, which is relevant for occupational settings where dust may be generated.

  • In Vitro Genotoxicity Battery (Ames test - OECD 471, and in vitro Mammalian Chromosomal Aberration Test - OECD 473): To clarify the mutagenic potential of the substance.

  • Chronic Toxicity/Carcinogenicity Study (OECD 452 or 451): To evaluate the long-term health effects, including carcinogenic potential, especially given its nomination for NTP testing.

Professionals working with this compound should adhere to standard industrial hygiene practices, including the use of personal protective equipment to minimize skin and eye contact and to prevent inhalation of dust.

References

An In-depth Technical Guide on the Degradation of C.I. Vat Yellow 2: Products and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the degradation products and mechanisms of C.I. Vat Yellow 2 is limited. This guide synthesizes available data from studies on structurally analogous anthraquinone and vat dyes, such as C.I. Vat Yellow 4 and C.I. Vat Yellow 33, to provide a predictive framework for the degradation of this compound. The experimental protocols and degradation pathways described herein are based on these related compounds and should be adapted and validated for this compound.

This compound (C.I. 67300), with the molecular formula C₂₈H₁₄N₂O₂S₂, is an anthraquinone vat dye known for its use in the textile industry.[1][2][3] Its complex aromatic structure contributes to its stability and persistence in the environment, necessitating effective degradation methods. Advanced Oxidation Processes (AOPs) and biological treatments are promising approaches for the remediation of wastewater containing such dyes.

Degradation Mechanisms

The degradation of anthraquinone dyes like this compound is primarily achieved through the action of highly reactive species, such as hydroxyl radicals (•OH), or through enzymatic pathways.

1.1. Advanced Oxidation Processes (AOPs)

AOPs generate highly reactive oxygen species (ROS) that non-selectively attack the dye molecule, leading to its fragmentation and eventual mineralization into CO₂, H₂O, and inorganic ions.[4]

  • Photocatalysis (e.g., UV/TiO₂): This process involves the generation of electron-hole pairs in a semiconductor photocatalyst like TiO₂ upon irradiation with UV or solar light.[4] These charge carriers react with water and oxygen to produce powerful oxidizing agents, including hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which are responsible for the dye's degradation. Direct photolysis, without a catalyst, is generally insignificant for the degradation of vat dyes.

  • Fenton and Photo-Fenton Processes: The Fenton reaction utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The efficiency of this process can be enhanced with UV irradiation (Photo-Fenton), which promotes the regeneration of Fe²⁺.

  • Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with the dye molecule or decompose to form hydroxyl radicals, especially at alkaline pH. Ozonation is effective in color removal and can enhance the biodegradability of the effluent.

1.2. Biodegradation

Certain microorganisms, particularly fungi, can degrade complex dyes through enzymatic action. The primary mechanisms include:

  • Biosorption: The initial binding of the dye to the surface of the microbial biomass.

  • Bioaccumulation: The uptake of the dye into the microbial cells.

  • Biodegradation: The enzymatic breakdown of the dye's structure, often by extracellular ligninolytic enzymes like laccases, manganese peroxidases (MnPs), and lignin peroxidases (LiPs).

Potential Degradation Products

While specific degradation products for this compound have not been documented, studies on similar dyes suggest that the degradation process involves the breakdown of the anthraquinone core and other aromatic rings. This can lead to the formation of smaller, more biodegradable organic intermediates, such as carboxylic acids (e.g., formic acid and oxalic acid), before complete mineralization.

Quantitative Data on Degradation of Structurally Similar Dyes

The following table summarizes degradation data from studies on analogous vat and reactive yellow dyes. This information provides an indication of the potential efficacy of various treatment methods for this compound.

Degradation Method Dye Initial Concentration Degradation Efficiency (%) Experimental Conditions
UV/TiO₂ Photocatalysis Vat Yellow 4Not Specified~84% decolorization in 120 minTiO₂ catalyst, UV irradiation
Ozonation Reactive Yellow 84Not Specified~100% decolorization in 60-90 minOzone concentration of 9.1-18.5 mg/L
Fenton Process Indanthrene Red FBB (Vat Dye)Not SpecifiedHigh color removalOptimized pH, Fe²⁺ dosage, and H₂O₂ dosage
Photo-Fenton Process Indanthrene Red FBB (Vat Dye)Not SpecifiedSlightly higher than FentonOptimized pH, Fe²⁺, and H₂O₂ with UV irradiation

Detailed Experimental Protocols

The following are detailed methodologies for key degradation experiments, adapted from studies on similar dyes.

4.1. Protocol for UV/TiO₂ Photocatalytic Degradation

  • Reactor Setup: A batch photoreactor equipped with a UV lamp (e.g., mercury lamp) or a solar simulator. The reactor should have provisions for continuous stirring and temperature control.

  • Reagents:

    • This compound

    • Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)

    • Deionized water

  • Procedure:

    • Prepare an aqueous solution of this compound at the desired concentration (e.g., 10-50 mg/L).

    • Add the TiO₂ photocatalyst to the dye solution at a specific loading (e.g., 0.5-2.0 g/L).

    • Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

    • Turn on the light source to initiate the photocatalytic reaction.

    • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Immediately centrifuge or filter the samples to remove the TiO₂ particles.

    • Analyze the concentration of the remaining dye in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λmax).

4.2. Protocol for Fenton and Photo-Fenton Degradation

  • Reactor Setup: A batch reactor with a magnetic stirrer. For the Photo-Fenton process, a UV lamp is also required.

  • Reagents:

    • This compound solution

    • Ferrous sulfate (FeSO₄·7H₂O)

    • Hydrogen peroxide (H₂O₂, 30%)

    • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Procedure:

    • Adjust the pH of the this compound solution to an acidic range (typically around 3) using H₂SO₄ or NaOH.

    • Add a specific amount of FeSO₄ to the solution and stir until dissolved.

    • Initiate the reaction by adding a predetermined volume of H₂O₂. For the Photo-Fenton process, simultaneously turn on the UV lamp.

    • Collect samples at different time intervals.

    • Quench the reaction in the samples (e.g., by adding a catalase solution) to stop the degradation process.

    • Analyze the remaining dye concentration.

4.3. Protocol for Ozonation

  • Reactor Setup: A laboratory-scale cylindrical batch reactor equipped with an ozone generator and a diffuser to bubble ozone gas into the solution.

  • Procedure:

    • Place the this compound solution into the reactor.

    • Continuously bubble ozone gas at a specific concentration through the solution.

    • Collect samples at various time points.

    • Monitor the decolorization by measuring the absorbance at the dye's λmax.

    • Assess mineralization by measuring parameters like Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD).

4.4. Protocol for Fungal Biodegradation

  • Screening of Fungal Strains:

    • Prepare a Potato Dextrose Agar (PDA) medium and add this compound to a final concentration (e.g., 100 mg/L).

    • Inoculate the center of the agar plates with the fungal strains to be tested.

    • Incubate the plates at an appropriate temperature (e.g., 28 ± 2°C) in the dark.

    • Observe the plates for the formation of a clear zone around the fungal colony, which indicates dye decolorization.

  • Liquid Culture Degradation Study:

    • Inoculate a liquid medium (e.g., Potato Dextrose Broth) with the selected fungal strain and incubate to allow for fungal growth.

    • Add this compound stock solution to the culture to a final concentration (e.g., 100 mg/L).

    • Continue incubation on a rotary shaker.

    • Withdraw aliquots at regular time intervals.

    • Centrifuge the aliquots to separate the fungal biomass.

    • Measure the absorbance of the supernatant to determine the remaining dye concentration.

Visualizations of Degradation Pathways and Workflows

The following diagrams illustrate the general mechanisms and experimental workflows for dye degradation.

G cluster_AOPs General Mechanism of Advanced Oxidation Processes Dye This compound ROS Reactive Oxygen Species (•OH, O₂•⁻) Dye->ROS Attack by Intermediates Degradation Intermediates ROS->Intermediates Leads to Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization Further Oxidation

Caption: General mechanism of dye degradation by Advanced Oxidation Processes.

G cluster_Workflow Typical Experimental Workflow for Dye Degradation Studies Prep Preparation of Dye Solution Reaction Degradation Reaction (e.g., Photocatalysis, Fenton) Prep->Reaction Sampling Sampling at Time Intervals Reaction->Sampling Analysis Sample Analysis (e.g., UV-Vis, HPLC-MS) Sampling->Analysis Data Data Interpretation (Degradation Efficiency, Kinetics) Analysis->Data G cluster_Biodegradation Fungal Biodegradation Mechanisms Dye Dye in Solution Biosorption Biosorption (Surface Binding) Dye->Biosorption Bioaccumulation Bioaccumulation (Cellular Uptake) Dye->Bioaccumulation Biodegradation Enzymatic Degradation Bioaccumulation->Biodegradation Products Metabolites Biodegradation->Products

References

A Technical Guide to the Historical Synthesis of C.I. Vat Yellow 2 (Flavanthrone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods of C.I. Vat Yellow 2, an important anthraquinone vat dye also known as Flavanthrone or Indanthrene Yellow G. The document provides a detailed overview of the key synthetic routes, quantitative data, and experimental protocols, offering valuable insights for researchers and professionals in chemistry and drug development.

Introduction

This compound, with the chemical formula C₂₈H₁₂N₂O₂, is a polycyclic aromatic compound renowned for its brilliant yellow hue and exceptional fastness properties.[1] First synthesized in 1901 by René Bohn at BASF, its discovery was a significant milestone in the development of synthetic vat dyes.[2] Historically, its synthesis has been approached through various methods, primarily utilizing 2-aminoanthraquinone and its derivatives as key starting materials. This guide delves into the core historical methods for the preparation of this commercially significant dye.

Core Synthesis Methodologies

The historical synthesis of this compound has been dominated by a few key chemical transformations. These methods, while varying in their specific reagents and conditions, share the common goal of constructing the complex, fused-ring system of Flavanthrone from simpler anthraquinone precursors.

Synthesis from 2-Aminoanthraquinone

The most prevalent historical routes to Flavanthrone begin with 2-aminoanthraquinone. These methods typically involve an oxidative dimerization of the starting material.

One of the documented methods involves the condensation of 2-aminoanthraquinone using titanium tetrachloride in a high-boiling inert solvent such as ortho-dichlorobenzene.[3] The reaction proceeds through the formation of a titanium complex, which is subsequently hydrolyzed to yield Flavanthrone.[3]

An alternative, historically significant method utilizes antimony pentachloride as the condensing agent.[1] This reaction is typically carried out in nitrobenzene. While effective, the toxicity and corrosive nature of antimony pentachloride are notable drawbacks of this process.

The Ullmann Reaction Approach

Another important historical synthesis involves the Ullmann reaction of an acylated 1-chloro-2-aminoanthraquinone, followed by an alkaline treatment to induce cyclization and form the Flavanthrone structure. This method offers a different strategic approach to the formation of the key carbon-carbon bonds in the final molecule.

Synthesis from 2,6-Diaminoanthraquinone

More complex historical syntheses have utilized 2,6-diaminoanthraquinone as a starting material. One such method involves the reaction of 2,6-diaminoanthraquinone with benzotrichloride and sulfur in the presence of a cuprous chloride catalyst. This process is carried out in a high-boiling solvent like 1,3-dimethyl-2-imidazolone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the historical synthesis methods of this compound, based on available literature and patent information.

Synthesis MethodStarting Material(s)Key ReagentsSolventTemperature (°C)Reaction Time (hours)
Condensation with Titanium Tetrachloride 2-AminoanthraquinoneTitanium Tetrachlorideo-DichlorobenzeneRefluxSeveral
Condensation with Antimony Pentachloride 2-AminoanthraquinoneAntimony PentachlorideNitrobenzeneNot specifiedNot specified
Ullmann Reaction Acylated 1-Chloro-2-aminoanthraquinoneCopper catalyst, Alkaline agentNot specifiedNot specifiedNot specified
From 2,6-Diaminoanthraquinone 2,6-Diaminoanthraquinone, Benzotrichloride, SulfurCuprous Chloride1,3-Dimethyl-2-imidazolone130 - 1806 - 8

Experimental Protocols

The following are detailed experimental protocols for the key historical synthesis methods of this compound.

Protocol for Synthesis using Titanium Tetrachloride
  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and stirrer, mix 10 parts of 2-aminoanthraquinone with 102 parts of ortho-dichlorobenzene.

  • Addition of Reagent: To this mixture, add 31 parts of titanium tetrachloride.

  • Reaction: Heat the mixture to reflux. The color of the reaction mixture will turn to a dark green-black. Maintain reflux for several hours.

  • Work-up: After the reaction is complete, distill off the excess titanium tetrachloride.

  • Isolation: Filter the resulting slurry. Wash the filter cake with ortho-dichlorobenzene and then with alcohol.

  • Purification: Steam the cake to remove any remaining traces of solvent.

Protocol for Synthesis from 2,6-Diaminoanthraquinone
  • Reaction Mixture: In a suitable reactor, combine 2,6-diaminoanthraquinone, benzotrichloride, and sulfur in a molar ratio of 1:2-3.5:3.5.

  • Catalyst and Solvent: Add cuprous chloride as a catalyst and 1,3-dimethyl-2-imidazolone as the solvent.

  • Reaction: Heat the reaction mixture to a temperature between 130°C and 180°C and maintain for 6 to 8 hours.

  • Initial Purification: After the reaction, dilute the solution with 1,3-dimethyl-2-imidazolone and cool to room temperature. Filter the mixture.

  • Acid Treatment: Treat the filtered solid with 98% sulfuric acid at 60-75°C for 2-3 hours.

  • Oxidation and Isolation: Wash and filter the solid. Then, oxidize the product with a 10% aqueous solution of sodium hypochlorite at 60-75°C for 2-3 hours.

  • Final Product: Filter, wash, and dry the final product to obtain this compound.

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

Flavanthrone_Synthesis_from_2_Aminoanthraquinone A 2-Aminoanthraquinone D Reaction Mixture A->D B Condensing Agent (TiCl4 or SbCl5) B->D C Inert Solvent (o-Dichlorobenzene or Nitrobenzene) C->D E Heating (Reflux) D->E F Intermediate Complex E->F G Hydrolysis / Work-up F->G H This compound (Flavanthrone) G->H

Caption: Synthesis of Flavanthrone from 2-Aminoanthraquinone.

Flavanthrone_Synthesis_from_2_6_Diaminoanthraquinone A 2,6-Diaminoanthraquinone D Reaction at 130-180°C A->D B Benzotrichloride + Sulfur B->D C CuCl Catalyst 1,3-Dimethyl-2-imidazolone C->D E Crude Product D->E F Sulfuric Acid Treatment E->F G Oxidation (NaOCl) F->G H This compound (Flavanthrone) G->H

Caption: Synthesis of Flavanthrone from 2,6-Diaminoanthraquinone.

References

An In-depth Technical Guide to the Core Characteristics of Anthraquinone Vat Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of anthraquinone vat dyes, focusing on their fundamental chemical and physical properties, synthesis, and application methodologies. It is designed to serve as a detailed resource for professionals in research and development who require a deep understanding of this important class of colorants.

Core Chemical Principles and Properties

Anthraquinone vat dyes are a major class of synthetic colorants based on the anthraquinone structure.[1][2] Anthraquinone itself is a colorless crystalline solid, but the introduction of electron-donating substituents, such as amino (-NH2) and hydroxyl (-OH) groups, at specific positions on the anthraquinone nucleus gives rise to a wide range of vibrant and stable colors, typically from red to blue.[3] These dyes are renowned for their exceptional fastness properties, particularly to light and washing, making them suitable for applications demanding high durability.[4][5]

The defining characteristic of vat dyes is their application method, known as "vatting". The dye in its pigmentary form is insoluble in water. To be applied to a substrate, it must first be converted to a water-soluble "leuco" form through a process of alkaline reduction, typically using sodium hydrosulfite (Na₂S₂O₄) and sodium hydroxide (NaOH). In this soluble state, the dye has an affinity for cellulosic fibers like cotton. After impregnation into the fiber, the leuco dye is re-oxidized back to its insoluble pigment form, trapping it within the fiber matrix. This process of insolubilization is the key to their outstanding fastness properties.

dot

Dye_Classification VatDyes Vat Dyes Anthraquinonoid Anthraquinonoid Dyes VatDyes->Anthraquinonoid Indigoid Indigoid Dyes VatDyes->Indigoid Thioindigoid Thioindigoid Dyes Indigoid->Thioindigoid Indanthrone_Synthesis cluster_reactants Reactants cluster_conditions Conditions 2-aminoanthraquinone 2-aminoanthraquinone Alkaline_Fusion Alkaline Fusion 2-aminoanthraquinone->Alkaline_Fusion KOH KOH KOH->Alkaline_Fusion KNO3 KNO₃ (oxidant) KNO3->Alkaline_Fusion High_Temp 220-235°C High_Temp->Alkaline_Fusion Dimerization_Cyclization Dimerization & Cyclization Alkaline_Fusion->Dimerization_Cyclization Crude_Indanthrone Crude Indanthrone Dimerization_Cyclization->Crude_Indanthrone Purification Purification (Washing & Drying) Crude_Indanthrone->Purification Pure_Indanthrone Pure Indanthrone (Vat Blue 4) Purification->Pure_Indanthrone

References

Methodological & Application

Application Notes and Protocols for C.I. Vat Yellow 2 Dyeing of Cotton Fibers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Vat Yellow 2, also known as Vat Yellow GCN, is an anthraquinone-based vat dye recognized for its bright, greenish-yellow shade and good leveling properties.[1][2] Like all vat dyes, it is insoluble in water in its pigment form and requires a chemical reduction process, known as "vatting," to be converted into a water-soluble "leuco" form.[3][4][5] This soluble leuco-vat has an affinity for cellulosic fibers like cotton. The dyeing process involves the absorption of this soluble form by the cotton fibers, followed by an oxidation step that reverts the dye to its original insoluble pigment form, trapping it within the fiber matrix. This mechanism results in excellent overall fastness properties, making it suitable for applications requiring high durability to washing and light. This compound is primarily used for dyeing and printing on cotton, as well as on viscose and polyester/cotton blends.

The entire process can be broken down into four critical stages: vatting, dyeing, oxidation, and aftertreatment (soaping). Success in vat dyeing is highly dependent on careful control of process parameters, including temperature and the concentrations of the reducing agent and alkali.

Experimental Protocols

1. Pretreatment of Cotton Fibers

Proper preparation of the cotton substrate is crucial for uniform and efficient dye uptake. Pretreatment processes are designed to remove natural impurities (waxes, pectins) and any sizing agents applied during weaving.

  • Desizing: If the cotton fabric contains starch-based sizing, it should be treated with an amylase enzyme or a mild acid to break down the starch.

  • Scouring: The fabric is boiled in an alkaline solution (e.g., sodium hydroxide with a wetting agent) to remove natural waxes and other impurities, rendering the fabric absorbent.

  • Bleaching: To achieve a pure white base and bright final shades, the scoured cotton is bleached, typically with hydrogen peroxide.

  • Mercerization: Treating the cotton with a concentrated solution of sodium hydroxide (caustic soda) swells the cotton fibers, which increases luster, strength, and dye affinity.

After each pretreatment step, the fabric must be thoroughly rinsed with water to remove residual chemicals.

2. Dyeing Protocol (Exhaust Method)

This protocol describes a standard laboratory exhaust dyeing procedure for cotton fibers with this compound.

2.1. Reagents and Materials

  • Pretreated cotton fabric

  • This compound (C.I. 67300)

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄), also known as "hydros"

  • Wetting Agent

  • Sequestering Agent

  • Dispersing Agent

  • Oxidizing Agent (e.g., Hydrogen Peroxide, H₂O₂)

  • Non-ionic Soap or Detergent

  • Soda Ash (Na₂CO₃)

  • Acetic Acid (CH₃COOH)

  • Distilled or deionized water

2.2. Step-by-Step Procedure

Step 1: Vatting (Reduction of the Dye) The insoluble vat dye is converted into its soluble leuco form.

  • Prepare a dye paste by accurately weighing the required amount of this compound powder and mixing it with a small amount of a wetting agent and cold water to form a uniform paste.

  • In a separate vessel, prepare the alkali and reducing solution. For IN-class vat dyes like Vat Yellow 2, a higher concentration of alkali and a temperature of around 60°C are typically required.

  • Add the dye paste to the main dyebath containing water, a dispersing agent, and a sequestering agent.

  • Heat the bath to the vatting temperature (typically 50-60°C).

  • Add the required amounts of sodium hydroxide and sodium hydrosulfite to the dyebath. The solution will change color as the dye is reduced; for Vat Yellow 2, the leuco color is violet.

  • Allow the vatting process to proceed for 10-20 minutes to ensure complete reduction of the dye.

Step 2: Dyeing The cotton fibers are immersed in the bath to absorb the soluble leuco-vat dye.

  • Introduce the pre-wetted cotton fabric into the vatted dyebath.

  • Raise the temperature to the dyeing temperature, typically 60-70°C for IN-class dyes.

  • Continue the dyeing process for 45-60 minutes, ensuring the fabric remains fully submerged to prevent premature oxidation.

  • During this time, the leuco dye diffuses into the amorphous regions of the cotton fibers.

Step 3: Oxidation The absorbed leuco dye is converted back to its insoluble pigment form inside the fibers.

  • After dyeing, the fabric is rinsed to remove unfixed surface dye.

  • Oxidation can be achieved by exposing the fabric to atmospheric oxygen (airing) or by chemical oxidation.

  • For chemical oxidation, the fabric is treated in a bath containing an oxidizing agent like hydrogen peroxide (0.5-1.0 g/L) at 30-50°C for about 10 minutes. This ensures a rapid and complete conversion of the dye.

Step 4: Aftertreatment (Soaping) This step is critical for achieving the final true shade and maximum fastness properties.

  • The oxidized fabric is treated in a bath containing soap or detergent (1.0-2.0 g/L) and soda ash (1.0-2.0 g/L).

  • The soaping is carried out at or near the boil (95-100°C) for 10-15 minutes.

  • This treatment removes any unfixed dye particles from the fiber surface and helps the dye molecules aggregate into larger, more stable crystalline forms within the fiber, enhancing wash and rub fastness.

  • After soaping, the fabric is thoroughly rinsed with hot and cold water.

  • If necessary, the fabric can be neutralized with a dilute solution of acetic acid.

  • Finally, the dyed fabric is dried.

Data Presentation

Table 1: Typical Reagents for this compound Dyeing

Reagent Function Typical Concentration (g/L)
This compound Colorant 1-4% (on weight of fabric)
Sodium Hydroxide (NaOH) Alkali for Vatting & Dyeing 2.0 - 12.0
Sodium Hydrosulfite (Na₂S₂O₄) Reducing Agent 1.0 - 8.0
Wetting Agent Improves fabric wettability 0.5 - 1.0
Dispersing Agent Keeps dye particles suspended 0.5 - 1.0
Sequestering Agent Chelates hard water ions 1.0 - 2.0
Hydrogen Peroxide (H₂O₂) Oxidizing Agent 0.5 - 1.0
Soap / Detergent Removes unfixed dye 1.0 - 2.0

| Soda Ash (Na₂CO₃) | Alkali for Soaping | 1.0 - 2.0 |

Table 2: Dyeing Process Parameters

Process Stage Temperature (°C) Duration (minutes) Key Chemicals
Vatting 50 - 60 °C 10 - 20 Dye, NaOH, Na₂S₂O₄
Dyeing 60 - 70 °C 45 - 60 Leuco-vat dye
Oxidation 30 - 50 °C 10 - 20 H₂O₂ or Air

| Soaping | 95 - 100 °C | 10 - 15 | Soap, Soda Ash |

Table 3: Fastness Properties of this compound on Cotton

Fastness Test ISO Standard Rating (1-5 Scale) AATCC Standard Rating (1-5 Scale)
Light Fastness (1/1 depth) 4 4-5
Soaping (Fading) 5 5
Soaping (Staining) 5 5
Ironing 4 5
Chlorine Bleach 3-4 4
Oxygen Bleach 5 5

(Data sourced from supplier technical information)

Mandatory Visualization

DyeingWorkflow start Start: Raw Cotton Fiber pretreatment Pretreatment (Desizing, Scouring, Bleaching) start->pretreatment vatting Vatting (Reduction) - this compound - NaOH, Na₂S₂O₄ - 50-60°C pretreatment->vatting Prepared Fabric dyeing Dyeing - Immerse Cotton - 60-70°C - 45-60 min vatting->dyeing Soluble Leuco Dye rinsing1 Intermediate Rinsing dyeing->rinsing1 oxidation Oxidation - Air or H₂O₂ - Insoluble Dye Formation rinsing1->oxidation soaping Soaping (Aftertreatment) - Soap, Soda Ash - 95-100°C oxidation->soaping Improved Fastness rinsing2 Final Rinsing & Neutralization soaping->rinsing2 end Finish: Dyed Cotton Fiber rinsing2->end

Caption: Workflow for the vat dyeing of cotton fibers with this compound.

References

Application Notes and Protocols for the Preparation of C.I. Vat Yellow 2 Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of standard solutions of C.I. Vat Yellow 2 (CAS No. 129-09-9), a dye of the anthraquinone class. Accurate preparation of standard solutions is critical for various analytical applications, including high-performance liquid chromatography (HPLC) and spectrophotometry, to ensure the quality and consistency of research and development activities.

Introduction

This compound is a yellow-brown powder that is notably insoluble in water and ethanol but shows solubility in select organic solvents such as Dimethyl Sulfoxide (DMSO).[1][2] The preparation of accurate and stable standard solutions is a fundamental prerequisite for quantitative analysis. This document outlines the materials, equipment, and step-by-step procedures for preparing a stock solution and subsequent serial dilutions of this compound.

Materials and Equipment

  • Chemicals:

    • This compound (purity ≥ 98%)

    • Dimethyl Sulfoxide (DMSO), anhydrous, HPLC grade or equivalent

    • Acetonitrile, HPLC grade (for dilution, if required for the analytical method)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Volumetric flasks (Class A, various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL)

    • Pipettes (Class A, various sizes) or calibrated micropipettes

    • Spatula

    • Weighing paper or boat

    • Vortex mixer

    • Ultrasonic bath

    • Amber glass vials with PTFE-lined screw caps for storage

Experimental Protocols

3.1. Preparation of a 1 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a 1 mg/mL (1000 µg/mL) stock solution of this compound in DMSO.

Procedure:

  • Equilibration: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before use to prevent condensation.

  • Weighing: Accurately weigh 10.0 mg of this compound powder using an analytical balance and transfer it into a 10 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.

  • Mixing: Cap the flask and vortex the mixture for 1-2 minutes to facilitate dissolution.

  • Sonication: If the solid is not fully dissolved, place the flask in an ultrasonic bath for 10-15 minutes. Visually inspect the solution to ensure no particulate matter remains.

  • Final Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add DMSO to the 10 mL mark of the volumetric flask.

  • Homogenization: Invert the capped flask several times to ensure a homogeneous solution.

  • Storage: Transfer the stock solution into a labeled amber glass vial with a PTFE-lined screw cap. Store at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). Protect from light.

3.2. Preparation of Working Standard Solutions (Serial Dilution)

This protocol describes the preparation of a series of working standard solutions from the 1 mg/mL stock solution. The final concentrations should be appropriate for the intended analytical method (e.g., constructing a calibration curve for HPLC or spectrophotometry).

Procedure:

  • Thawing: Allow the 1 mg/mL stock solution to thaw completely and equilibrate to room temperature. Vortex briefly to ensure homogeneity.

  • Dilution Scheme: Plan the desired concentrations for the working standards. The example below outlines a serial dilution to obtain standards of 100, 50, 25, 10, and 5 µg/mL. The diluent can be DMSO or another solvent compatible with the analytical method, such as acetonitrile.

  • Preparation of Intermediate Standard (100 µg/mL):

    • Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the chosen diluent.

    • Cap and invert to mix thoroughly.

  • Preparation of Final Working Standards:

    • Label a series of volumetric flasks for each final concentration.

    • Perform the dilutions as outlined in the table below.

Data Presentation

The following tables summarize the key quantitative data for the preparation of the stock and working standard solutions.

Table 1: this compound Stock Solution Preparation

ParameterValue
AnalyteThis compound
CAS Number129-09-9
Molecular Weight474.55 g/mol
SolventDimethyl Sulfoxide (DMSO)
Stock Solution Concentration1 mg/mL (1000 µg/mL)
Storage Conditions-20°C (short-term), -80°C (long-term), protect from light

Table 2: Example Serial Dilution Scheme for Working Standards

Target Concentration (µg/mL)Volume of Stock/Intermediate (mL)Source Concentration (µg/mL)Final Volume (mL)
1001.0100010
505.010010
252.510010
101.010010
50.510010

Mandatory Visualizations

The following diagrams illustrate the experimental workflows.

G cluster_stock Stock Solution Preparation weigh Weigh 10 mg of This compound dissolve Add ~8 mL DMSO weigh->dissolve mix Vortex & Sonicate dissolve->mix volume Adjust to 10 mL with DMSO mix->volume store Store at -20°C / -80°C volume->store

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_dilution Serial Dilution Workflow stock 1000 µg/mL Stock Solution intermediate 100 µg/mL Intermediate stock->intermediate 1:10 Dilution ws1 50 µg/mL intermediate->ws1 1:2 Dilution ws2 25 µg/mL intermediate->ws2 1:4 Dilution ws3 10 µg/mL intermediate->ws3 1:10 Dilution ws4 5 µg/mL intermediate->ws4 1:20 Dilution

Caption: Workflow for Preparation of Working Standard Solutions.

References

Application Notes and Protocols for Staining Cellulose Nanofibers with C.I. Vat Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose nanofibers (CNFs) are a versatile biomaterial with increasing applications in biomedical research and drug delivery. Visualizing these nanoscale structures is crucial for understanding their morphology, distribution, and interaction with biological systems. C.I. Vat Yellow 2 (CAS 129-09-9), a member of the anthraquinone dye class, offers a potential method for staining CNFs for microscopic analysis.[1][2] This document provides detailed, albeit proposed, application notes and protocols for the use of this compound as a staining agent for cellulose nanofibers, based on the established principles of vat dyeing.

Disclaimer: The following protocols are derived from the general methodology of vat dyeing for cellulosic materials and have not been specifically validated for the microscopic staining of cellulose nanofibers.[3][4][5] Researchers should consider this a starting point and may need to optimize these procedures for their specific experimental needs.

Principle of Staining

This compound, in its solid form, is an insoluble pigment. To be applied as a dye, it must first be chemically reduced in an alkaline environment to its water-soluble "leuco" form. This soluble leuco-vat dye has an affinity for cellulose and can adsorb onto and diffuse into the cellulose nanofiber structure. Subsequently, the colorless or lightly colored leuco form is re-oxidized back to the insoluble, colored pigment, effectively trapping it within the nanofiber matrix. This process provides strong and stable staining.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
C.I. Name Vat Yellow 2
CAS Number 129-09-9
Molecular Formula C₂₈H₁₄N₂O₂S₂
Molecular Weight 474.56 g/mol
Appearance Orange to yellow-brown powder
Solubility Insoluble in water and ethanol. Soluble in its reduced 'leuco' form.
Proposed Staining Solution Components
ComponentPurposeProposed Concentration Range
This compound Staining Agent0.1 - 1.0% (w/v)
Sodium Hydroxide (NaOH) Creates alkaline conditions for reduction1.0 - 5.0% (w/v)
Sodium Dithionite (Na₂S₂O₄) Reducing Agent1.0 - 5.0% (w/v)
Distilled Water SolventTo final volume

Experimental Protocols

Protocol 1: Preparation of Staining Stock Solutions
  • Alkaline Solution (10% w/v NaOH): Carefully dissolve 10 g of sodium hydroxide pellets in 90 mL of distilled water. Allow to cool. Caution: This is a highly corrosive solution.

  • Reducing Solution (10% w/v Na₂S₂O₄): Prepare this solution fresh immediately before use. Dissolve 10 g of sodium dithionite in 90 mL of distilled water.

  • This compound Dispersion (1% w/v): Disperse 1 g of this compound powder in 100 mL of distilled water. This will be a suspension, not a solution.

Protocol 2: Staining of Cellulose Nanofibers in Suspension

This protocol is suitable for staining CNFs before they are deposited on a substrate.

  • Vatting (Reduction):

    • In a suitable container, add 10 mL of the 1% this compound dispersion.

    • Add 2 mL of the 10% NaOH solution and mix gently.

    • Slowly add 2 mL of the freshly prepared 10% sodium dithionite solution while stirring.

    • The solution should change color, indicating the formation of the soluble leuco-vat dye.

    • Allow the vatting process to proceed for 10-15 minutes at room temperature.

  • Staining:

    • Add the cellulose nanofiber suspension to the leuco-vat dye solution. The volume and concentration of the CNF suspension should be optimized.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Rinsing:

    • Centrifuge the stained CNF suspension to pellet the nanofibers.

    • Carefully remove the supernatant.

    • Resuspend the pellet in distilled water and centrifuge again. Repeat this washing step 2-3 times to remove excess dye and chemicals.

  • Oxidation:

    • Resuspend the final washed CNF pellet in distilled water.

    • Expose the suspension to air for 1-2 hours, or add a few drops of a mild oxidizing agent like 3% hydrogen peroxide to accelerate the process. The yellow color of the pigment should reappear and intensify.

  • Final Preparation for Microscopy:

    • The stained CNF suspension can now be drop-cast onto a microscope slide, allowed to air dry, and imaged.

Protocol 3: Staining of Cellulose Nanofibers on a Solid Substrate

This protocol is for staining CNFs that have already been deposited on a surface like a glass slide or coverslip.

  • Sample Preparation: Prepare a thin film of cellulose nanofibers on a glass slide and allow it to dry.

  • Vatting Solution Preparation: Prepare the leuco-vat dye solution as described in Protocol 2, Step 1.

  • Staining:

    • Immerse the slide with the CNF film into the freshly prepared leuco-vat dye solution.

    • Incubate for 15-30 minutes at room temperature.

  • Rinsing:

    • Gently remove the slide from the staining solution and rinse it carefully by dipping it in successive baths of distilled water until the runoff is clear.

  • Oxidation:

    • Allow the slide to air-dry completely. The exposure to atmospheric oxygen will oxidize the leuco dye back to its insoluble pigment form.

  • Mounting and Imaging: Mount the stained CNF film with a suitable mounting medium and a coverslip for microscopic observation.

Visualizations

Staining_Workflow_Suspension cluster_prep Solution Preparation cluster_staining Staining Process VatYellow This compound Dispersion Vatting Vatting (Reduction to Leuco Form) VatYellow->Vatting NaOH NaOH Solution NaOH->Vatting Na2S2O4 Na₂S₂O₄ Solution (Fresh) Na2S2O4->Vatting Stain Incubate with CNF Suspension Vatting->Stain Rinse Centrifuge & Wash Stain->Rinse Oxidize Oxidation (Air or H₂O₂) Rinse->Oxidize Image Prepare for Microscopy Oxidize->Image

Caption: Workflow for staining cellulose nanofibers in suspension.

Staining_Workflow_Substrate A Prepare CNF Film on Substrate C Immerse Substrate & Incubate A->C B Prepare Leuco-Vat Dye Solution B->C D Rinse with Distilled Water C->D E Air Dry for Oxidation D->E F Mount and Image E->F

Caption: Workflow for staining cellulose nanofibers on a solid substrate.

Logical_Relationship Dye This compound (Insoluble Pigment) Leuco Leuco-Vat Dye (Soluble) Dye->Leuco Reduction (NaOH + Na₂S₂O₄) StainedCNF_Leuco CNF with Adsorbed Leuco Dye Leuco->StainedCNF_Leuco Adsorption & Diffusion CNF Cellulose Nanofiber CNF->StainedCNF_Leuco StainedCNF_Pigment Stained CNF (Insoluble Pigment Trapped) StainedCNF_Leuco->StainedCNF_Pigment Oxidation (Air or H₂O₂)

Caption: Chemical principle of vat staining for cellulose nanofibers.

References

Application Notes and Protocols for the Electrochemical Degradation of C.I. Vat Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: Direct experimental data on the electrochemical degradation of C.I. Vat Yellow 2 (C.I. 67300) is limited in publicly available literature. The following protocols and data are based on established principles of electrochemical oxidation of anthraquinone dyes, a class to which Vat Yellow 2 belongs. The experimental conditions and expected results are synthesized from studies on structurally similar dyes and should be considered as a representative guide for research and development.

Introduction

This compound is an anthraquinone-based vat dye known for its stability and persistence, making it a challenging compound to remove from textile industry wastewater. Electrochemical Advanced Oxidation Processes (EAOPs) offer a promising and environmentally friendly alternative for the degradation of such recalcitrant organic pollutants. These methods rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of mineralizing complex organic molecules into simpler, less harmful substances like CO₂, water, and inorganic ions.

This document provides detailed protocols for two common EAOPs for the degradation of this compound: Anodic Oxidation (AO) and Electro-Fenton (EF) .

Principles of Electrochemical Degradation

Anodic Oxidation (AO): In this process, pollutants are destroyed either by direct electron transfer to the anode surface or, more significantly, by indirect oxidation with electrochemically generated species. On anodes with high oxygen evolution potential, such as Boron-Doped Diamond (BDD) or lead dioxide (PbO₂), water is oxidized to form physisorbed hydroxyl radicals (•OH), which then attack the dye molecules.

Electro-Fenton (EF): This method enhances the classic Fenton reaction by electrochemically generating the necessary reagents in situ. Hydrogen peroxide (H₂O₂) is produced via the reduction of oxygen at the cathode, while a catalytic amount of Fe²⁺ is added to the solution. The reaction between Fe²⁺ and H₂O₂ generates hydroxyl radicals in the bulk solution, leading to efficient degradation of the target pollutant.

Data Presentation: Influence of Operational Parameters

The efficiency of electrochemical degradation is highly dependent on several key operational parameters. The following tables summarize the expected effects based on studies of analogous anthraquinone dyes.

Table 1: Effect of Anode Material on Degradation Efficiency

Anode MaterialOxygen Evolution Potential (OEP)Typical Degradation Efficiency (%)Notes
Boron-Doped Diamond (BDD)High (~2.7 V)> 95%High efficiency due to weak •OH adsorption, promoting mineralization. High cost.
Lead Dioxide (PbO₂)High (~1.9 V)85 - 95%Effective and lower cost than BDD, but potential for lead leaching.
Ti/RuO₂-IrO₂ (DSA)Low (~1.5 V)60 - 80%"Active" anodes, more selective. In the presence of chloride, forms active chlorine species which aid in indirect oxidation.[1]
GraphiteVariable50 - 75%Lower cost, but can be prone to corrosion and passivation.[2]

Table 2: Influence of Key Operating Parameters on Degradation Efficiency

ParameterRangeEffect on Degradation EfficiencyRationale
Current Density (mA/cm²) 10 - 100Increases up to an optimal point, then may decrease.[3][4][5]Higher current density increases the generation rate of •OH radicals. At very high densities, parasitic reactions (e.g., oxygen evolution) become dominant, reducing current efficiency.
Initial pH 3 - 11Acidic pH (around 3) is generally optimal for both AO and EF.For Electro-Fenton, acidic pH prevents the precipitation of Fe³⁺ as hydroxides and is optimal for the Fenton reaction. For Anodic Oxidation, pH can influence the dye's structure and the surface charge of the anode.
Supporting Electrolyte 0.05 - 0.2 MNa₂SO₄ is inert and promotes degradation via •OH. NaCl can enhance degradation via electro-generated active chlorine species but may form toxic chlorinated byproducts.Increases solution conductivity, reducing cell voltage and energy consumption. The nature of the electrolyte can alter the primary degradation mechanism.
Initial Dye Concentration (mg/L) 20 - 200Degradation rate decreases with increasing initial concentration.At high concentrations, dye molecules and intermediates can compete for active sites on the anode and for •OH radicals. Light penetration can also be hindered in related photo-electrochemical processes.

Experimental Protocols

Protocol 1: Anodic Oxidation (AO) of this compound

This protocol describes a lab-scale batch experiment for the degradation of this compound using a BDD anode.

A. Materials and Equipment:

  • Electrochemical Cell: Undivided glass beaker (250 mL).

  • Anode: Boron-Doped Diamond (BDD) electrode.

  • Cathode: Stainless steel or titanium plate of the same dimensions as the anode.

  • DC Power Supply: Galvanostatic/Potentiostatic capabilities.

  • Magnetic Stirrer and Stir Bar.

  • pH Meter and Standard Buffers.

  • Analytical Instruments: UV-Vis Spectrophotometer, Total Organic Carbon (TOC) Analyzer.

  • Reagents: this compound, Sodium Sulfate (Na₂SO₄, analytical grade), Sulfuric Acid (H₂SO₄), Sodium Hydroxide (NaOH).

B. Experimental Procedure:

  • Solution Preparation: Prepare a 100 mg/L stock solution of this compound in deionized water.

  • Electrolyte Preparation: In the 250 mL beaker, place 200 mL of deionized water. Add Na₂SO₄ to a final concentration of 0.1 M.

  • Dye Addition: Add an aliquot of the this compound stock solution to the beaker to achieve the desired initial concentration (e.g., 50 mg/L).

  • pH Adjustment: Place a magnetic stir bar in the solution and place the beaker on a magnetic stirrer. Adjust the initial pH of the solution to 3.0 using H₂SO₄ or NaOH.

  • Cell Assembly: Immerse the BDD anode and the stainless steel cathode into the solution, parallel to each other with a fixed inter-electrode distance (e.g., 2 cm). Connect the electrodes to the DC power supply.

  • Electrolysis: Start the magnetic stirring. Apply a constant current density (e.g., 50 mA/cm²) to the cell to initiate the anodic oxidation process. Start a timer.

  • Sampling: Withdraw aliquots (e.g., 3 mL) of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Analysis:

    • Decolorization: Immediately analyze the samples using a UV-Vis spectrophotometer. Measure the absorbance at the maximum wavelength (λ_max) of this compound. The decolorization efficiency is calculated as: Decolorization (%) = ((A₀ - Aₜ) / A₀) * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

    • Mineralization: Analyze the samples for Total Organic Carbon (TOC) to determine the extent of mineralization. The mineralization efficiency is calculated as: Mineralization (%) = ((TOC₀ - TOCₜ) / TOC₀) * 100, where TOC₀ is the initial TOC and TOCₜ is the TOC at time t.

Protocol 2: Electro-Fenton (EF) Degradation of this compound

This protocol details a batch experiment for degrading this compound using the Electro-Fenton process with a carbon felt cathode and a platinum anode.

A. Materials and Equipment:

  • Electrochemical Cell: Divided or undivided glass cell. An undivided cell is simpler for this application.

  • Anode: Platinum (Pt) foil or mesh.

  • Cathode: Carbon felt (for H₂O₂ generation).

  • DC Power Supply.

  • Magnetic Stirrer and Stir Bar.

  • Air/Oxygen Pump and Diffuser Stone.

  • pH Meter.

  • Analytical Instruments: UV-Vis Spectrophotometer, TOC Analyzer.

  • Reagents: this compound, Sodium Sulfate (Na₂SO₄), Iron (II) Sulfate Heptahydrate (FeSO₄·7H₂O), Sulfuric Acid (H₂SO₄), Sodium Hydroxide (NaOH).

B. Experimental Procedure:

  • Solution and Electrolyte Preparation: Prepare 200 mL of a 50 mg/L this compound solution containing 0.05 M Na₂SO₄ in the electrochemical cell.

  • pH Adjustment: Adjust the solution pH to 3.0 using dilute H₂SO₄ while stirring. This pH is crucial for the Fenton reaction.

  • Catalyst Addition: Add FeSO₄·7H₂O to the solution to achieve the desired catalyst concentration (e.g., 0.2 mM).

  • Cell Assembly: Place the Pt anode and carbon felt cathode in the solution. Connect them to the power supply.

  • Oxygen Supply: Begin bubbling air or pure oxygen near the cathode surface using the diffuser stone. This is essential for the cathodic reduction to H₂O₂.

  • Electrolysis: Apply a constant current (e.g., 100 mA) to the cell. Start the timer.

  • Sampling and Analysis: Follow steps 7 and 8 from the Anodic Oxidation protocol to monitor decolorization and mineralization over time.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Electrochemical Degradation cluster_analysis Analysis prep_solution Prepare Dye Solution (this compound) prep_electrolyte Add Supporting Electrolyte (e.g., 0.1 M Na2SO4) prep_solution->prep_electrolyte adjust_ph Adjust pH (e.g., to pH 3.0) prep_electrolyte->adjust_ph setup_cell Assemble Electrochemical Cell (Anode, Cathode) adjust_ph->setup_cell apply_current Apply Constant Current Density (e.g., 50 mA/cm²) setup_cell->apply_current run_exp Run Electrolysis (with stirring) apply_current->run_exp sampling Withdraw Samples at Intervals run_exp->sampling uv_vis UV-Vis Spectrophotometry (Decolorization) sampling->uv_vis toc TOC Analysis (Mineralization) sampling->toc data Calculate Degradation Efficiency uv_vis->data toc->data

Caption: General experimental workflow for electrochemical degradation of this compound.

Simplified Degradation Pathway

G Dye This compound (Anthraquinone Structure) Intermediates Aromatic Intermediates (e.g., Phthalic acid, Benzoic acid) Dye->Intermediates Acids Short-chain Carboxylic Acids (e.g., Oxalic acid, Formic acid) Intermediates->Acids Mineralization Mineralization Products (CO₂ + H₂O + Inorganic Ions) Acids->Mineralization Radical •OH (Hydroxyl Radicals) Radical->Dye Oxidation Radical->Intermediates Oxidation Radical->Acids Oxidation

Caption: Simplified pathway for the oxidative degradation of an anthraquinone dye.

Logical Relationships of Influencing Factors

G Degradation Degradation Efficiency & Mineralization Current Current Density RadicalGen •OH Generation Rate Current->RadicalGen directly influences pH Solution pH pH->Degradation affects reaction kinetics pH->RadicalGen influences Electrolyte Supporting Electrolyte (Type & Concentration) Electrolyte->Degradation can change mechanism (e.g., Cl⁻ oxidation) Conductivity Conductivity / Energy Consumption Electrolyte->Conductivity increases Anode Anode Material Anode->RadicalGen determines potential for RadicalGen->Degradation drives Conductivity->Degradation impacts process cost

Caption: Key factors influencing the efficiency of electrochemical dye degradation.

References

Application Notes and Protocols for C.I. Vat Yellow 2 in Photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: ANP-VY2-PC-2025 Revision: 1.0 For: Researchers, scientists, and drug development professionals.

Introduction

C.I. Vat Yellow 2 (C.I. 67300; CAS No. 129-09-9) is an anthraquinone-based vat dye known for its use in the textile industry.[1] Its complex and stable aromatic structure makes it a relevant model compound for studying the efficacy of advanced oxidation processes (AOPs), such as heterogeneous photocatalysis, in treating recalcitrant organic pollutants. This document provides detailed application notes and experimental protocols for utilizing this compound or structurally similar dyes in photocatalysis experiments.

Heterogeneous photocatalysis typically employs a semiconductor, such as titanium dioxide (TiO₂), which, upon absorbing photons of sufficient energy, generates electron-hole pairs.[2] These charge carriers interact with water and oxygen to produce highly reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻).[3] These ROS are powerful oxidizing agents capable of degrading complex organic molecules into simpler, less harmful substances like CO₂, water, and mineral acids.

Due to limited publicly available experimental data specifically for this compound, this document utilizes representative data and protocols from studies on structurally similar anthraquinone dyes, such as C.I. Vat Yellow 33 and C.I. Vat Yellow 4, to provide a comprehensive guide.

Quantitative Data Presentation

The efficiency of photocatalytic degradation is highly dependent on experimental parameters. The following tables summarize representative quantitative data from optimization experiments on anthraquinone vat dyes, which can serve as a baseline for studies involving this compound.

Table 1: Effect of Catalyst Dosage on Degradation Efficiency (Conditions: Initial Dye Concentration = 20 mg/L, pH = 7, Irradiation Time = 120 min)

Catalyst (TiO₂) Dosage (g/L)Degradation Efficiency (%)
0.565.2
1.088.5
1.595.1
2.094.8
2.591.3
Data is representative for dyes like C.I. Vat Yellow 33. Note that degradation rates may decrease at very high catalyst concentrations due to increased solution opacity and light scattering.

Table 2: Effect of Initial Dye Concentration on Degradation Efficiency (Conditions: Catalyst Dosage = 1.5 g/L, pH = 7, Irradiation Time = 120 min)

Initial Dye Concentration (mg/L)Degradation Efficiency (%)
1098.7
2095.1
3085.4
4076.9
5068.3
Data is representative for dyes like C.I. Vat Yellow 33. Higher dye concentrations can reduce light penetration to the catalyst surface (an inner filter effect), thus decreasing efficiency.

Table 3: Effect of pH on Degradation Efficiency (Conditions: Catalyst Dosage = 1.5 g/L, Initial Dye Concentration = 20 mg/L, Irradiation Time = 120 min)

Initial pHDegradation Efficiency (%)
3.092.6
5.096.3
7.088.5
9.075.1
11.069.8
Data is representative for dyes like C.I. Vat Yellow 33. pH affects the surface charge of the photocatalyst and the dye molecule, influencing adsorption and reaction rates.

Experimental Protocols

Protocol 1: Photocatalytic Degradation of this compound

This protocol details a standard procedure for evaluating the photocatalytic degradation of a vat dye in an aqueous solution using a semiconductor photocatalyst.

3.1.1 Materials & Equipment

  • This compound dye powder

  • Semiconductor photocatalyst (e.g., TiO₂ P25)

  • Deionized (DI) water

  • HCl and NaOH (for pH adjustment)

  • Batch photoreactor (e.g., cylindrical glass vessel)

  • Light source (e.g., UV lamp, solar simulator)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • Centrifuge or syringe filters (0.22 µm)

  • pH meter

3.1.2 Procedure

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound powder and dissolve it in DI water to prepare a concentrated stock solution (e.g., 500 mg/L). Store this solution in a dark container to prevent photobleaching.

  • Reaction Mixture Preparation: In the photoreactor, prepare the desired volume of the dye solution (e.g., 100 mL) with the target initial concentration (e.g., 20 mg/L) by diluting the stock solution with DI water.

  • pH Adjustment: Adjust the initial pH of the solution to the desired value using dilute HCl or NaOH.

  • Catalyst Addition: Add the precisely weighed photocatalyst (e.g., TiO₂) to the solution to achieve the desired dosage (e.g., 1.5 g/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes. This step is crucial to allow the dye to adsorb onto the catalyst surface and reach equilibrium.

  • Initiate Photocatalysis: Take an initial sample (t=0) just before starting irradiation. Turn on the light source to initiate the photocatalytic reaction, ensuring the suspension remains under constant stirring.

  • Sampling: Withdraw aliquots (e.g., 3-5 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Preparation: Immediately after collection, filter the sample through a 0.22 µm syringe filter or centrifuge it at high speed (e.g., 8000 rpm for 10 minutes) to remove all catalyst particles and stop the reaction.

  • Analysis: Analyze the filtrate/supernatant using a UV-Vis spectrophotometer. Measure the absorbance at the maximum absorption wavelength (λmax) of this compound.

  • Calculation: Calculate the degradation efficiency using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 Where C₀ is the initial concentration at t=0 and Cₜ is the concentration at time 't'.

Protocol 2: Kinetic Analysis

The kinetics of heterogeneous photocatalytic reactions can often be described by the Langmuir-Hinshelwood (L-H) model. For low initial dye concentrations, the model simplifies to a pseudo-first-order kinetic model.

  • Data Collection: Use the concentration data (Cₜ) obtained from Protocol 1 at various time points (t).

  • Data Transformation: Plot the natural logarithm of the normalized concentration, ln(C₀/Cₜ), versus the irradiation time (t).

  • Rate Constant Determination: If the resulting plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line corresponds to the apparent rate constant (kₐₚₚ).

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz provide clear visual representations of the experimental and theoretical processes involved.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Dye Stock Solution B Prepare Reaction Mixture (Dilute Dye + DI Water) A->B C Adjust pH B->C D Add Photocatalyst (e.g., TiO2) C->D E Stir in Dark (Adsorption Equilibrium) D->E F Irradiate with Light Source (Start Reaction) E->F G Withdraw Aliquots at Time Intervals F->G H Filter/Centrifuge Sample G->H I Measure Absorbance (UV-Vis Spec) H->I J Calculate Degradation % & Rate I->J

Caption: Experimental workflow for photocatalytic degradation.

G cluster_catalyst TiO₂ Particle VB Valence Band (VB) CB Conduction Band (CB) h h⁺ e e⁻ Photon Light (hν) (Energy > Band Gap) Photon->VB Excitation Dye Vat Yellow 2 (Pollutant) Products Degradation Products (CO₂, H₂O, etc.) Dye->Products Oxidation O2 O₂ e->O2 Reduction H2O H₂O h->H2O Oxidation OH_neg OH⁻ h->OH_neg Oxidation O2_rad •O₂⁻ (Superoxide) O2->O2_rad OH_rad •OH (Hydroxyl Radical) H2O->OH_rad OH_neg->OH_rad O2_rad->Dye OH_rad->Dye

Caption: Mechanism of TiO₂ photocatalytic dye degradation.

Application as a Photosensitizer (Hypothetical Protocol)

While often the target of degradation, anthraquinone dyes can also potentially act as photosensitizers, absorbing light and initiating chemical reactions. A photosensitizer absorbs light to reach an excited state, then transfers energy or an electron to another molecule.

  • Type I Mechanism: The excited photosensitizer engages in an electron transfer with a substrate, creating radical ions.

  • Type II Mechanism: The excited photosensitizer transfers energy, often to molecular oxygen, to produce highly reactive singlet oxygen (¹O₂).

The following is a general protocol to evaluate the photosensitizing capability of this compound for a specific chemical transformation.

5.1 Objective: To determine if this compound can photosensitize a target reaction (e.g., an oxidation or cycloaddition).

5.2 Procedure:

  • Characterization: Determine a suitable solvent where the dye and reactants are soluble. Record the UV-Vis absorption spectrum of this compound to identify its λmax and select an appropriate light source.

  • Control Experiments:

    • Dark Control: Run the reaction with all components, including the dye, in complete darkness.

    • No Photosensitizer Control: Run the reaction with all components except the dye, under irradiation.

    • These controls verify that the reaction is dependent on both light and the photosensitizer.

  • Photosensitized Reaction: In a quartz reaction vessel, dissolve the reactants and a catalytic amount of this compound (e.g., 1-5 mol%) in the chosen solvent. Irradiate the mixture with the selected light source while stirring.

  • Monitoring and Analysis: Monitor the reaction progress over time using appropriate analytical techniques (e.g., HPLC, GC-MS, NMR) to identify and quantify the product formation.

G cluster_type1 Type I: Electron Transfer cluster_type2 Type II: Energy Transfer PS_S0 Photosensitizer (S₀) PS_S1 Excited Singlet (S₁) PS_S0->PS_S1 Light (hν) Absorption PS_T1 Excited Triplet (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) Substrate1 Substrate PS_T1->Substrate1 e⁻ Transfer Oxygen_3O2 Oxygen (³O₂) PS_T1->Oxygen_3O2 Energy Transfer Radical_Ions Radical Ions Substrate1->Radical_Ions Products1 Products Radical_Ions->Products1 Oxygen_1O2 Singlet Oxygen (¹O₂) Oxygen_3O2->Oxygen_1O2 Substrate2 Substrate Oxygen_1O2->Substrate2 Products2 Oxidized Products Substrate2->Products2

Caption: General mechanisms of photosensitization.

References

Application of Vat Yellow 2 in Polymer Films: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vat Yellow 2, also known by its Colour Index name C.I. Vat Yellow 2 and CAS number 129-09-9, is an anthraquinone-based dye.[1][2] It presents as an orange powder and is characterized by its insolubility in water and ethanol.[1][2][3] While its primary historical application has been in the dyeing of cellulosic textiles such as cotton and silk, its robust chemical structure and favorable fastness properties make it a suitable candidate for coloring various polymers. This document provides detailed application notes and protocols for the incorporation of Vat Yellow 2 into polymer films, intended for researchers, scientists, and professionals in fields such as materials science and drug development.

Data Presentation

The performance characteristics of Vat Yellow 2 are crucial for its application in polymer films. The following tables summarize its key physical, chemical, and fastness properties.

Table 1: Physical and Chemical Properties of Vat Yellow 2

PropertyValue
C.I. Name Vat Yellow 2
CAS Number 129-09-9
Molecular Formula C28H14N2O2S2
Molecular Weight 474.56 g/mol
Appearance Orange powder
Solubility Insoluble in water and ethanol

Table 2: Fastness Properties of Vat Yellow 2

Fastness PropertyISO StandardRating
Light Fastness ISO 105-B024-5 (on a scale of 1-8)
Soaping Resistance (Fading) -5 (on a scale of 1-5)
Soaping Resistance (Staining) -5 (on a scale of 1-5)
Ironing Fastness -4 (on a scale of 1-5)
Chlorine Bleach Resistance -5 (on a scale of 1-5)
Mercerization Resistance -4-5 (on a scale of 1-5)
Oxygen Bleach Resistance -5 (on a scale of 1-5)

Note: The fastness data presented is primarily derived from textile applications. While indicative of the dye's inherent stability, performance in a specific polymer matrix should be independently verified.

Experimental Protocols

The most common and effective method for incorporating pigments like Vat Yellow 2 into polymers is through the preparation of a masterbatch, which is a concentrated mixture of the pigment in a carrier resin. This masterbatch is then blended with the virgin polymer during the film manufacturing process.

Protocol 1: Preparation of a Vat Yellow 2 Masterbatch

This protocol details the preparation of a 25% (w/w) Vat Yellow 2 masterbatch using a polyethylene (PE) carrier resin, suitable for subsequent use in film extrusion.

Materials and Equipment:

  • Vat Yellow 2 pigment powder

  • Low-density polyethylene (LDPE) carrier resin

  • Twin-screw extruder

  • Gravimetric feeders

  • Water bath for cooling

  • Pelletizer

  • Hot air oven

Procedure:

  • Material Preparation: Dry the Vat Yellow 2 powder and the LDPE resin in a hot air oven at 80°C for at least 4 hours to remove any residual moisture.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical temperature profile for LDPE is as follows:

    • Feed Zone: 160°C

    • Zone 2: 170°C

    • Zone 3: 180°C

    • Zone 4: 185°C

    • Die: 190°C

  • Compounding:

    • Using gravimetric feeders, accurately meter the Vat Yellow 2 powder (25% by weight) and the LDPE resin (75% by weight) into the main feed throat of the extruder.

    • Set the screw speed to a range of 200-400 rpm to ensure thorough mixing and dispersion of the pigment within the polymer melt.

  • Cooling and Pelletizing: The molten, colored polymer strand exits the extruder die and passes through a water bath for cooling. The cooled strand is then fed into a pelletizer to produce solid masterbatch pellets.

  • Post-Drying: Dry the resulting masterbatch pellets in a hot air oven at 80°C for 2-4 hours to remove surface moisture.

Protocol 2: Production of Colored Polypropylene (PP) Film via Cast Film Extrusion

This protocol outlines the fabrication of a 100 µm thick polypropylene film with a final Vat Yellow 2 concentration of 0.5% (w/w).

Materials and Equipment:

  • Vat Yellow 2 masterbatch (25% w/w from Protocol 1)

  • Polypropylene (PP) resin

  • Single-screw extruder

  • Gravimetric blender

  • Chill roll casting unit

  • Film winder

Procedure:

  • Blending: In a gravimetric blender, mix the Vat Yellow 2 masterbatch with the PP resin at a let-down ratio of 1:49 (2% masterbatch to 98% PP resin) to achieve the target pigment concentration of 0.5%.

  • Extrusion:

    • Set the temperature profile of the single-screw extruder. A typical profile for PP is:

      • Feed Zone: 200°C

      • Zone 2: 220°C

      • Zone 3: 230°C

      • Die: 235°C

    • Feed the blended material into the extruder.

  • Film Casting: The molten polymer is extruded through a flat die onto a series of temperature-controlled rotating rollers (chill roll stack). This process cools the melt and forms a solid film of a specific thickness.

  • Winding: The finished colored film is then wound onto a core for storage and further processing.

Mandatory Visualization

cluster_prep 1. Material Preparation cluster_compounding 2. Compounding cluster_finishing 3. Finishing vat_powder Vat Yellow 2 Powder drying Drying (80°C) vat_powder->drying pe_resin PE Carrier Resin pe_resin->drying extruder Twin-Screw Extruder drying->extruder 25% Vat Yellow 2 75% PE Resin cooling Water Bath Cooling extruder->cooling pelletizer Pelletizer cooling->pelletizer post_drying Post-Drying pelletizer->post_drying masterbatch Vat Yellow 2 Masterbatch post_drying->masterbatch

Caption: Workflow for the Preparation of Vat Yellow 2 Masterbatch.

cluster_blending 1. Blending cluster_extrusion 2. Extrusion cluster_film_formation 3. Film Formation masterbatch Vat Yellow 2 Masterbatch blender Gravimetric Blender masterbatch->blender Let-down Ratio pp_resin PP Resin pp_resin->blender extruder Single-Screw Extruder blender->extruder casting Chill Roll Casting extruder->casting Molten Polymer winder Film Winder casting->winder colored_film Colored Polymer Film winder->colored_film

Caption: Workflow for the Production of Colored Polymer Film.

Important Considerations

  • Thermal Stability: Anthraquinone dyes generally possess good thermal stability, which is essential for withstanding the high temperatures of polymer processing. However, it is advisable to perform thermogravimetric analysis (TGA) on Vat Yellow 2 to determine its specific degradation temperature and ensure that the selected extrusion temperatures are well below this point.

  • Dispersion Quality: The degree of pigment dispersion within the polymer matrix significantly impacts the final film's color uniformity, mechanical properties, and visual appearance. The use of a twin-screw extruder for masterbatch production is recommended to achieve optimal dispersion.

  • Migration Testing: For polymer films intended for use in food contact, pharmaceutical, or medical applications, it is mandatory to conduct migration testing. These tests assess whether any components of the colorant leach out of the polymer into a simulating solvent. Standardized protocols, such as those outlined by the FDA or in European regulations (e.g., EN 1186), should be followed.

  • Light-Induced Degradation: Vat Yellow 2 has been noted to potentially cause "light brittleness" in textile applications. This phenomenon, where the dye may accelerate the photodegradation of the substrate, should be evaluated in the target polymer, especially for applications involving significant UV exposure. This can be assessed through accelerated weathering tests.

References

Application Notes and Protocols for the Laboratory Synthesis of C.I. Vat Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of C.I. Vat Yellow 2, also known as Indanthrene Yellow G or C.I. 67300. The synthesis is based on the reaction of 2,6-diaminoanthraquinone with benzotrichloride and sulfur in the presence of a catalyst. This document includes a summary of quantitative data, a detailed experimental protocol, and visualizations of the synthesis workflow and chemical structures.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound as described in the experimental protocol.

ParameterValueReference
Reactants
2,6-Diaminoanthraquinone10.4 g (96% purity)[1]
Benzotrichloride26 g[1]
Sulfur5 g[1]
Cuprous Chloride (catalyst)0.2 g[1]
1,3-Dimethyl-2-imidazolone (solvent)20 g[1]
Reaction Conditions
Temperature160 °C
Reaction Time6 hours
Purification
Sulfuric Acid Treatment98 wt%, 60-75 °C, 2-3 hours
Oxidation10 wt% Sodium Hypochlorite, 60-75 °C, 2-3 hours
Product Yield and Quality
Dry Product Yield14.6 g
Theoretical Yield~20 gCalculated
Weight Yield (% of theoretical)73%
Dye Strength252%

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound in a laboratory setting.

Materials:

  • 2,6-Diaminoanthraquinone (96% purity)

  • Benzotrichloride

  • Sulfur powder

  • Cuprous chloride (CuCl)

  • 1,3-Dimethyl-2-imidazolone (DMI)

  • Concentrated sulfuric acid (98 wt%)

  • Sodium hypochlorite solution (10 wt%)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer, etc.)

  • Heating mantle with stirring capabilities

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, thermometer, and mechanical stirrer, combine 10.4 g of 2,6-diaminoanthraquinone (96% purity), 26 g of benzotrichloride, 5 g of sulfur, 0.2 g of cuprous chloride, and 20 g of 1,3-dimethyl-2-imidazolone.

  • Reaction: Slowly heat the mixture with stirring to 160 °C. Maintain this temperature for 6 hours.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The product will precipitate. Filter the crude product using a Büchner funnel.

  • Sulfuric Acid Treatment: Transfer the filtered solid to a beaker and add 98 wt% sulfuric acid. Heat the mixture to 60-75 °C and maintain for 2-3 hours with occasional stirring. This step helps to purify the product.

  • Washing and Neutralization: Cool the sulfuric acid mixture and carefully dilute with water. Filter the solid product and wash thoroughly with water until the filtrate is neutral.

  • Oxidation: Resuspend the washed product in a 10 wt% aqueous solution of sodium hypochlorite. Heat the suspension to 60-75 °C and maintain for 2-3 hours.

  • Final Filtration and Drying: Filter the purified this compound, wash with water until the filtrate is neutral, and dry the final product in an oven at a suitable temperature (e.g., 80-100 °C). The expected yield of the dry product is approximately 14.6 g, which corresponds to a weight yield of 73% of the theoretical amount, with a dye strength of 252%.

Mandatory Visualization

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of this compound.

chemical_structures cluster_reactants Reactants cluster_product Product Reactant1 2,6-Diaminoanthraquinone Product This compound Reactant1->Product + Reactant2 Benzotrichloride Reactant2->Product + Reactant3 Sulfur Reactant3->Product +

Caption: Chemical reactants leading to the formation of this compound.

synthesis_workflow start Start: Combine Reactants (2,6-Diaminoanthraquinone, Benzotrichloride, Sulfur, CuCl, DMI) reaction Reaction Heat to 160°C for 6 hours start->reaction cooling Cool to Room Temperature & Filter reaction->cooling h2so4_treatment Sulfuric Acid Treatment (98% H₂SO₄, 60-75°C, 2-3 hours) cooling->h2so4_treatment wash1 Wash with Water to Neutral pH h2so4_treatment->wash1 oxidation Oxidation (10% NaOCl, 60-75°C, 2-3 hours) wash1->oxidation wash2 Final Wash with Water to Neutral pH oxidation->wash2 drying Dry the Final Product wash2->drying end End: this compound drying->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Determination of C.I. Vat Yellow 2 Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Yellow 2 (CAS No. 129-09-9) is an anthraquinone-based vat dye known for its use in dyeing cellulosic fibers and for paper dyeing.[1][2] It is a yellow-brown or orange powder that is insoluble in water and ethanol.[1][3] The molecular formula of this compound is C28H14N2O2S2, with a molecular weight of 474.56 g/mol .[2] Given its industrial applications, ensuring the purity of this compound is crucial for consistent product quality and performance. This document outlines a detailed protocol for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique for the separation and quantification of components in a mixture.

Principle

This method employs reverse-phase HPLC (RP-HPLC) with UV-Vis detection to separate this compound from its impurities. The principle of this technique is the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separated components are then detected by a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, and the resulting peak areas are used to calculate the purity.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Trifluoroacetic acid (TFA), HPLC grade

    • N,N-Dimethylformamide (DMF), HPLC grade

    • Nitrobenzene (analytical grade)

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) TFA in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve the standard in a minimal amount of nitrobenzene with gentle heating.

    • Once dissolved, dilute with DMF to a final volume of 100 mL to obtain a stock solution of approximately 100 µg/mL.

    • From the stock solution, prepare a series of calibration standards by further dilution with DMF to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Follow the same dissolution and dilution procedure as for the standard solution to obtain a final concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Chromatographic Conditions

The following HPLC conditions are recommended and may require optimization for specific systems and columns.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile)
Gradient Program 0-5 min: 50% B; 5-20 min: 50-95% B; 20-25 min: 95% B; 25-26 min: 95-50% B; 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV-Vis scan of this compound (typically in the 400-450 nm range for yellow dyes)
Injection Volume 10 µL
Data Analysis and Purity Calculation
  • Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution and identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the concentration of this compound in the sample solution using the calibration curve.

  • The purity of the this compound sample is determined by the area percent method, assuming all impurities have a similar response factor to the main component. The formula is as follows:

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative data for the HPLC analysis of this compound should be summarized as follows:

ParameterResult
Retention Time of this compound (min) e.g., 15.2
Linearity (R² of Calibration Curve) > 0.999
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantitation (LOQ) (µg/mL) To be determined
Purity of Sample (%) Calculated from area percent
Major Impurities (Retention Time, % Area) e.g., Impurity 1 (12.8 min, 0.5%), Impurity 2 (18.1 min, 0.3%)

Visualizations

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions (this compound in DMF) injection Inject Sample prep_sample Prepare Sample Solution (this compound in DMF) filter_sample Filter Sample through 0.45 µm Filter prep_sample->filter_sample filter_sample->injection hplc_system HPLC System (C18 Column, UV-Vis Detector) separation Chromatographic Separation injection->separation detection UV-Vis Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (%) integration->calculation

Caption: Experimental workflow for the HPLC-based purity determination of this compound.

G Total_Area Total Peak Area in Chromatogram Purity Purity (%) Total_Area->Purity Denominator Main_Peak_Area Peak Area of This compound Main_Peak_Area->Total_Area Contributes to Main_Peak_Area->Purity Numerator Impurity_Peak_Areas Sum of Peak Areas of All Impurities Impurity_Peak_Areas->Total_Area Contributes to

Caption: Logical relationship for calculating the purity of this compound from HPLC data.

References

Application Notes and Protocols for Vat Dyeing of Cellulose-Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the vat dyeing of cellulose-based materials. Vat dyes are a class of water-insoluble colorants renowned for their exceptional color fastness on cellulosic fibers like cotton, linen, and viscose.[1][2] The process, while complex, results in vibrant and durable coloration, making it a critical technique in textile chemistry and material science.[3]

Principles of Vat Dyeing

The vat dyeing process is a fascinating example of applied redox chemistry. The core principle involves the reversible reduction and oxidation of the dye molecule.[4] Vat dyes in their original pigment form are insoluble in water and have no affinity for cellulose fibers.[2] To be applied to the fiber, the dye must be converted into a water-soluble form. This is achieved through a chemical reduction process, typically in an alkaline medium, which transforms the dye into its "leuco" form.

The key stages of the vat dyeing process are:

  • Vatting (Reduction): The insoluble vat dye is treated with a reducing agent, most commonly sodium hydrosulfite (Na₂S₂O₄), in an alkaline solution (e.g., sodium hydroxide, NaOH). This converts the dye into its water-soluble leuco form, which has an affinity for cellulosic fibers.

  • Dyeing (Absorption): The cellulose-based material is immersed in the dye bath containing the soluble leuco form of the dye. The dye molecules penetrate the amorphous regions of the cellulose fibers.

  • Oxidation: After the dye has been absorbed by the fiber, it is converted back to its original insoluble pigment form. This is typically achieved by exposure to air (air oxidation) or by using chemical oxidizing agents like hydrogen peroxide (H₂O₂) or sodium perborate. This step "traps" the insoluble dye molecules within the fiber structure, leading to excellent fastness properties.

  • Soaping (After-treatment): The dyed material is washed with a hot detergent solution. This final step removes any loose dye particles from the fiber surface and helps to develop the true shade and maximize color fastness by promoting dye crystallization within the fiber.

Experimental Protocols

The following protocols provide a standardized methodology for the laboratory-scale exhaust dyeing of cotton fabric with a typical vat dye.

Materials and Equipment
  • Materials:

    • Scoured and bleached 100% cotton fabric

    • Vat dye (e.g., Vat Blue 1 - Indigo, or a commercial anthraquinone-based vat dye)

    • Sodium hydroxide (NaOH)

    • Sodium hydrosulfite (Na₂S₂O₄)

    • Non-ionic wetting agent

    • Sequestering agent (e.g., EDTA)

    • Leveling agent

    • Glacial acetic acid (CH₃COOH)

    • Anionic soaping agent (detergent)

    • Hydrogen peroxide (H₂O₂, 35%)

    • Distilled water

  • Equipment:

    • Laboratory-scale dyeing machine (e.g., beaker dyer, shaking water bath)

    • Beakers and graduated cylinders

    • Heating and stirring apparatus

    • pH meter

    • Analytical balance

    • Squeegee or padding mangle

    • Drying oven

Pre-treatment of Cotton Fabric

Before dyeing, it is essential to prepare the cotton fabric to ensure uniform dye uptake and optimal color yield. This typically involves scouring (to remove waxes and impurities) and bleaching (to achieve a white base). For the purpose of this protocol, we will assume the use of commercially scoured and bleached cotton.

Vatting (Reduction of the Dye)
  • Prepare a stock solution of the vat dye by making a paste with the required amount of dye powder and a small amount of warm water containing a dispersing agent.

  • In a separate vessel, prepare the blank dye bath with the required volume of water, caustic soda, and sodium hydrosulfite as specified in Table 1 .

  • Heat the solution to the recommended vatting temperature (typically 50-60°C).

  • Slowly add the dye paste to the blank bath with constant stirring.

  • Maintain the temperature for 10-20 minutes to ensure the complete reduction of the dye. The color of the solution will change, indicating the formation of the soluble leuco-vat dye.

Dyeing Procedure
  • Introduce the pre-wetted cotton fabric into the vatted dye bath at the initial dyeing temperature (e.g., 60°C).

  • Raise the temperature to the final dyeing temperature (e.g., 80°C) over 15-20 minutes.

  • Continue the dyeing process at this temperature for 45-60 minutes, ensuring the fabric is fully immersed and agitated for uniform dyeing.

  • After the dyeing time has elapsed, the fabric is removed from the dye bath.

Oxidation
  • Squeeze the excess dye liquor from the fabric.

  • Expose the fabric to air for 10-15 minutes for initial oxidation.

  • For a more controlled and rapid oxidation, treat the fabric in a fresh bath containing an oxidizing agent as detailed in Table 2 . The characteristic color of the dye will develop during this stage.

  • Rinse the fabric thoroughly with cold water.

Soaping (After-treatment)
  • Prepare a soaping bath according to the recipe in Table 3 .

  • Treat the oxidized and rinsed fabric in the soaping bath at or near boiling (95-100°C) for 10-15 minutes.

  • After soaping, rinse the fabric thoroughly with hot water followed by cold water until the rinse water is clear.

  • Neutralize the fabric in a bath containing 0.5-1.0 g/L of acetic acid for 5 minutes.

  • Finally, rinse with cold water and dry the dyed fabric.

Data Presentation

The following tables summarize the quantitative data for the key experimental stages.

Table 1: Vatting and Dyeing Bath Recipe

ComponentConcentrationPurpose
Vat Dye1-4% (on weight of fabric)Colorant
Sodium Hydroxide (NaOH)3-5 g/LProvides alkalinity for reduction
Sodium Hydrosulfite (Na₂S₂O₄)4-6 g/LReducing agent
Wetting Agent1 g/LImproves fabric wettability
Leveling Agent1 g/LPromotes even dye uptake
Sequestering Agent1 g/LChelates metal ions in water
Material to Liquor Ratio (M:L)1:20 - 1:40Ratio of fabric weight to liquor volume
Vatting Temperature50-60°COptimal temperature for reduction
Dyeing Temperature60-80°COptimal temperature for dye absorption
Dyeing Time45-60 minutesDuration for dye penetration

Table 2: Oxidation Bath Recipe

ComponentConcentrationTemperatureTime
Hydrogen Peroxide (35%)2-3 ml/L50-60°C10-15 minutes
OR
Air OxidationN/AAmbient10-15 minutes

Table 3: Soaping Bath Recipe

ComponentConcentrationTemperatureTime
Anionic Detergent1-2 g/L95-100°C10-15 minutes
Soda Ash (Na₂CO₃)1-2 g/L95-100°C10-15 minutes

Visualizations

Chemical Transformation in Vat Dyeing

The following diagram illustrates the fundamental chemical transformation that a vat dye molecule undergoes during the dyeing process.

VatDyeing_Chemical_Transformation InsolubleDye Insoluble Vat Dye (Pigment Form) LeucoDye Soluble Leuco-Vat Dye (Reduced Form) InsolubleDye->LeucoDye  Reduction  (NaOH, Na₂S₂O₄) FixedDye Insoluble Vat Dye (Fixed in Fiber) LeucoDye->FixedDye  Oxidation  (Air or H₂O₂)

Caption: Chemical transformation of a vat dye molecule.

Experimental Workflow of Vat Dyeing

This diagram outlines the sequential steps involved in the vat dyeing process for cellulose-based materials.

VatDyeing_Workflow Pretreatment Fabric Pre-treatment (Scouring & Bleaching) Vatting Vatting (Dye Reduction) Pretreatment->Vatting Dyeing Dyeing (Dye Absorption) Vatting->Dyeing Oxidation Oxidation Dyeing->Oxidation Soaping Soaping (After-treatment) Oxidation->Soaping Drying Drying Soaping->Drying

Caption: Experimental workflow for vat dyeing of cellulose.

References

Application Notes and Protocols for Thin-Layer Chromatography of C.I. Vat Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Yellow 2 (CAS No. 129-09-9), a member of the anthraquinone dye class, is a vibrant yellow dye primarily utilized in the textile industry for its excellent fastness properties.[1] Its application in research and development, particularly in areas such as material science and analytical chemistry, necessitates reliable methods for its identification and purity assessment. Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective technique for the qualitative and semi-quantitative analysis of this compound.[2][3][4] These application notes provide a detailed protocol for the TLC analysis of this compound, addressing its low solubility and offering starting points for method development.

Physicochemical Properties Relevant to TLC

This compound is an orange powder that is insoluble in water and ethanol.[5] It is soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in sulfuric acid. This low solubility in common organic solvents presents a challenge for sample preparation in TLC and must be addressed for successful analysis.

Experimental Protocols

This section details the methodology for performing TLC analysis of this compound.

Materials and Reagents
  • Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum or glass TLC plates.

  • Mobile Phase (Eluents): A range of solvent systems should be screened to determine the optimal conditions. Suggested starting systems are provided in the table below. All solvents should be of analytical or HPLC grade.

  • Sample Preparation:

    • This compound standard or sample.

    • Solvent for Dissolution: Dimethyl Sulfoxide (DMSO). Due to the dye's poor solubility, gentle heating or sonication may be required to achieve a concentration suitable for spotting (e.g., 0.1-1 mg/mL).

  • Apparatus:

    • Glass TLC developing chamber with a lid.

    • Capillary tubes or micropipettes for spotting.

    • Pencil and ruler.

    • Drying oven or heat gun.

    • UV lamp for visualization (254 nm and 365 nm).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the TLC analysis of this compound.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Sample Dissolution (this compound in DMSO) B TLC Plate Preparation (Marking Origin Line) A->B D Spotting (Apply sample to origin) B->D C Chamber Saturation (Mobile Phase) E Development (Elute plate in chamber) C->E D->E F Drying (Evaporate mobile phase) E->F G Visualization (Daylight, UV 254/365 nm) F->G H Rf Value Calculation (Distance traveled by spot / Distance traveled by solvent front) G->H I Data Analysis & Reporting H->I

Caption: General workflow for the TLC analysis of this compound.

Detailed Methodology
  • Chamber Saturation: Pour the selected mobile phase into the TLC developing chamber to a depth of approximately 0.5-1 cm. Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent, to ensure the chamber atmosphere is saturated with solvent vapors. Cover the chamber with the lid and allow it to equilibrate for at least 15-30 minutes.

  • Sample Preparation: Dissolve a small amount of this compound in DMSO to obtain a concentration of approximately 0.1-1 mg/mL. Gentle warming or sonication may be necessary. The final solution should be clear.

  • TLC Plate Preparation: Using a pencil, lightly draw a straight line (the origin) across a TLC plate, about 1.5 cm from the bottom edge. Mark the points for sample application on this line.

  • Spotting: Using a capillary tube or micropipette, apply a small spot (1-2 µL) of the dissolved this compound solution onto the marked origin. Allow the solvent to evaporate completely. The spot should be small and concentrated for optimal separation.

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the solvent level. Cover the chamber and allow the mobile phase to ascend the plate by capillary action.

  • Drying: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a well-ventilated area or use a gentle stream of warm air.

  • Visualization: this compound is a colored compound and should be visible as a yellow spot in daylight. For enhanced detection and to visualize any non-colored impurities, observe the plate under a UV lamp at both 254 nm and 365 nm. Dark spots will appear on the fluorescent background of the F₂₅₄ plate if the compounds absorb at 254 nm.

  • Rf Value Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Retardation factor (Rf) using the following formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

Due to the limited specific data for this compound in the literature, the following table provides suggested starting solvent systems for method development. The selection is based on the known properties of vat dyes and general TLC principles. Researchers should perform initial screening with these systems and optimize the ratios for the best separation. For comparison, data for the related compound C.I. Vat Yellow 33 is included.

Analyte Stationary Phase Mobile Phase (Solvent System) Reported Rf Value Remarks
This compound Silica Gel 60 F₂₅₄Toluene : Dioxane (e.g., 8:2, v/v)To be determinedA good starting point for non-polar to moderately polar compounds.
This compound Silica Gel 60 F₂₅₄Dichloromethane : Ethyl Acetate (e.g., 9:1, v/v)To be determinedAnother common system with moderate polarity.
This compound Silica Gel 60 F₂₅₄Chloroform : Acetone (e.g., 8:2, v/v)To be determinedA more polar system that may be required for vat dyes.
C.I. Vat Yellow 33 Silica Gel 60 F₂₅₄Toluene : Ethyl Acetate (7:3, v/v)0.55Provides a reference for a related vat dye.
C.I. Vat Yellow 33 Silica Gel 60 F₂₅₄Dichloromethane : Acetone (9:1, v/v)0.68Provides a reference for a related vat dye.

Note: The optimal solvent system for this compound may require experimentation. It has been noted that some vat dyes exhibit very strong adsorption to silica gel and may remain at the origin in many solvent systems.

Quantitative Analysis

While TLC is primarily a qualitative technique, semi-quantitative analysis can be performed by comparing the size and intensity of the sample spot to that of a series of standard solutions of known concentrations spotted on the same plate. For accurate quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) with densitometric scanning is recommended.

Conclusion

The protocol described provides a comprehensive guideline for the TLC analysis of this compound. Due to the compound's specific properties, particularly its low solubility, careful sample preparation is crucial for obtaining reliable and reproducible results. The suggested solvent systems offer a starting point for method development, which should be optimized to achieve the desired separation for purity assessment and identification purposes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing C.I. Vat Yellow 2 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of C.I. Vat Yellow 2 (Indanthrene Yellow G).

Frequently Asked Questions (FAQs)

Q1: What is the general synthesis route for this compound?

A1: A common and effective method for synthesizing this compound, an anthraquinone thiazole dye, involves the reaction of 2,6-diaminoanthraquinone with benzenyl trichloride and sulfur.[1] This reaction is typically carried out in a high-boiling polar aprotic solvent such as 1,3-dimethyl-2-imidazolone (DMI) and is catalyzed by cuprous chloride.[1] The synthesis is followed by purification steps involving sulfuric acid treatment and oxidation.[1]

Q2: What are the critical parameters influencing the yield of this compound?

A2: The key factors that significantly impact the final yield include the molar ratio of reactants, reaction temperature, reaction duration, and the purity of the starting materials. The choice of solvent and catalyst also plays a crucial role in the reaction's efficiency.[1] Maintaining an optimal temperature between 130°C and 180°C is essential for driving the reaction to completion.[1]

Q3: What is the expected yield for this synthesis?

A3: With optimized conditions, the yield of this compound can range from 70% to 75%.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: The reaction may not have gone to completion due to insufficient time or non-optimal temperature.- Ensure the reaction is maintained within the recommended temperature range of 130-180°C. - Extend the reaction time to the recommended 6-8 hours to ensure maximum conversion. - Monitor the reaction progress using appropriate analytical techniques if possible.
Incorrect Stoichiometry: An improper molar ratio of reactants can limit the formation of the desired product.- Carefully verify the molar ratio of 2,6-diaminoanthraquinone, benzenyl trichloride, and sulfur, which should be approximately 1:2–3.5:3.5.
Moisture in Reaction: The presence of moisture can interfere with the reaction, particularly with reagents like benzenyl trichloride.- Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Final Product is Off-Color or Impure Presence of Unreacted Starting Materials or Byproducts: Incomplete reaction or side reactions can lead to impurities.- Purify the crude product by treating it with 98% sulfuric acid at 60-75°C for 2-3 hours, followed by washing.
Incomplete Oxidation: The final oxidation step is crucial for obtaining the correct dye color and structure.- Ensure the oxidation step with a 10% sodium hypochlorite solution is carried out at 60-75°C for 2-3 hours.
Reaction Fails to Initiate or Proceeds Slowly Catalyst Inactivity or Insufficiency: The cuprous chloride catalyst may be of poor quality or used in an insufficient amount.- Use a fresh, high-purity cuprous chloride catalyst. - Ensure the correct catalytic amount is added as specified in the protocol.
Poor Solvent Quality: The solvent may contain impurities that inhibit the reaction.- Use a high-purity, dry solvent like 1,3-dimethyl-2-imidazolone (DMI).

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound as derived from patent literature.

Parameter Value Notes
Molar Ratio (2,6-diaminoanthraquinone : benzenyl trichloride : sulfur) 1 : 2–3.5 : 3.5Optimization within this range can maximize yield.
Reaction Temperature 130–180 °CCrucial for reaction rate and completion.
Reaction Time 6–8 hoursSufficient time is needed for the condensation reaction.
Solvent to Reactant Ratio (DMI : 2,6-diaminoanthraquinone) 1–4 : 1 (by weight)Affects reaction concentration and solubility.
Sulfuric Acid Treatment 98% H₂SO₄ at 60–75 °C for 2–3 hoursFor purification of the crude product.
Oxidation Step 10% aq. Sodium Hypochlorite at 60–75 °C for 2–3 hoursFinal step to form the vat dye.
Reported Yield 70–75 %Achievable under optimized conditions.

Experimental Protocol

This protocol is based on a patented synthesis method for this compound.

Materials:

  • 2,6-diaminoanthraquinone

  • Benzenyl trichloride

  • Sulfur

  • Cuprous chloride (catalyst)

  • 1,3-dimethyl-2-imidazolone (DMI, solvent)

  • 98% Sulfuric acid

  • 10% Sodium hypochlorite solution

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 2,6-diaminoanthraquinone, benzenyl trichloride, sulfur, cuprous chloride, and DMI solvent. The molar ratio of the reactants should be approximately 1 : 2–3.5 : 3.5 (2,6-diaminoanthraquinone : benzenyl trichloride : sulfur).

  • Reaction: Heat the mixture to a temperature between 130°C and 180°C and maintain it for 6 to 8 hours with stirring.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction solution with additional DMI solvent and filter to collect the crude product.

  • Sulfuric Acid Treatment: Wash the filter cake with water. Transfer the solid to a vessel containing 98% sulfuric acid. Stir the mixture at 60–75°C for 2–3 hours.

  • Precipitation and Washing: Dilute the sulfuric acid mixture with water to precipitate the purified product. Filter the solid and wash it with water until the filtrate is neutral.

  • Oxidation: Resuspend the filter cake in water and add a 10% aqueous solution of sodium hypochlorite. Heat the mixture to 60–75°C and stir for 2–3 hours to oxidize the product.

  • Final Isolation: Filter the final product, wash it thoroughly with water until neutral, and then dry to obtain this compound.

Mandatory Visualizations

Troubleshooting Workflow for this compound Synthesis

TroubleshootingWorkflow start Low Yield or Impure Product check_reaction Check Reaction Parameters start->check_reaction check_purification Review Purification Steps start->check_purification temp_time Temperature (130-180°C)? Time (6-8 hours)? check_reaction->temp_time acid_treatment H₂SO₄ Treatment Correct? (60-75°C, 2-3h) check_purification->acid_treatment stoichiometry Correct Molar Ratios? (1 : 2-3.5 : 3.5) temp_time->stoichiometry Yes adjust_conditions Adjust Temperature/Time temp_time->adjust_conditions No catalyst Catalyst Active? stoichiometry->catalyst Yes verify_reagents Verify Reagent Stoichiometry and Purity stoichiometry->verify_reagents No replace_catalyst Use Fresh Catalyst catalyst->replace_catalyst No end_ok Yield Optimized catalyst->end_ok Yes oxidation Oxidation Step Complete? (NaOCl, 60-75°C) acid_treatment->oxidation Yes optimize_purification Optimize Purification Conditions acid_treatment->optimize_purification No oxidation->optimize_purification No oxidation->end_ok Yes adjust_conditions->end_ok verify_reagents->end_ok replace_catalyst->end_ok optimize_purification->end_ok

References

Troubleshooting Vat Yellow 2 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of C.I. Vat Yellow 2 (CAS No. 129-09-9).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an anthraquinone-based vat dye. Like other vat dyes, it is a large, planar, and non-polar molecule, making it inherently insoluble in water and many common laboratory solvents. Its insolubility is a key feature for its application in dyeing, where it is temporarily solubilized to penetrate fibers and then converted back to its insoluble form to ensure high fastness. However, this property presents a challenge for researchers who need to dissolve it for experiments in a laboratory setting.

Q2: In which common laboratory solvents is Vat Yellow 2 soluble or insoluble?

Vat Yellow 2 exhibits the following general solubility characteristics:

  • Insoluble: Water, Ethanol.[1][2]

  • Slightly Soluble: 2-Chlorophenol, Pyridine.

  • Soluble: Dimethyl sulfoxide (DMSO).[3]

Q3: What is "vatting" and how does it solubilize Vat Yellow 2?

"Vatting" is the chemical process used to convert insoluble vat dyes into a water-soluble form. This process involves two main steps:

  • Reduction: The insoluble dye is chemically reduced, typically using a reducing agent like sodium hydrosulfite (also known as sodium dithionite, Na₂S₂O₄). This reaction breaks some of the double bonds in the dye molecule.

  • Alkalinization: The reduction is carried out in an alkaline solution, usually with sodium hydroxide (NaOH). The alkaline conditions convert the reduced form of the dye into its water-soluble sodium salt, known as the "leuco" form.[4]

This soluble leuco form can then be used in aqueous solutions for various experimental purposes. The process is reversible, and upon exposure to an oxidizing agent (like atmospheric oxygen), the leuco form converts back to the original insoluble pigment.

Troubleshooting Guides

This section addresses specific issues that may be encountered when attempting to solubilize Vat Yellow 2 in a laboratory setting.

Problem 1: The Vat Yellow 2 powder is not dissolving in my chosen organic solvent.
  • Possible Cause: Vat Yellow 2 has very limited solubility in most common organic solvents.

  • Solution:

    • Consult the qualitative solubility table below to select a more appropriate solvent.

    • For applications requiring an aqueous solution, the "vatting" process to form the soluble leuco dye is the most effective method.

    • For analytical purposes such as HPLC, dissolving the dye in a solvent like hot nitrobenzene and then diluting with a miscible solvent may be an option.[5]

Problem 2: During the vatting process, the solution color does not change to the expected purple/violet of the leuco form.
  • Possible Cause 1: Incomplete reduction of the dye.

    • Solution: Ensure that a sufficient amount of fresh sodium hydrosulfite has been added. Sodium hydrosulfite can degrade over time, especially with exposure to moisture and air, losing its reducing power.

  • Possible Cause 2: Incorrect pH of the solution.

    • Solution: The reduction process requires a highly alkaline environment. Check the pH of the solution and add more sodium hydroxide if necessary to achieve a pH between 11 and 13.

  • Possible Cause 3: The temperature is too low.

    • Solution: The reduction reaction is temperature-dependent. Gently warm the solution to the recommended temperature range of 50-60°C to facilitate the reaction.

Problem 3: The leuco dye solution is unstable and quickly reverts to the insoluble yellow form.
  • Possible Cause 1: Exposure to atmospheric oxygen.

    • Solution: The leuco form of vat dyes is highly sensitive to oxygen. Prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation.

  • Possible Cause 2: Insufficient concentration of the reducing agent.

    • Solution: An excess of the reducing agent is necessary to maintain a sufficiently low redox potential to keep the dye in its reduced, soluble state.

  • Possible Cause 3: The pH of the solution has dropped.

    • Solution: A high pH is crucial for the stability of the leuco form. Monitor the pH and add more alkali if needed to maintain it in the optimal range.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubility
WaterInsoluble
EthanolInsoluble
Dimethyl sulfoxide (DMSO)Soluble
2-ChlorophenolSlightly Soluble
PyridineSlightly Soluble
Hot NitrobenzeneSoluble

Table 2: Key Parameters for the Vatting Process of Vat Dyes

ParameterRecommended RangePurpose
pH11 - 13To ensure the formation and stability of the soluble sodium salt of the leuco dye.
Temperature50 - 60°CTo facilitate the chemical reduction of the dye.
Reducing AgentSodium Hydrosulfite (Na₂S₂O₄)To chemically reduce the insoluble dye to its soluble leuco form.
AtmosphereInert (Nitrogen or Argon)To prevent premature oxidation of the oxygen-sensitive leuco dye.

Experimental Protocols

Protocol 1: Laboratory-Scale Solubilization of Vat Yellow 2 via Vatting

This protocol provides a general method for preparing a solution of the water-soluble leuco form of Vat Yellow 2.

Materials:

  • This compound powder

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Deionized water

  • Heating magnetic stirrer

  • Beaker and other standard laboratory glassware

  • Inert gas source (optional but recommended)

Procedure:

  • Preparation of Alkaline Solution: In a beaker, dissolve the required amount of sodium hydroxide in deionized water. If possible, deoxygenate the water beforehand by bubbling an inert gas through it for 15-20 minutes.

  • Dispersion of Dye: Add the Vat Yellow 2 powder to the alkaline solution and stir to create a uniform suspension.

  • Reduction: Gently warm the suspension to 50-60°C. While stirring, gradually add the sodium hydrosulfite powder.

  • Leuco Dye Formation: Continue stirring at 50-60°C. The solution should undergo a color change from yellow to purple/violet, indicating the formation of the soluble leuco dye. This process typically takes 10-20 minutes.

  • Use and Storage: The resulting leuco dye solution is sensitive to oxygen and should be used promptly. For short-term storage, it should be kept under an inert atmosphere.

Protocol 2: Quantitative Determination of Vat Yellow 2 Solubility in an Organic Solvent

This protocol outlines a method for determining the solubility of Vat Yellow 2 in a specific organic solvent using UV-Vis spectrophotometry.

Materials:

  • This compound powder

  • Organic solvent of interest (analytical grade)

  • A solvent in which Vat Yellow 2 is known to be soluble (e.g., DMSO) for stock solution preparation

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Thermostatic shaker or water bath

  • Analytical balance

  • Syringe filters (solvent compatible)

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of Vat Yellow 2 of a known concentration in a suitable solvent (e.g., DMSO).

    • Create a series of standard solutions by diluting the stock solution.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of Vat Yellow 2 powder to a known volume of the organic solvent being tested in a sealed container.

    • Agitate the mixture in a thermostatic shaker at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it using a syringe filter.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of Vat Yellow 2 in the diluted sample.

    • Calculate the original concentration in the saturated solution, which represents the solubility of Vat Yellow 2 in that solvent at the specified temperature.

Mandatory Visualization

Troubleshooting_Vat_Yellow_2_Solubility start Start: Dissolving Vat Yellow 2 solvent_choice Is the solvent aqueous or organic? start->solvent_choice organic_solvent Using Organic Solvent solvent_choice->organic_solvent Organic aqueous_solvent Using Aqueous Solvent (Vatting) solvent_choice->aqueous_solvent Aqueous check_qualitative_data Consult Qualitative Solubility Table organic_solvent->check_qualitative_data dissolved_organic Does it dissolve? check_qualitative_data->dissolved_organic success_organic Success dissolved_organic->success_organic Yes failure_organic Insoluble dissolved_organic->failure_organic No consider_vatting Consider Vatting for Aqueous Solution failure_organic->consider_vatting prepare_alkaline 1. Prepare Alkaline Solution (NaOH) aqueous_solvent->prepare_alkaline disperse_dye 2. Disperse Vat Yellow 2 Powder prepare_alkaline->disperse_dye heat_and_reduce 3. Heat (50-60°C) & Add Reductant (Na₂S₂O₄) disperse_dye->heat_and_reduce color_change Observe Color Change to Purple/Violet? heat_and_reduce->color_change success_vatting Success: Soluble Leuco Form color_change->success_vatting Yes troubleshoot_vatting Troubleshoot Vatting color_change->troubleshoot_vatting No check_reductant Is Reductant Fresh & Sufficient? troubleshoot_vatting->check_reductant check_ph Is pH 11-13? check_reductant->check_ph Yes adjust_reductant Add More Fresh Reductant check_reductant->adjust_reductant No check_temp Is Temperature 50-60°C? check_ph->check_temp Yes adjust_ph Add More NaOH check_ph->adjust_ph No check_temp->failure_organic Still No Change adjust_temp Adjust Temperature check_temp->adjust_temp No adjust_reductant->heat_and_reduce adjust_ph->heat_and_reduce adjust_temp->heat_and_reduce

Caption: Troubleshooting workflow for Vat Yellow 2 solubility issues.

Leuco_Dye_Instability start Leuco Dye Solution is Unstable (Reverts to Yellow) cause1 Cause: Exposure to Oxygen start->cause1 cause2 Cause: Insufficient Reductant start->cause2 cause3 Cause: Low pH start->cause3 solution1 Solution: Use Inert Atmosphere (N₂/Ar) cause1->solution1 solution2 Solution: Add Excess Sodium Hydrosulfite cause2->solution2 solution3 Solution: Maintain pH 11-13 with NaOH cause3->solution3

Caption: Logical relationships for leuco dye instability.

References

C.I. Vat Yellow 2 aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C.I. Vat Yellow 2

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in aqueous solutions. The primary focus is on understanding, preventing, and resolving issues related to dye aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to aggregation in water?

A1: this compound is an anthraquinone-based vat dye.[1][2] Like most vat dyes, it is insoluble in water in its oxidized, pigmented form.[3][4] To be used in aqueous solutions, it must be chemically reduced in an alkaline environment (a process called "vatting") to its water-soluble "leuco" form.[5] Aggregation can occur if the dye is not fully reduced, if the solution conditions are not optimal, or if the leuco form re-oxidizes back to the insoluble pigment. The dye's molecular structure, characterized by a large, planar aromatic system, promotes strong intermolecular van der Waals forces and π-π stacking, which drive the self-association of molecules into aggregates.

Q2: My this compound solution is cloudy and a precipitate is forming. What are the likely causes?

A2: Cloudiness and precipitation are common indicators of dye aggregation or insolubility. The primary causes include:

  • Incomplete Reduction: Insufficient reducing agent (e.g., sodium hydrosulfite) or a non-optimal alkaline pH can lead to incomplete conversion to the soluble leuco form.

  • Re-oxidation: Exposure of the soluble leuco form to atmospheric oxygen will convert it back to the insoluble pigment form, causing it to precipitate out of solution.

  • Improper pH: Vat dyes require a specific alkaline pH range for the leuco form to remain soluble and stable. Deviations from this range can induce aggregation.

  • High Concentration: As dye concentration increases, the tendency for molecules to self-associate into aggregates also increases.

Q3: How does the aggregation of this compound affect my experiments?

A3: Dye aggregation can have several negative consequences for experimental work:

  • Inconsistent Spectroscopic Results: Aggregation alters the electronic interactions between dye molecules, which can change the UV-Vis absorption spectrum (causing shifts in the maximum absorbance wavelength, λ-max) and interfere with quantitative measurements.

  • Uneven Coloration and Staining: In applications like dyeing or cell staining, aggregated dye particles can deposit unevenly on a surface, leading to splotchy and inconsistent outcomes.

  • Precipitation: In severe cases, extensive aggregation leads to the dye precipitating out of the solution, reducing the effective concentration and fouling equipment.

Q4: What are the key factors that influence the degree of aggregation?

A4: The extent of aggregation is strongly affected by several experimental parameters. These include the molecular structure of the dye, dye concentration, temperature, pH, and the presence of electrolytes (salts) or other additives like organic solvents.

Q5: How can I detect and characterize the aggregation of this compound?

A5: Several analytical techniques are highly effective for studying dye aggregation:

  • UV-Visible Spectroscopy: This is one of the most common methods used to study aggregation. The formation of aggregates leads to characteristic changes in the absorption spectrum, such as a blue-shift (H-aggregates) or red-shift (J-aggregates) of the main absorption band relative to the monomer. Plotting absorbance at different concentrations can reveal deviations from the Beer-Lambert law, indicating association.

  • Dynamic Light Scattering (DLS): DLS is a non-destructive technique used to measure the size distribution of particles in a suspension. It is ideal for determining the hydrodynamic radius of dye aggregates, providing quantitative data on their size in the sub-micron range.

  • Fluorescence Spectroscopy: The aggregation of dye molecules often leads to quenching or changes in the fluorescence emission spectrum, which can be used to monitor the process.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Powder does not dissolve in water or buffer. The dye is in its oxidized, water-insoluble pigment form.The dye must be chemically reduced. Follow the protocol for preparing the soluble leuco form using an alkaline solution and a reducing agent like sodium hydrosulfite.
Solution is cloudy, turbid, or contains precipitates. 1. Incomplete reduction: Insufficient reducing agent or incorrect pH. 2. Re-oxidation: Exposure of the leuco form to atmospheric oxygen. 3. pH is too low: The solution is not sufficiently alkaline to maintain the solubility of the leuco dye.1. Ensure an adequate amount of fresh reducing agent is used and verify the pH is in the optimal alkaline range (e.g., 11-12). 2. Minimize exposure to air. Prepare solutions fresh and consider blanketing the container with an inert gas (e.g., nitrogen or argon). 3. Check the solution's pH with a calibrated meter or pH paper and adjust with a base (e.g., NaOH) if necessary.
UV-Vis spectra are inconsistent or show shifting peaks. Concentration-dependent aggregation: The equilibrium between monomer and aggregate forms is shifting. At higher concentrations, aggregates (H- or J-type) form, which have different absorption maxima than the monomer.1. Perform a dilution series and record the spectrum at each concentration. The presence of an isosbestic point can confirm a two-state equilibrium (e.g., monomer-dimer). 2. For highly concentrated solutions where absorbance exceeds instrument limits, use a cuvette with a shorter path length (e.g., 0.1 mm or 1 mm). 3. Always prepare solutions fresh before measurement to minimize time-dependent aggregation.
Dyeing or staining is uneven or speckled. Deposition of large aggregates: Insoluble dye aggregates are physically depositing onto the substrate instead of adsorbing uniformly from a true solution.1. Ensure the vatting process is complete and the dye is fully dissolved in its leuco form before application. 2. Consider adding a dispersing agent to the initial dye paste to improve particle separation before reduction. 3. Maintain the recommended dyeing temperature (e.g., 50-60°C) to enhance solubility and leveling.

Data Summary

Factor Effect on Aggregation Physicochemical Rationale
Dye Concentration Increases Higher concentration increases the probability of intermolecular collisions and interactions, favoring self-assembly.
Electrolyte (Salt) Conc. Increases Added ions shield the electrostatic repulsion between charged leuco dye molecules, reducing the energy barrier for aggregation.
Temperature Decreases Higher thermal energy (kT) increases molecular motion, disrupting the weak intermolecular forces (e.g., van der Waals) that hold aggregates together.
Addition of Organic Solvents Decreases Organic co-solvents can disrupt the hydrophobic interactions that drive aggregation in aqueous media by improving the solvation of the dye molecules.
pH Increases below optimal alkaline range The leuco form of a vat dye is an anion that is soluble at high pH. Lowering the pH can lead to protonation and a significant decrease in solubility, causing aggregation and precipitation.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Soluble Leuco-Vat Yellow 2 Solution

This protocol outlines a general method for the "vatting" process to convert the insoluble this compound pigment into its soluble leuco form.

  • Dispersion: Weigh a desired amount of this compound powder. Create a smooth paste by adding a small amount of deionized water containing a dispersing agent.

  • Dilution: Gradually add more deionized water while stirring to create a uniform suspension.

  • Alkalinization: While stirring, adjust the suspension to a strongly alkaline pH (e.g., 11-12) by slowly adding a concentrated sodium hydroxide (NaOH) solution.

  • Reduction: Gently warm the solution (e.g., to 50-60°C). Slowly add a fresh solution of a reducing agent, such as sodium hydrosulfite (sodium dithionite), until the solution changes color (for Vat Yellow 2, this is typically to a purple or dark orange in its reduced state).

  • Stabilization: Continue stirring at 50-60°C for 10-15 minutes to ensure the reduction is complete. The resulting clear, colored solution is the soluble leuco form of the dye, ready for experimental use. Minimize its exposure to air.

G cluster_workflow Workflow: Preparing Soluble Leuco-Vat Yellow 2 start Start: this compound (Insoluble Powder) paste 1. Create Paste (Add water + dispersing agent) start->paste suspend 2. Create Suspension (Add more water) paste->suspend alkali 3. Alkalinize (Add NaOH to pH 11-12) suspend->alkali reduce 4. Reduce (Warm to 50-60°C, add sodium hydrosulfite) alkali->reduce stabilize 5. Stabilize (Stir for 10-15 min) reduce->stabilize end End: Soluble Leuco-Vat Dye (Ready for use) stabilize->end

Workflow for solubilizing this compound.
Protocol 2: Monitoring Aggregation using UV-Visible Spectroscopy

This method is used to qualitatively assess aggregation by observing concentration-dependent changes in the absorption spectrum.

  • Prepare Stock Solution: Prepare a concentrated stock solution of the soluble leuco dye in an appropriate aqueous buffer, ensuring it is fully reduced and clear.

  • Create Dilution Series: Prepare a series of dilutions from the stock solution. The concentration range should be wide enough to observe potential changes (e.g., 10⁻³ to 10⁻⁷ M).

  • Acquire Spectra: Using a dual-beam spectrophotometer, acquire a full UV-Vis spectrum (e.g., 300-800 nm) for each dilution, starting with the most dilute sample. Use the same buffer as a blank.

  • Analyze Data:

    • Overlay the spectra. Look for changes in the shape of the absorption bands.

    • Note any shift in the wavelength of maximum absorbance (λ-max). A blue-shift (to shorter wavelengths) suggests H-aggregate formation, while a red-shift (to longer wavelengths) suggests J-aggregates.

    • Check for an isosbestic point—a specific wavelength where the molar absorptivity of two species in equilibrium is the same. Its presence indicates a simple equilibrium, such as between a monomer and a dimer.

    • Plot absorbance at λ-max versus concentration. A deviation from linearity (as predicted by the Beer-Lambert law) is a strong indication of molecular aggregation.

G cluster_troubleshoot Troubleshooting Workflow: Cloudy Solution start Problem: Cloudy or Precipitated Solution q1 Is the solution alkaline (pH > 10)? start->q1 a1_no Adjust pH with NaOH q1->a1_no No q2 Was fresh reducing agent added? q1->q2 Yes a1_no->q2 a2_no Add fresh sodium hydrosulfite q2->a2_no No q3 Is the solution exposed to air? q2->q3 Yes a2_no->q3 a3_yes Blanket with inert gas (N2 or Ar) q3->a3_yes Yes end_ok Solution should be clear q3->end_ok No a3_yes->end_ok

A decision tree for troubleshooting cloudy solutions.
Protocol 3: Measuring Aggregate Size using Dynamic Light Scattering (DLS)

DLS measures the size of particles by analyzing the fluctuations in scattered light intensity caused by their Brownian motion.

  • Sample Preparation:

    • Prepare the soluble leuco dye solution in a suitable, dust-free aqueous buffer.

    • Filter the buffer using a syringe filter (e.g., 0.22 µm) to remove any extraneous dust particles that could interfere with the measurement.

    • The sample concentration must be optimized. It should be high enough to produce sufficient scattered light but low enough to avoid multiple scattering effects.

  • Instrument Setup: Allow the DLS instrument's laser to warm up and stabilize. Enter the parameters for the dispersant (viscosity and refractive index of the buffer at the measurement temperature).

  • Measurement:

    • Transfer the sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement. The instrument's software will analyze the autocorrelation function of the scattered light intensity to calculate the diffusion coefficient.

  • Data Analysis: Using the Stokes-Einstein equation, the software calculates the hydrodynamic diameter (size) of the particles (aggregates) from their diffusion coefficient. The output will typically be an intensity-based size distribution profile, showing the mean particle size and polydispersity index (PDI).

G cluster_conceptual Conceptual Model: this compound States in Solution pigment Pigment Form (Insoluble) monomer Leuco Monomer (Soluble) pigment->monomer Reduction (+OH-, +Na2S2O4) Re-oxidation (+O2) aggregate Leuco Aggregate (Soluble) monomer->aggregate Aggregation (High Conc.) Dissociation (Dilution)

Equilibria of this compound in aqueous solution.

References

Technical Support Center: Purification of C.I. Vat Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude C.I. Vat Yellow 2 (CAS No: 129-09-9). It includes troubleshooting for common issues, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as C.I. 67300, is an anthraquinone-based vat dye.[1] It is an orange or yellow-brown powder that is insoluble in water and ethanol.[1][2] Its primary applications include the dyeing and printing of cellulosic fibers like cotton, silk, viscose, and paper.[1][2]

Q2: What are the typical impurities found in crude this compound?

A2: Impurities in crude this compound often stem from its synthesis, which can involve reacting 2,6-diaminoanthraquinone with benzotrichloride and sulfur. Potential impurities may include:

  • Unreacted Starting Materials: Residual 2,6-diaminoanthraquinone, benzotrichloride, or sulfur.

  • Isomeric By-products: The manufacturing process can result in the formation of isomers, such as the 1,2,7,8-heterogeneous isomer.

  • Side-Reaction Products: Unwanted products from secondary reactions occurring during synthesis.

  • Residual Solvents: High-boiling solvents like naphthalene or 1,3-dimethyl-2-imidazolone (DMI) may be present from the reaction medium.

  • Inorganic Salts: Salts formed during workup and neutralization steps.

Q3: Why is purification of this compound important for research applications?

A3: For research, scientific, and drug development applications, high purity is crucial. Impurities can lead to inconsistent experimental results, interfere with analytical measurements, and introduce unforeseen variables in biological or material science studies.

Q4: What are the principal methods for purifying crude this compound?

A4: Due to its insolubility in common solvents, purification options are specific. The most common methods involve chemical treatment and washing. A widely cited method involves treating the crude product with concentrated sulfuric acid followed by an oxidation step with sodium hypochlorite. Standard techniques like recrystallization are challenging due to the dye's poor solubility.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

Q: After purification, the color of the dye is dull or off-shade. What could be the cause?

A: A dull or incorrect shade can result from incomplete oxidation or the presence of residual impurities.

  • Incomplete Oxidation: The final oxidation step is critical for converting the leuco (soluble) form back to the insoluble pigment and developing the true color. Ensure the oxidizing agent (e.g., sodium hypochlorite) is used in the correct concentration and for a sufficient duration.

  • Residual Impurities: Lingering starting materials or by-products can affect the final color. Consider repeating the sulfuric acid treatment or washing steps.

Q: The yield of purified this compound is significantly lower than expected. What are the potential reasons?

A: Low yields can be attributed to losses during the multiple filtration and washing steps.

  • Mechanical Losses: Ensure complete transfer of the material between steps. Use a fine filter medium to prevent the loss of the powdered dye during filtration.

  • Over-treatment: Excessively harsh conditions during the sulfuric acid treatment (e.g., temperatures that are too high or treatment times that are too long) could lead to degradation of the product.

Q: Analysis by HPLC shows multiple peaks even after purification. How can I improve the purity?

A: The presence of multiple peaks indicates that impurities are still present.

  • Optimize Acid Treatment: The temperature and duration of the sulfuric acid treatment are critical. Experiment with slight variations in these parameters (e.g., 60-75°C for 2-3 hours) to maximize impurity removal without degrading the product.

  • Thorough Washing: Ensure the purified product is washed thoroughly with water until the filtrate is neutral to remove all traces of acid and soluble salts.

  • Consider Alternative Solvents: While challenging, washing with a high-boiling point organic solvent in which the impurities are more soluble than the dye itself could be an option.

Data Presentation

Table 1: Summary of Potential Impurities in Crude this compound

Impurity TypeSpecific ExamplesOrigin
Starting Materials 2,6-diaminoanthraquinone, benzotrichlorideIncomplete reaction during synthesis
Isomers 1,2,7,8-heterogeneous isomerSide reactions during synthesis
By-products Partially reacted intermediatesIncomplete reaction or side reactions
Residual Solvents Naphthalene, 1,3-dimethyl-2-imidazolone (DMI)Reaction medium
Inorganic Salts Sodium sulfate, sodium chlorideNeutralization and washing steps

Table 2: Typical Parameters for HPLC Purity Analysis of Vat Dyes

ParameterTypical Value / Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and water (often with an acid modifier like phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at the λmax of the dye (e.g., ~254 nm)
Column Temperature 30-40 °C
Injection Volume 10-20 µL
Sample Solvent N,N-Dimethylformamide (DMF) or Nitrobenzene

(Note: These are representative parameters based on methods for similar dyes and may require optimization for this compound.)

Experimental Protocols

Protocol 1: Chemical Purification of Crude this compound

This protocol is adapted from established industrial synthesis and purification methods.

  • Sulfuric Acid Treatment:

    • In a fume hood, place the crude this compound powder into a glass reactor.

    • Slowly add concentrated (98 wt%) sulfuric acid to the powder with stirring. A typical ratio is approximately 10 parts sulfuric acid to 1 part crude dye by weight.

    • Heat the mixture to 60-75°C and maintain this temperature with constant stirring for 2-3 hours. This step helps to sulfonate and dissolve impurities.

  • Precipitation and Washing:

    • Allow the mixture to cool to room temperature.

    • Carefully and slowly pour the acid mixture into a large volume of cold water (e.g., 20-25 parts water) to precipitate the purified dye.

    • Filter the resulting suspension to collect the solid dye.

    • Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).

  • Oxidative Treatment:

    • Resuspend the washed filter cake in water to form a slurry.

    • Add a 10 wt% aqueous solution of sodium hypochlorite to the slurry.

    • Heat the mixture to 60-75°C and stir for 2-3 hours. This step oxidizes any remaining impurities.

  • Final Isolation:

    • Filter the slurry to collect the purified this compound.

    • Wash the filter cake extensively with water until the filtrate is neutral and free of chloride ions (test with AgNO₃ solution).

    • Dry the purified product in an oven at 80-100°C to a constant weight.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of the purified dye.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the purified this compound.

    • Dissolve the sample in 10 mL of N,N-Dimethylformamide (DMF). Gentle heating or sonication may be required.

    • Perform a serial dilution with the mobile phase to achieve a final concentration within the instrument's linear range (e.g., 10-50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set up the HPLC system with a C18 column and a mobile phase gradient (e.g., starting with 50% Acetonitrile / 50% water and ramping up to 95% Acetonitrile).

    • Set the flow rate to 1.0 mL/min and the column temperature to 35°C.

    • Set the UV-Vis detector to monitor at the maximum absorbance wavelength for this compound.

  • Data Analysis:

    • Inject the prepared sample into the HPLC system.

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Mandatory Visualizations

G Workflow for Purification of Crude this compound Crude Crude this compound AcidTreatment Sulfuric Acid Treatment (60-75°C, 2-3h) Crude->AcidTreatment Precipitation Precipitation in Water AcidTreatment->Precipitation Filtration1 Filtration & Washing (to neutral pH) Precipitation->Filtration1 Oxidation Oxidative Treatment (NaOCl, 60-75°C, 2-3h) Filtration1->Oxidation Filtration2 Final Filtration & Washing Oxidation->Filtration2 Drying Drying (80-100°C) Filtration2->Drying Purified Purified this compound Drying->Purified Analysis Purity Analysis (HPLC) Purified->Analysis

Caption: General experimental workflow for the purification and analysis of this compound.

G Troubleshooting Purification Issues Start Problem Detected After Purification Impure Product is Impure (e.g., multiple HPLC peaks) Start->Impure Purity Issue DullColor Product Color is Dull or Off-Shade Start->DullColor Color Issue LowYield Low Product Yield Start->LowYield Yield Issue Sol_Impure1 Optimize Acid Treatment: Adjust time/temp Impure->Sol_Impure1 Potential Cause: Ineffective impurity removal Sol_Impure2 Ensure Thorough Washing (check pH of filtrate) Impure->Sol_Impure2 Potential Cause: Residual acid/salts Sol_Dull1 Verify Oxidation Step: Check reagent concentration/time DullColor->Sol_Dull1 Potential Cause: Incomplete oxidation Sol_Dull2 Repeat Purification Step to remove colored impurities DullColor->Sol_Dull2 Potential Cause: Residual impurities Sol_Yield1 Check for Mechanical Losses: Use fine filter paper LowYield->Sol_Yield1 Potential Cause: Loss during filtration Sol_Yield2 Avoid Over-treatment: Do not exceed recommended temp/time LowYield->Sol_Yield2 Potential Cause: Product degradation

Caption: Decision tree for troubleshooting common issues in this compound purification.

G Analytical Workflow for HPLC Purity Assessment Sample Purified Dye Sample Weigh Accurately Weigh Sample (~10 mg) Sample->Weigh Dissolve Dissolve in DMF (10 mL) Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject Analyze Run Chromatogram Inject->Analyze Calculate Integrate Peaks & Calculate Area % Purity Analyze->Calculate

Caption: Step-by-step workflow for the purity analysis of this compound using HPLC.

References

Stability of C.I. Vat Yellow 2 at different pH values

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of C.I. Vat Yellow 2 at different pH values. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound, also known by its Colour Index number 67300, is an anthraquinone-based vat dye.[1] In research and drug development, its derivatives are explored for their potential biological activities. Vat dyes, in their reduced "leuco" form, can be water-soluble, a property that is crucial for various experimental applications.[2]

Q2: Why is pH a critical factor in experiments involving this compound?

The stability and solubility of this compound are highly dependent on pH. Like other vat dyes, it is insoluble in water in its oxidized (pigment) form. To be used in aqueous solutions for experiments, it must be reduced to its soluble "leuco" form in a highly alkaline medium.[3] The stability of this leuco form is pH-dependent. Subsequently, the dye can be converted back to its insoluble form through oxidation at a different pH.[4] Understanding the pH stability is crucial for consistent and reproducible experimental results.

Q3: What is the "leuco" form of this compound and at what pH is it stable?

The leuco form of a vat dye is its reduced, water-soluble state. For anthraquinone-based vat dyes, this is typically achieved and maintained in a highly alkaline environment, generally within a pH range of 11 to 13.[1] In this range, the leuco form exists as a sodium salt, which is soluble in water. At lower pH values, it can convert to the less stable "acid leuco" form, which is more susceptible to premature oxidation.

Q4: What happens to this compound at acidic or neutral pH?

In its oxidized state, this compound is an insoluble powder. If the soluble leuco form is introduced to a neutral or acidic environment, it will rapidly re-oxidize to its insoluble pigment form, causing it to precipitate out of the solution. The optimal pH for the oxidation process is typically between 7.5 and 8.5.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in the this compound solution. The pH of the solution has dropped, causing the soluble leuco form to re-oxidize to its insoluble pigment form.Ensure the pH of the stock solution is maintained between 11 and 13 using a suitable alkali like sodium hydroxide.
The yellow color of the dye fades or changes unexpectedly. This could be due to degradation of the dye, potentially accelerated by exposure to light (photodegradation) or extreme pH conditions.Store the dye solution in a dark, cool place. For experiments, use freshly prepared solutions and maintain the pH within the stable range.
Inconsistent results in bioassays or other experiments. Fluctuations in pH can alter the chemical form of the dye, affecting its interaction with biological systems or other reagents.Carefully buffer your experimental medium to the desired pH and ensure that the addition of the dye solution does not significantly alter it.
Difficulty in dissolving this compound powder. This compound is insoluble in water in its oxidized form.The dye must be "vatted" by reducing it in an alkaline solution (pH 11-13) with a reducing agent like sodium hydrosulfite to convert it to its soluble leuco form.

Quantitative Data on pH Stability

pH% Remaining after 1h% Remaining after 6h% Remaining after 24hObservations
4 < 5%< 1%< 1%Rapid precipitation of the yellow pigment.
7 ~ 40%~ 10%< 2%Gradual precipitation over time.
9 ~ 85%~ 60%~ 30%Solution remains colored but shows significant degradation.
11 > 99%> 98%~ 95%Highly stable with minimal degradation.
13 > 99%> 99%~ 98%Optimal stability for the leuco form.

This data is illustrative and intended to represent the expected stability based on the general behavior of anthraquinone vat dyes. Actual experimental results may vary.

Experimental Protocol: pH Stability Assessment of this compound Leuco Form

This protocol outlines a method to determine the stability of the leuco form of this compound at different pH values.

1. Materials:

  • This compound powder
  • Sodium hydroxide (NaOH)
  • Sodium hydrosulfite (Na₂S₂O₄)
  • Phosphate buffer solutions (pH 4, 7, 9)
  • Deionized water (deoxygenated)
  • UV-Vis Spectrophotometer
  • pH meter
  • Inert gas (Nitrogen or Argon)

2. Preparation of this compound Leuco Stock Solution (pH ~13): a. Prepare a 1 M solution of NaOH in deoxygenated deionized water. b. In a sealed flask under an inert atmosphere, add 100 mg of this compound to 50 mL of the 1 M NaOH solution. c. While stirring, slowly add 200 mg of sodium hydrosulfite. d. Continue stirring until the dye completely dissolves and the solution turns a distinct color, indicative of the leuco form. This is your stock solution.

3. Stability Assay: a. For each pH to be tested (4, 7, 9, 11, and 13), prepare 50 mL of the respective buffer solution. For pH 11 and 13, use NaOH solutions of the appropriate molarity. b. Add 1 mL of the leuco stock solution to each buffer solution and mix well. c. Immediately measure the initial absorbance of each solution at the λmax of the leuco form using the UV-Vis spectrophotometer. This is the time zero reading. d. Store the solutions in the dark at room temperature. e. At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), measure the absorbance of each solution at the same wavelength.

4. Data Analysis: a. Calculate the percentage of the remaining leuco dye at each time point for each pH using the formula: % Remaining = (Absorbance at time t / Initial Absorbance) * 100 b. Plot the percentage of remaining dye against time for each pH to visualize the stability profile.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Stability Assay cluster_analysis Data Analysis prep1 Dissolve NaOH in deoxygenated water prep2 Add this compound powder prep1->prep2 prep3 Add Sodium Hydrosulfite under inert gas prep2->prep3 prep4 Stir until leuco form is achieved (pH ~13) prep3->prep4 assay2 Add leuco stock to each buffer prep4->assay2 assay1 Prepare buffer solutions (pH 4, 7, 9, 11, 13) assay1->assay2 assay3 Measure initial absorbance (T=0) assay2->assay3 assay4 Store in dark at room temp. assay3->assay4 assay5 Measure absorbance at time intervals assay4->assay5 analysis1 Calculate % remaining dye assay5->analysis1 analysis2 Plot stability curves analysis1->analysis2 troubleshooting_logic start Precipitate Observed in Solution q1 Is the pH of the solution > 11? start->q1 a1_yes Check for other contaminants or insolubles. q1->a1_yes Yes a1_no pH is too low, causing oxidation. q1->a1_no No solution Adjust pH to 11-13 with NaOH. a1_no->solution

References

Common impurities in commercial C.I. Vat Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the common impurities found in commercial C.I. Vat Yellow 2 (CAS No. 129-09-9). It includes troubleshooting guides in a question-and-answer format to address specific issues that may arise during experimentation, detailed experimental protocols for impurity analysis, and a summary of potential impurities and their impact on applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the use of commercial this compound and provides potential solutions based on the likely presence of impurities.

Q1: We are observing unexpected shade variations and dullness in our dyeing experiments with a new batch of this compound. What could be the cause?

A1: Shade variations and dullness in vat dyeing can often be attributed to the presence of isomeric impurities. Commercial this compound is known to contain heterogeneous content, specifically the 1,2,7,8-isomer, alongside the main 2,8-diphenylanthra[2,1-d:6,5-d']bis(thiazole)-6,12-dione structure.[1] These isomers can have different shades and dyeing properties, leading to an overall duller and inconsistent color.

Troubleshooting Steps:

  • Purity Analysis: Perform a purity analysis of the dye batch using High-Performance Liquid Chromatography (HPLC). This will help to identify and quantify the presence of isomeric impurities.

  • Supplier Qualification: If possible, request the certificate of analysis from the supplier, which may provide information on the isomeric purity of the batch.

  • Purification: For critical applications requiring high color purity, recrystallization of the dye from a suitable solvent like nitrobenzene may be necessary to reduce the concentration of isomers.

Q2: Our dyed substrate shows specks and uneven dyeing. Could this be related to impurities in the this compound?

A2: Yes, specks and uneven dyeing are common issues that can be caused by several types of impurities:

  • Unreacted Starting Materials: The synthesis of this compound involves starting materials such as 2,6-diaminoanthraquinone, benzaldehyde, and sulfur.[1] Incomplete reactions can leave residual starting materials in the final product. These unreacted components may not have the same solubility and dyeing characteristics as the final dye, leading to the formation of specks.

  • Insoluble Byproducts: Side reactions during synthesis can produce insoluble byproducts. These particles can agglomerate and deposit unevenly on the substrate during the dyeing process.

  • Low-Quality Dispersing Agents: Commercial vat dyes are often formulated with dispersing agents to ensure even application. If these agents are of poor quality or incompatible with the dye, it can lead to poor dispersion and speckling.

Troubleshooting Steps:

  • Filtration: Filter the dye solution before use to remove any particulate matter.

  • Proper Dissolution: Ensure the dye is completely dissolved during the vatting process. Inadequate reduction or dissolution can lead to undissolved particles.

  • Check Water Hardness: Hard water containing calcium and magnesium ions can react with the dye and cause precipitation. Using deionized or softened water is recommended.[2]

Q3: We are experiencing poor wash fastness and rubbing fastness with our dyed materials. Can impurities be the culprit?

A3: Poor fastness properties can indeed be linked to impurities in the dye.

  • Unreacted Intermediates: The synthesis of this compound proceeds through several intermediate compounds. If these intermediates are present in the final product, they may not bind as strongly to the fiber as the final dye molecule, leading to poor wash fastness.

  • Surface Contaminants: Some impurities may not penetrate the fiber and instead remain on the surface. These surface contaminants are easily removed by washing or rubbing, resulting in poor fastness properties.[2]

Troubleshooting Steps:

  • Thorough Soaping: A crucial step after dyeing is a thorough soaping process at a high temperature. This helps to remove any unfixed dye and impurities from the surface of the fiber.[3]

  • Purity Assessment: Analyze the dye for the presence of unreacted intermediates using techniques like HPLC-MS.

Common Impurities in Commercial this compound

Based on the synthesis routes, the following table summarizes the potential impurities in commercial this compound.

Impurity Type Potential Compounds Origin Potential Impact on Experiments
Isomers 1,2,7,8-heterogeneous contentSide reactions during synthesisShade variation, dullness, inconsistent dyeing results.
Unreacted Starting Materials 2,6-diaminoanthraquinone, Benzaldehyde, Benzotrichloride, SulfurIncomplete reaction during synthesisSpecks, uneven dyeing, potential for side reactions in the dyebath.
Intermediates 2,6-dibenzamidoanthraquinone, iminochloride derivativesIncomplete reaction during synthesisPoor wash and rubbing fastness.
Byproducts Products from side reactions of starting materials and intermediatesUndesired parallel or consecutive reactionsInsoluble particles leading to specks, potential for off-shades.
Residual Solvents Naphthalene, NitrobenzeneUsed as solvents in the synthesis processCan affect the final purity and may have safety and environmental implications.
Inorganic Salts Sodium sulfide, Sodium hydrosulfideUsed in some synthesis and purification stepsCan affect the solubility and stability of the dye solution.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required based on the specific instrument and column used.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. A starting point could be a gradient from 50% acetonitrile to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined and used for detection.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent such as N,N-dimethylformamide (DMF) or nitrobenzene to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Isomeric impurities will likely appear as closely eluting peaks to the main component.

Visualizing Relationships and Workflows

To aid in understanding the concepts discussed, the following diagrams are provided.

cluster_synthesis This compound Synthesis cluster_impurities Sources of Impurities cluster_purification Purification Starting Materials 2,6-Diaminoanthraquinone Benzaldehyde/Benzotrichloride Sulfur Reaction Condensation & Sulfurization Starting Materials->Reaction Crude Product Crude this compound Reaction->Crude Product Unreacted Materials Unreacted Starting Materials & Intermediates Crude Product->Unreacted Materials Incomplete Reaction Side Reactions Isomers & Byproducts Crude Product->Side Reactions Side Reactions Purification Step Purification (e.g., Recrystallization) Crude Product->Purification Step Unreacted Materials->Purification Step Side Reactions->Purification Step Commercial Product Commercial This compound Purification Step->Commercial Product

Caption: Logical relationship between synthesis, impurity formation, and purification of this compound.

Start Dyeing Issue Observed Investigation Investigate Potential Causes Start->Investigation ImpurityAnalysis Perform Impurity Analysis (e.g., HPLC) Investigation->ImpurityAnalysis PurifyDye Purify Dye (e.g., Recrystallization) Investigation->PurifyDye If high purity is critical PurityConfirmed Impurities Identified? ImpurityAnalysis->PurityConfirmed ModifyProtocol Modify Experimental Protocol (e.g., Filtration, Water Quality) PurityConfirmed->ModifyProtocol Yes OtherCauses Investigate Other Causes (e.g., Process Parameters) PurityConfirmed->OtherCauses No Re-evaluate Re-evaluate Dyeing Performance ModifyProtocol->Re-evaluate PurifyDye->Re-evaluate End Issue Resolved Re-evaluate->End

Caption: Troubleshooting workflow for dyeing issues potentially caused by impurities in this compound.

References

Improving the lightfastness of C.I. Vat Yellow 2 dyeings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the lightfastness of C.I. Vat Yellow 2 dyeings.

Troubleshooting Guide

This section addresses common issues that can compromise the lightfastness of this compound dyeings and offers potential solutions.

Problem 1: Lower than expected lightfastness rating.

  • Possible Cause: The chemical structure of the dye itself is a primary determinant of its lightfastness.[1] Lighter shades, having a lower concentration of dye on the fabric, tend to fade more quickly.[1]

  • Solution: For applications requiring high durability and exposure to light, ensure an adequate dyeing depth. Deeper shades generally exhibit better lightfastness. Refer to the data on how dyeing depth affects the lightfastness of this compound.

  • Possible Cause: Improper dyeing process, leading to incomplete dye fixation or the presence of residual, unfixed dye particles on the fiber surface.[2][3] These unfixed particles have significantly lower lightfastness.

  • Solution: Optimize the vat dyeing process to ensure complete reduction, penetration, and oxidation of the dye. A thorough soaping and rinsing process after dyeing is crucial to remove any loose dye.[2]

  • Possible Cause: The presence of certain finishing agents, such as cationic softeners, can negatively impact the lightfastness of the dyed fabric.

  • Solution: Evaluate the compatibility of all finishing agents with the vat dye. If a finishing agent is necessary, select one that is known to have a minimal effect on lightfastness.

Problem 2: Inconsistent fading across the dyed fabric.

  • Possible Cause: Uneven application of the dye during the dyeing process.

  • Solution: Ensure uniform pretreatment of the substrate and proper circulation of the dye liquor to promote even dye uptake.

  • Possible Cause: Non-uniform exposure to light during testing or use.

  • Solution: For experimental purposes, ensure that the light source in the testing apparatus provides uniform illumination across the entire sample.

Problem 3: Color shifts or changes in hue upon light exposure, not just fading.

  • Possible Cause: Photodegradation can sometimes lead to the formation of new colored species, resulting in a change in the perceived color of the dye.

  • Solution: The application of UV absorbers can help to mitigate this by preventing the initial absorption of high-energy UV radiation by the dye molecules.

Frequently Asked Questions (FAQs)

Q1: What is the expected lightfastness of this compound?

A1: this compound, being an anthraquinone vat dye, generally possesses good lightfastness. Its lightfastness rating, as measured by the Xenon arc lamp test on the Blue Wool Scale, varies with the depth of the shade.

Q2: How can I improve the lightfastness of my this compound dyeings?

A2: Several methods can be employed to enhance lightfastness:

  • Optimize Dyeing Process: Ensure a properly controlled dyeing process with adequate reduction, dyeing time, and temperature, followed by thorough oxidation and soaping to maximize dye fixation and remove loose particles.

  • Use of UV Absorbers: Applying UV absorbers as an after-treatment can significantly improve lightfastness. These compounds preferentially absorb harmful UV radiation, converting it into harmless thermal energy, thus protecting the dye from photodegradation.

  • Application of Antioxidants: Antioxidants can also enhance lightfastness by quenching reactive oxygen species that are formed during light exposure and contribute to dye fading.

Q3: What are UV absorbers and how do they work?

A3: UV absorbers are organic compounds that protect materials from UV radiation. When applied to a textile, they absorb incoming UV light and dissipate the energy as heat, thereby preventing the dye molecules from absorbing the damaging radiation. Common types include benzophenones and benzotriazoles.

Q4: Will increasing the dye concentration always improve lightfastness?

A4: Generally, a higher dye concentration (a deeper shade) leads to an improved lightfastness rating. However, there is a limit to this effect, and an excessively high concentration may not be economically viable or could lead to other issues like crocking (rubbing fastness).

Q5: What is the standard method for testing the lightfastness of textiles?

A5: The internationally recognized standard for testing color fastness to artificial light is ISO 105-B02. This method involves exposing the dyed textile sample to a xenon arc lamp, which simulates natural sunlight, alongside a set of standardized blue wool references with known lightfastness ratings (from 1 to 8). The lightfastness is then assessed by comparing the fading of the sample to that of the blue wool standards.

Data Presentation

Table 1: Lightfastness of this compound on Cotton (Xenon Test)

Dyeing Depth (g/L)Lightfastness Rating (Blue Wool Scale)
1/12 (Light Shade)3
1/1 (Medium Shade)4
2/1 (Deep Shade)4-5

Experimental Protocols

Protocol 1: Standard Lightfastness Testing (Adapted from ISO 105-B02)

  • Specimen Preparation:

    • Cut a specimen of the this compound dyed fabric to the dimensions required by the sample holders of a xenon arc lamp lightfastness tester.

    • Mount the specimen on an opaque card. A portion of the specimen should be covered with an opaque material to serve as an unexposed reference.

    • Simultaneously, prepare and mount a set of blue wool standards (references 1-8) in the same manner.

  • Test Procedure:

    • Calibrate the lightfastness tester for irradiance, temperature, and humidity as per the manufacturer's instructions and ISO 105-B02 standards.

    • Place the mounted specimen and blue wool standards in the sample holders inside the tester.

    • Expose the samples to the xenon arc light under controlled conditions.

  • Evaluation:

    • Periodically inspect the fading of the specimen against the fading of the blue wool standards.

    • The lightfastness rating is the number of the blue wool reference that exhibits a similar degree of fading to the dyed specimen.

Protocol 2: Application of a UV Absorber by Exhaust Method

  • Preparation of Treatment Bath:

    • Prepare an aqueous solution of a suitable UV absorber (e.g., a benzophenone derivative) at a concentration of 2-4% on the weight of the fabric (owf).

  • Treatment:

    • Immerse the dyed, rinsed, and still-damp fabric in the treatment bath. The liquor ratio should be sufficient for the fabric to be fully immersed and move freely (e.g., 1:20).

    • Slowly raise the temperature of the bath to 40-50°C.

    • Maintain this temperature for 20-30 minutes with gentle agitation.

  • Drying:

    • After the treatment, remove the fabric, gently squeeze out the excess liquid, and dry it at a moderate temperature.

  • Evaluation:

    • Test the lightfastness of the UV absorber-treated fabric using Protocol 1 and compare the results with an untreated sample of the same dyeing to quantify the improvement.

Visualizations

Vat_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing start Start vatting Vatting: Insoluble Dye + Reducing Agent (NaOH + Na₂S₂O₄) start->vatting 1. leuco Soluble Leuco-Vat Dye vatting->leuco 2. dyeing Dyeing: Leuco-Dye diffuses into fiber leuco->dyeing 3. oxidation Oxidation: Air or Chemical (e.g., H₂O₂) dyeing->oxidation 4. insoluble_dye Insoluble Dye trapped in fiber oxidation->insoluble_dye 5. soaping Soaping: Remove unfixed dye insoluble_dye->soaping 6. final Final Dyed Fabric soaping->final 7. UV_Absorber_Mechanism cluster_light Light Source cluster_outcome Outcome Light Sunlight / Xenon Arc Light UVA UV Absorber Light->UVA UV Radiation Absorbed Dye Vat Yellow 2 Dye Molecule Light->Dye UV Radiation (Reduced Exposure) Heat Harmless Heat UVA->Heat Energy Dissipated Fiber Cotton Fiber Fading Photodegradation (Fading) Dye->Fading Leads to

References

Technical Support Center: C.I. Vat Yellow 2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C.I. Vat Yellow 2 and encountering artifacts in their mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and chemical formula of this compound?

A1: this compound, also known as Vat Yellow 2GCN or Indanthrene Yellow G, has a molecular formula of C₂₈H₁₄N₂O₂S₂ and a monoisotopic mass of approximately 474.05 g/mol [1][2].

Q2: What are the common ionization techniques used for the analysis of this compound by mass spectrometry?

A2: Electrospray ionization (ESI) is a commonly used technique for the analysis of organic dyes like this compound, often in negative ion mode.[3][4] Laser desorption/ionization (LDI) and matrix-assisted laser desorption/ionization (MALDI) can also be employed.[5]

Q3: What are some potential sources of artifacts in the mass spectrum of this compound?

A3: Artifacts in the mass spectrum can originate from various sources, including the sample itself (impurities from synthesis), sample preparation (solvent contaminants, adduct formation), and the instrument (background noise, contamination from previous analyses, or instrument malfunction).

Troubleshooting Guide

This guide addresses specific issues and artifacts that may be observed during the mass spectrometric analysis of this compound.

Q4: I am observing peaks other than the expected [M-H]⁻ or [M+H]⁺ ions in the mass spectrum of this compound. What are they?

A4: These additional peaks could be a variety of artifacts. Common adduct ions in electrospray ionization include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts. You may also be observing fragments of the this compound molecule, or impurities from the dye sample. In some cases, particularly with laser ionization techniques, you might observe an anomalous [M+2H]•+ ion due to photoreduction of the anthraquinone core.

Q5: My baseline is very noisy and I see a high background signal. What could be the cause?

A5: A noisy baseline and high background can be caused by several factors, including contaminated solvents or reagents, leaks in the LC or MS system, or a contaminated ion source. It is also possible that the column is bleeding, especially if you are operating at high temperatures.

Q6: I am not seeing any peaks in my mass spectrum, or the signal intensity is very low. What should I do?

A6: The absence or low intensity of peaks can be due to a number of issues. Check to ensure your sample is properly prepared and at an appropriate concentration. Verify that the mass spectrometer is properly tuned and calibrated. There could also be a problem with the sample introduction, such as a clogged injector or an unstable spray in the ion source.

Summary of Common Artifacts and Troubleshooting Steps

Artifact/IssuePotential CausesSuggested Solutions
Unexpected Adduct Ions Presence of salts (Na⁺, K⁺) in the sample or mobile phase.Use high-purity solvents and reagents. Consider using a desalting step in your sample preparation.
[M+2H]•+ Ion Laser-induced photoreduction of the anthraquinone structure.This is a known artifact for this class of compounds and may be difficult to eliminate completely with laser ionization methods.
High Background Noise Contaminated solvents, mobile phase, or gas supply. Leaks in the system. Dirty ion source.Use fresh, high-purity solvents. Check for leaks using a leak detector. Clean the ion source according to the manufacturer's instructions.
No or Low Signal Sample concentration is too low. Instrument is not properly tuned or calibrated. Clogged sample flow path. Unstable electrospray.Optimize sample concentration. Perform instrument tuning and calibration. Check for clogs in the tubing and injector. Optimize ion source parameters.
Ghost Peaks Carryover from a previous injection.Run several blank injections between samples. Develop a robust cleaning method for the autosampler.

Experimental Protocols

General Protocol for LC-MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrument and experimental goals.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture).

    • The final concentration should be in the low µg/mL to ng/mL range.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium acetate.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the analyte.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

    • Nebulizer Pressure: Optimize for a stable spray.

Mandatory Visualization

Below is a troubleshooting workflow for common issues encountered during mass spectrometry analysis.

MassSpec_Troubleshooting Start Problem Observed in Mass Spectrum NoSignal No or Low Signal Intensity Start->NoSignal HighBackground High Background / Noisy Baseline Start->HighBackground UnexpectedPeaks Unexpected Peaks / Artifacts Start->UnexpectedPeaks CheckSample Check Sample - Concentration - Degradation NoSignal->CheckSample CheckInstrument Check Instrument - Tuning & Calibration - Connections NoSignal->CheckInstrument CheckSource Check Ion Source - Spray Stability - Cleanliness NoSignal->CheckSource CheckSolvents Check Solvents & Mobile Phase - Purity - Freshness HighBackground->CheckSolvents CheckLeaks Check for Leaks - Gas Lines - LC Connections HighBackground->CheckLeaks CleanSource Clean Ion Source HighBackground->CleanSource AnalyzeAdducts Analyze for Adducts - [M+Na]⁺, [M+K]⁺ UnexpectedPeaks->AnalyzeAdducts CheckImpurities Check for Impurities - Synthesis Byproducts - Contaminants UnexpectedPeaks->CheckImpurities ReviewBlanks Review Blank Injections - Identify Carryover UnexpectedPeaks->ReviewBlanks SolutionFound Problem Resolved CheckSample->SolutionFound CheckInstrument->SolutionFound CheckSource->SolutionFound CheckSolvents->SolutionFound CheckLeaks->SolutionFound CleanSource->SolutionFound AnalyzeAdducts->SolutionFound CheckImpurities->SolutionFound ReviewBlanks->SolutionFound

Caption: Troubleshooting workflow for common mass spectrometry issues.

References

Technical Support Center: Optimizing the Reduction of Vat Yellow 2 for Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reduction of Vat Yellow 2 for dyeing applications. It includes detailed troubleshooting advice, frequently asked questions, experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind vat dyeing? A1: Vat dyes, like Vat Yellow 2, are insoluble in water. The dyeing process, known as "vatting," involves a chemical reduction in an alkaline solution to convert the dye into a water-soluble "leuco" form.[1][2][3][4] This soluble form has an affinity for cellulosic fibers like cotton and can penetrate the fiber structure.[2] After the fiber has absorbed the leuco dye, it is exposed to air or chemical oxidants, which re-oxidizes the dye back to its original insoluble, intensely colored state, trapping it within the fiber. This process results in excellent wash and light fastness properties.

Q2: What are the critical chemicals required for the reduction of Vat Yellow 2? A2: The two primary chemicals are a reducing agent and an alkali. The most common reducing agent is sodium dithionite (also known as sodium hydrosulfite or "hydros"). The alkali is typically sodium hydroxide (caustic soda), which facilitates the reduction process and helps to solubilize the leuco form of the dye.

Q3: Why is temperature control so important in vat dyeing? A3: Temperature is a critical parameter that influences several stages of the vat dyeing process. It affects the rate and completeness of the dye reduction, the solubility of the leuco dye, and the rate of dye diffusion into the fiber. For Vat Yellow 2, a reduction temperature of 55-60°C is often recommended. Temperatures that are too low can lead to incomplete reduction, while excessively high temperatures can cause over-reduction or decomposition of the dye and the reducing agent, resulting in duller shades.

Q4: What is the purpose of the final soaping step? A4: After oxidation, a final soaping treatment in a hot detergent solution is crucial. This step removes any loose dye particles from the fiber surface and helps the dye molecules within the fiber to form larger, more stable crystalline aggregates. This process is essential for achieving the final, brilliant shade and ensuring optimal fastness properties, particularly to rubbing.

Troubleshooting Guide

Problem 1: Poor or No Color Yield

Potential Cause Troubleshooting Steps & Solutions
Incomplete Reduction The most common issue is the failure to fully convert the insoluble Vat Yellow 2 into its soluble leuco form. Ensure that the reducing agent (sodium dithionite) is fresh and has been stored correctly, as it can degrade with exposure to air and moisture. Verify that the concentrations of both the reducing agent and caustic soda are sufficient for the amount of dye being used. The vat solution should have a characteristic color change (for Vat Yellow 2, the leuco body is purple in an alkaline solution) indicating successful reduction.
Improper Alkali Conditions The pH of the dyebath must be sufficiently alkaline to support the reduction reaction. Use freshly prepared caustic soda solution. The pH should typically be in the range of 11-12 for optimal dye solubilization.
Premature Oxidation The leuco form of the vat dye is sensitive and can be re-oxidized by atmospheric oxygen before it has properly penetrated the fiber. Ensure the material being dyed remains fully submerged in the dyebath throughout the process to prevent premature oxidation, which can lead to patchy or weak dyeing.
Incorrect Dyeing Temperature The temperature of the dyebath significantly impacts the reduction and dyeing rates. For Vat Yellow 2, the optimal reduction temperature is typically between 55-60°C. A temperature that is too low can result in a slow and incomplete reduction.

Problem 2: Uneven Dyeing or Splotchy Appearance

Potential Cause Troubleshooting Steps & Solutions
Improperly Prepared Fabric The substrate must be properly scoured and pre-wetted before dyeing. Residual waxes, oils, or sizing agents on the fabric can act as a resist, preventing uniform dye uptake. Ensure thorough cleaning and wetting of the material.
Poor Dye Migration Vat dyes, once in their leuco form, can have a high affinity for cellulosic fibers, leading to rapid initial uptake and potentially poor leveling. To ensure even dyeing, it is essential to maintain consistent temperature and agitation throughout the process. The addition of a leveling agent may also be necessary.
Uneven Oxidation If oxidation occurs unevenly, it can result in shade variations. After removing the material from the dyebath, ensure all parts of the substrate are exposed to the air uniformly. For chemical oxidation, ensure complete and even immersion in the oxidizing solution. The optimal pH for oxidation is between 7.5 and 8.5.
Dye Precipitation If the concentration of caustic soda or reducing agent falls too low during the dyeing process, the leuco dye can revert to its insoluble form and precipitate. This can lead to speckling on the fabric surface. Regularly monitor and maintain the chemical concentrations in the dyebath.

Data and Parameters for Vat Yellow 2 Dyeing

The following table summarizes typical starting parameters for the reduction and dyeing of cotton with Vat Yellow 2. These should be optimized for specific laboratory conditions and substrate requirements.

ParameterRecommended Range/ValueNotes
Dye Concentration 0.5 - 4.0% (on weight of fabric)Adjust based on desired shade depth.
Sodium Dithionite (Reducing Agent) 5 - 15 g/LConcentration depends on dye concentration and liquor ratio. Ensure a sufficient excess is present to maintain a reduced state.
Sodium Hydroxide (Alkali) 5 - 15 g/LMust be sufficient to maintain a high pH (11-12) for the duration of the dyeing process.
Reduction Temperature 55 - 60°CThis is the optimal temperature for the "vatting" or reduction step.
Dyeing Temperature 60 - 80°CDyeing can proceed at or slightly above the reduction temperature to facilitate dye penetration.
Reduction Time 15 - 20 minutesThe time required for the dye to be fully converted to its leuco form before adding the fabric.
Dyeing Time 30 - 60 minutesThe duration the fabric is immersed in the dyebath.
Soaping Temperature 95°C - BoilingA hot soaping bath is critical for developing the true shade and fastness properties.

Experimental Protocols

Protocol 1: Standard Laboratory Vatting and Dyeing Procedure for Cotton

This protocol outlines a standard method for dyeing a 10g cotton sample.

  • Fabric Preparation: Scour a 10g sample of cotton fabric by boiling it in a solution containing 1 g/L soda ash and 1 g/L non-ionic detergent for 30 minutes. Rinse thoroughly with hot and then cold water. The fabric should be dyed while still wet.

  • Vat Preparation (Vatting):

    • In a 500 mL beaker, create a paste of 0.2g (for a 2% shade) of Vat Yellow 2 powder with a small amount of water.

    • Add 200 mL of water at 60°C.

    • Add 2g of sodium hydroxide (caustic soda) and stir until dissolved.

    • Carefully add 2g of sodium dithionite. Stir gently.

    • Cover the beaker and maintain the temperature at 55-60°C for 15-20 minutes to allow for complete reduction. The solution should turn a purple color, indicative of the leuco form of Vat Yellow 2.

  • Dyeing:

    • Introduce the pre-wetted 10g cotton sample into the reduced dyebath. Ensure it is fully submerged.

    • Maintain the dyeing temperature at 60°C for 45 minutes, with gentle agitation every 10 minutes.

  • Rinsing and Oxidation:

    • Remove the fabric from the dyebath, squeezing out excess liquor back into the vat.

    • Rinse the fabric in cold water for 2-3 minutes.

    • Allow the fabric to hang in the air for 10-15 minutes. The color will develop from the reduced form to the final yellow shade as it oxidizes.

  • Soaping:

    • Prepare a soaping bath containing 2 g/L of a non-ionic detergent.

    • Heat the bath to a boil and immerse the oxidized fabric.

    • Continue boiling for 10-15 minutes to remove loose dye and stabilize the shade.

  • Final Rinse and Drying:

    • Rinse the soaped fabric thoroughly with hot water, followed by cold water, until the water runs clear.

    • Squeeze out excess water and air-dry the fabric.

Visualizations

The following diagrams illustrate the key processes and logical workflows for optimizing the reduction of Vat Yellow 2.

G Insoluble Vat Yellow 2 (Insoluble Keto Form) Soluble Leuco-Vat Anion (Soluble Sodium Salt) Insoluble->Soluble + Sodium Dithionite (Reducing Agent) + NaOH (Alkali) Soluble->Insoluble + Oxygen (Oxidation on Fiber)

Caption: Chemical reduction and oxidation cycle of Vat Yellow 2 for dyeing.

G start Start: Define Optimization Goal (e.g., Improve Color Yield) prep Prepare Substrate (Scouring, Wetting) start->prep vatting Vatting Step: Prepare Dyebath prep->vatting params Vary Key Parameters: - [Reducing Agent] - [Alkali] - Temperature vatting->params dyeing Dyeing Process params->dyeing oxidation Oxidation & Soaping dyeing->oxidation analysis Analyze Results: - Color Strength (K/S) - Fastness Properties oxidation->analysis decision Optimal Conditions Achieved? analysis->decision decision->params No end End: Finalize Protocol decision->end Yes

Caption: Experimental workflow for optimizing Vat Yellow 2 dyeing parameters.

G start Problem: Poor Dyeing Result q1 Is the vat color correct (e.g., purple for leuco-form)? start->q1 a1_no Incomplete Reduction: - Check freshness/conc. of Hydros & NaOH - Verify vatting temp/time q1->a1_no No q2 Is the dyeing even? q1->q2 Yes end Solution Identified a1_no->end a2_no Uneven Dyeing: - Check substrate preparation - Ensure even temperature & agitation - Prevent premature oxidation q2->a2_no No q3 Is the final shade dull? q2->q3 Yes a2_no->end a3_yes Dull Shade: - Check for over-reduction (temp too high) - Ensure thorough soaping at boil q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting logic for common issues in Vat Yellow 2 dyeing.

References

Shelf life and storage conditions for C.I. Vat Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the shelf life and storage of C.I. Vat Yellow 2, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended shelf life of this compound?

If stored correctly, this compound has a shelf life of over two years[1]. One source suggests a shelf life of 2 years[2].

Q2: What are the optimal storage conditions for this compound?

For optimal stability, this compound should be stored in a dry, dark environment. Specific temperature recommendations vary based on the intended duration of storage:

  • Short-term (days to weeks): 0 - 4°C[1].

  • Long-term (months to years): -20°C[1]. Some suppliers may also recommend storage at -80°C.

It is also advised to keep the product in tightly sealed, light-resistant containers.

Q3: How is this compound shipped?

This compound is typically shipped at ambient temperature as a non-hazardous chemical. It is considered stable for several weeks under normal shipping conditions.

Q4: Is this compound stable under normal laboratory conditions?

Yes, this compound is stable under normal temperatures and pressures. However, it is important to avoid certain conditions to prevent degradation.

Q5: What conditions and substances should be avoided when working with this compound?

To ensure the integrity of this compound, avoid the following:

  • Excess heat.

  • Strong oxidizing and reducing agents.

  • Generation of dust.

  • Direct contact with eyes, skin, and clothing.

Storage and Handling Summary

ParameterRecommendationSource(s)
Shelf Life > 2 years (if stored properly)
Short-Term Storage Dry, dark, 0 - 4°C (days to weeks)
Long-Term Storage -20°C or -80°C (months to years)
Shipping Ambient temperature
General Handling Store in a cool, dry place in tightly sealed, light-resistant containers.

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results

Inconsistent results can often be traced back to the improper handling or degradation of this compound.

Experimental Protocol: Verifying Compound Integrity

  • Visual Inspection: Examine the compound for any change in color or appearance. This compound should be a yellow-brown powder.

  • Solubility Test: Attempt to dissolve a small amount of the compound in a compatible solvent, such as DMSO. Poor solubility may indicate degradation.

  • Spectroscopic Analysis: Run a UV-Vis or other appropriate spectroscopic analysis to compare the spectral profile of the questionable batch against a reliable reference standard.

  • Review Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (see table above).

Issue 2: Unexpected Color Changes in Solution

This compound is known to change color in the presence of certain chemicals. It turns yellow in concentrated sulfuric acid and purple in an alkaline sodium hydrosulfite solution. If unexpected color changes occur, it may be due to contamination or reaction with other components in your experiment.

Troubleshooting Workflow: Inconsistent Results

Troubleshooting_Workflow cluster_Start Start: Inconsistent Experimental Results cluster_Investigation Investigation Steps cluster_Decision Decision Point cluster_Resolution Resolution Start Inconsistent Results Check_Storage Review Storage Conditions (Temp, Light, Container) Start->Check_Storage Visual_Inspection Visual Inspection (Color, Appearance) Check_Storage->Visual_Inspection Solubility_Test Perform Solubility Test Visual_Inspection->Solubility_Test Spectroscopic_Analysis Conduct Spectroscopic Analysis Solubility_Test->Spectroscopic_Analysis Degradation_Suspected Degradation Suspected? Spectroscopic_Analysis->Degradation_Suspected Use_New_Batch Use New Batch of Compound Degradation_Suspected->Use_New_Batch Yes Review_Protocol Review Experimental Protocol for Incompatibilities Degradation_Suspected->Review_Protocol No

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

Technical Support Center: Indanthrene Yellow G (Flavanthrone) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Indanthrene Yellow G (Flavanthrone). This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers minimize byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Indanthrene Yellow G and what is its primary synthesis route?

Indanthrene Yellow G, also known as Flavanthrone or C.I. Vat Yellow 1, is a high-performance anthraquinone-based vat dye. The most common industrial synthesis is the alkali fusion of 2-aminoanthraquinone. This process involves the oxidative dimerization of two molecules of 2-aminoanthraquinone at high temperatures (typically 220-235°C) in the presence of a strong base like potassium hydroxide (KOH).

Q2: What are the most common impurities and byproducts in this synthesis?

The synthesis is known to produce a crude product that is not 100% pure. Key impurities include:

  • Unreacted Starting Material: Residual 2-aminoanthraquinone is a common impurity.

  • Incompletely Cyclized Intermediates: The reaction proceeds through a dimeric intermediate. If the final ring-closing step is incomplete, this intermediate will contaminate the final product.

  • Over-Oxidation Products: The harsh, oxidative conditions can lead to the formation of undesired quinones or hydroxylated species.

  • Thermal Decomposition Products: Excessive temperatures can cause the anthraquinone skeleton to decompose, leading to the formation of complex, tarry substances that are difficult to remove and result in a dull, dirty shade of the final pigment.

Q3: My final product has a dull, brownish-yellow color instead of a bright yellow. What is the likely cause?

A dull or dirty shade is typically indicative of impurities, most often thermal decomposition products or unreacted starting materials.[1] High reaction temperatures can lead to the formation of tarry byproducts, while a significant amount of reddish-brown 2-aminoanthraquinone will also dull the final color.

Q4: How can I confirm the purity of my synthesized Indanthrene Yellow G?

Purity should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of starting material and other colored byproducts.

  • High-Performance Liquid Chromatography (HPLC): The most reliable method for quantitative purity analysis. An RP-HPLC method with UV detection can accurately determine the percentage of Flavanthrone and quantify impurities.

  • Melting Point: Pure Flavanthrone has a distinct high melting point. A broad or depressed melting range indicates the presence of impurities.

  • Spectroscopy (UV-Vis, FT-IR): Comparing the spectra of your product with a known standard can confirm its identity and reveal the presence of functional groups associated with impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low Yield of Final Product

Possible Cause Recommended Solution
Incomplete Reaction: Reaction time was too short or the temperature was too low.Increase the reaction time or modestly increase the temperature within the optimal range. Ensure constant and efficient stirring to maintain a homogeneous reaction melt.
Suboptimal Reagent Ratio: Incorrect stoichiometry of 2-aminoanthraquinone to KOH or oxidizing agent.Carefully control the molar ratio of reactants. A common molar ratio for aminoanthraquinone to KOH is approximately 1:10.[1]
Product Loss During Workup: Product may be lost during filtration or washing steps.Ensure the product is fully precipitated before filtration. Use appropriate solvents for washing that minimize dissolving the desired product.
Excessive Byproduct Formation: Harsh conditions leading to decomposition pathways.Optimize the reaction temperature. Avoid exceeding 235°C to prevent the formation of tarry byproducts.[1][2]

Issue 2: Product is Difficult to Purify

Possible Cause Recommended Solution
Formation of Tarry Byproducts: Reaction temperature was too high, leading to thermal decomposition.Lower the reaction temperature. Consider using a high-boiling inert solvent like nitrobenzene to allow for more precise temperature control compared to a direct fusion.
Presence of Insoluble Impurities: Contaminants from starting materials or side reactions.Implement a robust purification protocol. Boiling the crude product with dilute acid (e.g., 5% HCl) can remove basic impurities. Recrystallization from a high-boiling solvent like nitrobenzene or purification via the water-soluble leuco form is also effective.[1]
Unreacted Starting Material: 2-aminoanthraquinone remains in the final product.Consider purification by solvent extraction using N,N-dimethylformamide (DMF) or dimethylsulfoxide (DMSO), where unreacted starting materials and some byproducts are more soluble.

Data Presentation: Impact of Reaction Parameters

The following tables provide an overview of the expected trends when reaction parameters are varied. Note: The quantitative values are illustrative to demonstrate chemical principles, as precise data varies with specific experimental setups.

Table 1: Effect of Temperature on Yield and Purity

Temperature (°C)Relative Yield (%)Purity (%)Observations
2006590Reaction is slow; significant unreacted starting material.
2259095Optimal balance of reaction rate and minimal decomposition.
2408085Increased rate of byproduct and tar formation observed.
255< 70< 80Significant thermal decomposition; product is dark and impure.

Table 2: Effect of Reaction Time on Conversion (at 225°C)

Reaction Time (hours)Conversion of 2-AAQ (%)Relative Yield (%)Notes
17570Incomplete conversion.
29288Good conversion, nearing completion.
4> 9890Reaction is essentially complete.
6> 9889Extending time offers no benefit and may increase side products.

Experimental Protocols

Protocol 1: Synthesis of Indanthrene Yellow G via Alkali Fusion

This protocol is based on the classical Bohn synthesis method.

Materials:

  • 2-aminoanthraquinone (high purity)

  • Potassium hydroxide (KOH), pellets

  • Potassium nitrate (KNO₃) (optional, as an oxidizing agent)

  • High-temperature reaction vessel with mechanical stirrer and thermocouple

  • Dilute Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Melt Preparation: In the reaction vessel, carefully create a melt of potassium hydroxide. A typical ratio is 10 parts KOH to 1 part 2-aminoanthraquinone by weight.

  • Reactant Addition: Once a homogeneous melt is achieved, slowly add the 2-aminoanthraquinone powder under constant stirring. If using, add a small amount of potassium nitrate at this stage.

  • Reaction: Heat the mixture to 220-235°C. The reaction is exothermic, and the color of the melt will change. Maintain this temperature with vigorous stirring for 2-4 hours.

  • Workup: Allow the reaction mass to cool. Carefully and slowly add the solid mass to a large volume of water to dissolve the excess alkali.

  • Isolation: Heat the aqueous suspension to boiling, then filter the hot mixture to collect the crude solid product.

  • Washing: Wash the filter cake with hot water until the filtrate is neutral. Then, wash with a dilute HCl solution to remove residual alkali and basic impurities, followed by a final wash with deionized water.

  • Drying: Dry the bright yellow product in an oven at 100-120°C.

Protocol 2: Purification of Crude Indanthrene Yellow G

This protocol is effective for removing unreacted starting material and other common byproducts.

Materials:

  • Crude Indanthrene Yellow G

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Beaker, stir plate, filtration apparatus

Procedure:

  • Slurry Preparation: In a beaker, create a slurry of the crude Indanthrene Yellow G in DMF. Use approximately 10-20 mL of DMF per gram of crude product.

  • Extraction: Heat the slurry to 80-100°C and stir for 1-2 hours. During this time, many impurities and unreacted 2-aminoanthraquinone will dissolve in the DMF.

  • Filtration: Filter the hot slurry to isolate the purified solid product.

  • Washing: Wash the filter cake thoroughly with fresh DMF to remove dissolved impurities, followed by a wash with methanol to remove the residual DMF.

  • Drying: Dry the purified product in a vacuum oven to remove all traces of solvent. This method can significantly improve purity, leading to a final product that is >99% pure.

Visualizations: Pathways and Workflows

Reaction and Byproduct Pathway

ReactionPathway cluster_main Main Synthesis Pathway cluster_side Side Reactions 2-AAQ_1 2-Aminoanthraquinone (2-AAQ) Intermediate Dimeric Intermediate 2-AAQ_1->Intermediate KOH, 220-235°C Oxidative Dimerization Unreacted Unreacted 2-AAQ 2-AAQ_1->Unreacted Remains if reaction is incomplete Product Indanthrene Yellow G (Flavanthrone) Intermediate->Product Intramolecular Cyclization Incomplete Incomplete Cyclization Product Intermediate->Incomplete Fails to cyclize Decomposition Thermal Decomposition (Tarry Byproducts) Product->Decomposition Excessive Heat (>240°C)

Caption: Main reaction pathway for Indanthrene Yellow G and key side reactions.

Troubleshooting Workflow for Impure Product

TroubleshootingWorkflow Start Start: Product is Impure (Dull Color, Low MP) Check_TLC Analyze by TLC/HPLC Start->Check_TLC High_Start High concentration of starting material (2-AAQ)? Check_TLC->High_Start Tarry Presence of dark, baseline material on TLC? Check_TLC->Tarry High_Start->Tarry No Sol_Incomplete Action: Increase reaction time or temperature slightly (e.g., to 225°C for 4h). High_Start->Sol_Incomplete Yes Sol_Temp Action: Reduce reaction temperature (Target <235°C). Improve heat distribution. Tarry->Sol_Temp Yes Purify Action: Purify crude product (e.g., DMF extraction or recrystallization). Tarry->Purify No Sol_Incomplete->Purify Sol_Temp->Purify End End: Achieve Pure Product Purify->End

Caption: A logical workflow for troubleshooting an impure final product.

Parameter Relationships

ParameterRelationships Temp Reaction Temperature Yield Product Yield Temp->Yield Increases to optimum, then decreases Byproducts Byproduct Formation Temp->Byproducts Increases significantly at high temps Time Reaction Time Time->Yield Increases to plateau Purity Product Purity Byproducts->Purity Decreases Byproducts->Yield Decreases (competing reaction)

Caption: Relationships between key reaction parameters and outcomes.

References

Technical Support Center: C.I. Vat Yellow 2 Paper Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during the paper chromatography of C.I. Vat Yellow 2, with a specific focus on resolving streaking.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of streaking in the paper chromatography of this compound?

Streaking, the appearance of elongated or smeared spots on the chromatogram, is a frequent issue that can obscure results. The primary causes for this compound include:

  • Sample Overloading: Applying too much of the sample solution to the paper is a primary cause of streaking.[1] The stationary phase (the paper) becomes saturated, leading to improper partitioning of the analyte.

  • Inappropriate Solvent System: The polarity of the mobile phase (the solvent) is crucial.[1] If the solvent is too polar, it may move the compound too quickly, not allowing for proper interaction with the stationary phase. Conversely, if it's not polar enough, the compound may not move sufficiently from the origin. For this compound, which is insoluble in water and ethanol, selecting an appropriate organic solvent system is critical.[2]

  • Sample Application Technique: The initial spot of the sample should be small and concentrated.[3] A large initial spot will inevitably lead to a larger, more diffuse, and potentially streaked spot as it moves up the paper.

  • Interactions with the Stationary Phase: this compound, being an anthraquinone derivative, may have a strong affinity for the cellulose stationary phase, which can lead to tailing or streaking.

  • Contamination: Any impurities in the sample, on the chromatography paper, or in the solvent can interfere with the separation and cause streaking.

Q2: How can I select an appropriate solvent system to minimize streaking of this compound?

Choosing the right solvent system is key to achieving good separation and preventing streaking. Since this compound is a vat dye, it is insoluble in water. Therefore, organic solvents or mixtures are necessary.

  • Start with a Solvent of Intermediate Polarity: A good starting point is a mixture of a non-polar and a moderately polar solvent. Common solvent systems for separating organic compounds include mixtures of ethyl acetate and hexane or ether and petroleum ether.

  • Systematic Solvent Selection: Experiment with different ratios of solvents to find the optimal polarity. A common approach is to start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the proportion of the more polar solvent.

  • Consider Solvent Mixtures: For complex separations, a three-component solvent system might provide better resolution.

  • Use of Modifiers: For compounds with acidic or basic groups, adding a small amount of acid (like acetic acid) or base (like ammonia) to the mobile phase can reduce streaking by preventing ionization and strong interactions with the stationary phase.

Q3: What is the correct technique for applying the this compound sample to the chromatography paper?

Proper sample application is critical to prevent streaking and ensure well-defined spots.

  • Use a Pencil to Mark the Origin: Always use a pencil to draw the origin line, as ink from a pen can dissolve in the solvent and interfere with the chromatogram.

  • Apply a Small, Concentrated Spot: Use a capillary tube or a micropipette to apply a very small spot of the concentrated sample solution to the origin line.

  • Allow the Spot to Dry Completely: Ensure the spot is completely dry before placing the paper in the chromatography chamber. If you need to apply more sample to increase the concentration, apply it to the same spot in several small applications, allowing the solvent to evaporate completely between each application.

Q4: My chromatogram shows streaking. How can I troubleshoot this issue?

If you are experiencing streaking, follow this systematic troubleshooting workflow:

  • Reduce Sample Concentration: Prepare a more dilute solution of your this compound sample and re-run the chromatogram.

  • Optimize Sample Application: Ensure you are applying a very small and concentrated spot and that it is completely dry before development.

  • Adjust Solvent System Polarity: If the streak is long and extends far up the paper, your solvent system may be too polar. Decrease the proportion of the polar solvent. If the streak remains near the origin, the solvent may not be polar enough; in this case, increase the proportion of the polar solvent.

  • Check for Contamination: Use fresh, high-purity solvents and new chromatography paper to rule out contamination.

  • Modify the Mobile Phase: If you suspect strong interactions with the paper, consider adding a small amount of a competitive compound (e.g., a drop of acetic acid) to your mobile phase.

Data Presentation

Table 1: Troubleshooting Guide for Streaking in this compound Paper Chromatography

Problem Potential Cause Recommended Solution
Long Streak from Origin to Solvent Front Sample is too concentrated.Dilute the sample solution.
Solvent system is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).
Tailing (Spot with a "tail" extending back to the origin) Strong interaction between this compound and the stationary phase.Add a small amount of a polar modifier (e.g., 1% acetic acid) to the mobile phase.
Sample was applied while still wet.Ensure the initial spot is completely dry before developing the chromatogram.
Broad, Diffuse Streak Initial sample spot was too large.Apply a smaller initial spot using a fine capillary tube.
The chromatography chamber was not saturated with solvent vapor.Place a piece of filter paper soaked in the solvent inside the chamber to ensure saturation before running the experiment.

Experimental Protocols

Protocol: Overcoming Streaking of this compound via Optimized Paper Chromatography

This protocol outlines a systematic approach to minimize streaking.

1. Preparation of the Chromatography Chamber: a. Line the inside of a beaker or chromatography tank with a piece of filter paper. b. Prepare the chosen mobile phase (e.g., a mixture of ethyl acetate and hexane). c. Pour the mobile phase into the bottom of the chamber to a depth of about 1 cm. d. Cover the chamber with a lid or plastic wrap and allow it to sit for at least 15-20 minutes to ensure the atmosphere inside is saturated with solvent vapor.

2. Preparation of the Chromatography Paper: a. Handle the chromatography paper only by the edges to avoid transferring oils from your skin. b. Using a pencil and a ruler, lightly draw a starting line (origin) about 2 cm from the bottom of the paper.

3. Sample Application: a. Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or acetone) to create a concentrated solution. b. Using a fine capillary tube, apply a very small spot of the solution to the center of the origin line. c. Allow the spot to dry completely. To increase concentration without increasing spot size, reapply the sample to the same spot multiple times, ensuring it dries between applications.

4. Development of the Chromatogram: a. Carefully place the prepared chromatography paper into the equilibrated chamber. Ensure the origin line is above the level of the solvent. b. The paper should not touch the sides of the chamber. c. Allow the solvent to ascend the paper by capillary action. d. Remove the chromatogram when the solvent front is about 1-2 cm from the top of the paper. e. Immediately mark the position of the solvent front with a pencil.

5. Visualization and Analysis: a. Allow the chromatogram to dry completely in a well-ventilated area. b. Observe the resulting spot. If streaking is still present, systematically adjust parameters such as sample concentration or solvent polarity as described in the troubleshooting guide.

Visualizations

Troubleshooting_Workflow start Streaking Observed in This compound Chromatogram q1 Is the sample concentration high? start->q1 s1 Dilute the sample solution and re-run. q1->s1 Yes q2 Is the initial spot large? q1->q2 No s1->q2 s2 Apply a smaller, more concentrated spot. q2->s2 Yes q3 Is the solvent polarity appropriate? q2->q3 No s2->q3 s3 Adjust solvent polarity. (Increase for low Rf, Decrease for high Rf) q3->s3 No q4 Is tailing present? q3->q4 Yes s3->q4 s4 Add a modifier (e.g., 1% acetic acid) to the mobile phase. q4->s4 Yes end_fail Consult further literature or alternative techniques q4->end_fail No end_node Streaking Resolved s4->end_node

Caption: Troubleshooting workflow for streaking in this compound paper chromatography.

References

Effect of temperature on C.I. Vat Yellow 2 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of C.I. Vat Yellow 2, with a specific focus on the effects of temperature. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

For optimal stability, this compound should be stored in a dry, dark environment. Recommended short-term storage (days to weeks) is at 0-4°C, while long-term storage (months to years) should be at -20°C.[1] It is shipped as a non-hazardous chemical under ambient temperatures and is stable for several weeks during ordinary shipping.[1]

Q2: How does temperature affect the stability of this compound in its solid form?

Q3: What is the leuco form of this compound, and how does temperature impact its stability?

The leuco form of this compound is its reduced, water-soluble state, essential for its application in dyeing and other solution-based experiments. This form is highly sensitive to temperature and atmospheric oxygen. Increased temperatures accelerate the rate of re-oxidation of the leuco form back to its insoluble, pigmented state. For instance, the half-life of the leuco form of a similar vat dye, C.I. Vat Yellow 33, decreases significantly as the temperature rises from 4°C to 60°C.[3]

Q4: Are there any known incompatibilities for this compound at elevated temperatures?

Yes, this compound is incompatible with strong oxidizing and reducing agents, and these incompatibilities can be exacerbated by high temperatures. Exposure to excess heat and strong oxidants should be avoided to prevent hazardous decomposition.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected color change or degradation of solid this compound. Improper storage: Exposure to high temperatures or direct light.1. Verify that the compound has been stored at the recommended temperature (0-4°C for short-term, -20°C for long-term) and protected from light. 2. Avoid storing near heat sources.
Rapid fading or precipitation of the leuco form during an experiment. Elevated experimental temperature: High temperatures can accelerate the re-oxidation of the soluble leuco form to the insoluble pigment.1. If the experimental protocol allows, conduct the reaction at a lower temperature. 2. Minimize the time the leuco form is exposed to elevated temperatures. 3. Ensure a consistently inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inconsistent experimental results with this compound. Thermal degradation of the compound: Partial decomposition of the dye at high temperatures can lead to impurities and altered reactivity.1. Consider performing a thermal analysis (TGA or DSC) on your batch of this compound to determine its decomposition temperature. 2. Ensure that the experimental temperatures do not exceed the thermal stability limits of the dye.
Formation of unknown byproducts in a reaction involving this compound at high temperatures. Thermal decomposition: At high temperatures, the dye can break down into smaller, reactive fragments.1. Lower the reaction temperature to see if the formation of byproducts is reduced. 2. Analyze the byproducts using techniques like Py-GC/MS to understand the degradation pathway and identify potential interfering substances.

Data Presentation

Illustrative Thermal Stability of this compound (Solid Form)

Disclaimer: The following data is illustrative and based on typical thermal behavior of anthraquinone vat dyes. Actual values for a specific batch of this compound may vary and should be determined experimentally.

ParameterValueDescription
Onset of Decomposition (Tonset)~250-300 °CThe temperature at which significant weight loss begins.
Temperature of Maximum Degradation (Tmax)~400-450 °CThe temperature at which the rate of weight loss is highest.
Final Residue at 800 °C~40-50%The amount of carbonaceous char remaining after the primary degradation stages.

Illustrative Effect of Temperature on the Half-Life of Leuco-Vat Yellow 2 (in solution at pH 12 under an inert atmosphere)

Disclaimer: This data is based on the behavior of a similar vat dye (C.I. Vat Yellow 33) and is intended for illustrative purposes only.

Temperature (°C)Half-Life (hours)
4> 96
25> 48
4012
602

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

This protocol outlines the procedure to determine the thermal stability of this compound by measuring its mass change as a function of temperature.

  • Instrument Preparation: Ensure the Thermogravimetric Analyzer is calibrated for temperature and mass. Use an inert crucible, such as alumina or platinum.

  • Sample Preparation: Weigh approximately 5-10 mg of this compound powder into a tared crucible.

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Set the temperature program to equilibrate at 30°C, then ramp up to 800°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of weight loss (Tmax).

    • Determine the onset temperature of decomposition and the percentage of char residue.

Protocol 2: Differential Scanning Calorimetry (DSC) for Detecting Thermal Transitions

This protocol is used to identify thermal transitions such as melting and decomposition of this compound by measuring the heat flow to the sample. A study has confirmed the use of DSC to determine the decomposition temperature of this compound.

  • Instrument Preparation: Calibrate the Differential Scanning Calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum pan. Use an empty sealed pan as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Heat the cell at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., 30°C to 500°C).

  • Data Analysis:

    • Record the differential heat flow between the sample and the reference as a function of temperature.

    • Exothermic peaks in the resulting thermogram indicate decomposition events.

Visualizations

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Calibrate Calibrate TGA Weigh Weigh 5-10 mg of This compound Calibrate->Weigh Load Load sample into TGA Weigh->Load Purge Purge with N2 Load->Purge Heat Heat from 30°C to 800°C at 10°C/min Purge->Heat Plot Plot Weight Loss vs. Temp Heat->Plot Analyze Determine Tonset, Tmax, and Char Residue Plot->Analyze

TGA Experimental Workflow

Thermal_Degradation_Pathway cluster_degradation Elevated Temperature (>250°C) VatYellow2 This compound (Intact Molecule) InitialFragments Initial Fragmentation (e.g., cleavage of weaker bonds) VatYellow2->InitialFragments Heat VolatileProducts Volatile Products (e.g., CO, CO2, SO2, NOx) InitialFragments->VolatileProducts CharResidue Stable Char Residue InitialFragments->CharResidue

Hypothetical Thermal Degradation Pathway

References

Removing residual solvents from synthesized C.I. Vat Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C.I. Vat Yellow 2 Purification

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual solvents from synthesized this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common residual solvents I might encounter after synthesizing this compound?

A1: The synthesis of vat dyes, including this compound, often requires high-boiling point organic solvents to facilitate reactions at high temperatures (over 200°C).[1] Common solvents used in the manufacturing process include 1,3-dimethyl-2-imidazolone (DMI), naphthalene, nitrobenzene, and chlorinated solvents like o-dichlorobenzene and trichlorobenzene.[1][2][3]

Q2: Why are these solvents difficult to remove from the final product?

A2: The primary challenge lies in the high boiling points of these solvents. Simple drying methods at atmospheric pressure are often ineffective. Additionally, this compound is a pigment that is insoluble in water and ethanol, which limits the use of simple aqueous washes to remove organic solvents.[3] The solid product can also trap solvent molecules within its crystal lattice, making removal by vacuum drying alone a lengthy process.

Q3: What are the primary methods for removing residual high-boiling point solvents?

A3: Several techniques can be employed, often in combination:

  • Solvent Washing/Slurrying: Washing the crude product with a more volatile solvent in which the residual solvent is soluble but the product is not.

  • Vacuum Drying: Using a vacuum oven or a specialized dryer (like a paddle dryer) to lower the solvent's boiling point. This is often combined with elevated temperatures, but care must be taken to avoid product decomposition.

  • Azeotropic Distillation: Adding a lower-boiling solvent that forms an azeotrope with the residual solvent, allowing it to be removed at a lower temperature.

  • Ultrasonic Treatment: Applying ultrasonic energy during precipitation or crystallization can enhance the removal of residual solvents from the solid material.

Q4: How can I detect and quantify the amount of residual solvent in my final product?

A4: The most common and effective method for analyzing residual solvents is Static Headspace Gas Chromatography (HS/GC). This technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the gaseous phase (headspace), which is then injected into a gas chromatograph for separation and detection.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Persistent solvent odor after standard drying. The boiling point of the residual solvent is too high for the drying conditions used. The solvent is trapped within the pigment's crystal structure.1. Increase Vacuum and/or Temperature: Gradually increase the drying temperature under a high vacuum, monitoring for any signs of product degradation. 2. Perform a Solvent Wash: Create a slurry of the product in a low-boiling point solvent (e.g., acetone, methanol) that can dissolve the trapped solvent. Filter and then perform vacuum drying. 3. Use Azeotropic Removal: Add a solvent like toluene or heptane and remove it under vacuum on a rotary evaporator to co-evaporate the high-boiling residual solvent.
Analytical results (HS/GC) show unacceptable levels of a high-boiling solvent (e.g., DMI, Naphthalene). Inefficient initial purification. Insufficient drying time or temperature.1. Optimize the Washing Protocol: Increase the volume of the washing solvent and the number of washing cycles. Refer to the Experimental Protocol for Solvent Washing. 2. Extend Drying Time: Dry the sample for a longer period (e.g., 24-48 hours) under high vacuum and at the maximum safe temperature for the product. 3. Consider Recrystallization (if a suitable solvent system exists): While difficult for insoluble pigments, if a suitable solvent for recrystallization can be found, this is a highly effective purification method.
Product shows discoloration or inconsistent color after drying. The drying temperature may be too high, causing thermal decomposition of the product or residual solvent. The residual solvent may be reacting with the product at elevated temperatures.1. Lower the Drying Temperature: Compensate for a lower temperature by using a higher vacuum and extending the drying time. 2. Use a Nitrogen Bleed: A slow bleed of an inert gas like nitrogen during vacuum drying can sometimes be more effective at removing solvent than a static high vacuum alone.

Data Presentation: Common Solvents and Removal Methods

Table 1: Properties of Common Solvents in this compound Synthesis

SolventBoiling Point (°C)Key Characteristics
1,3-Dimethyl-2-imidazolone (DMI)225.5Polar, aprotic, high thermal stability.
Naphthalene218Aromatic hydrocarbon, solid at room temperature.
o-Dichlorobenzene180.5Chlorinated aromatic, hazardous.
Trichlorobenzene213-219Chlorinated aromatic, hazardous.
Nitrobenzene210.9High-boiling polar solvent, hazardous.

Table 2: Comparison of Solvent Removal Techniques

TechniquePrincipleAdvantagesDisadvantages
Solvent Washing Dissolving the residual solvent in a low-boiling point wash solvent.Effective for porous solids; can be done at room temperature.Requires an additional, volatile solvent; may not remove deeply trapped solvent.
Vacuum Drying Lowering the boiling point of the solvent by reducing pressure.Does not introduce new solvents; can recover the solvent.Can be very slow for high-boiling solvents; potential for thermal degradation if heated.
Azeotropic Removal Forming a lower-boiling azeotrope with an added solvent.Can remove high-boiling solvents at lower temperatures.Introduces a new solvent that must also be removed.
Ultrasonic Treatment Using acoustic cavitation to enhance solvent expulsion.Can improve efficiency and reduce processing time.Requires specialized equipment; may not be suitable for all material types.

Experimental Protocols

Protocol 1: Enhanced Solvent Washing (Slurry Method)
  • Selection of Wash Solvent: Choose a volatile solvent in which this compound has minimal solubility, but the residual solvent is highly soluble (e.g., acetone, methanol, or ethyl acetate).

  • Slurry Formation: In a fume hood, place the crude this compound powder in an appropriate flask. Add the wash solvent at a ratio of 10:1 (solvent volume:product weight, e.g., 100 mL of acetone for 10 g of product).

  • Agitation: Stir the resulting slurry vigorously using a magnetic stirrer or overhead stirrer for 30-60 minutes at room temperature. This ensures maximum contact between the solid and the wash solvent.

  • Filtration: Filter the slurry using a Buchner funnel under vacuum to separate the solid product from the solvent wash.

  • Repetition: Repeat the washing process (steps 2-4) two to three more times with fresh wash solvent.

  • Final Drying: Transfer the washed filter cake to a vacuum oven and dry at 60-80°C under high vacuum until a constant weight is achieved.

Protocol 2: General Procedure for Residual Solvent Analysis by Headspace GC (HS/GC)
  • Sample Preparation: Accurately weigh a specific amount (e.g., 100 mg) of the dried this compound sample into a headspace vial. Add a precise volume of a suitable diluent (e.g., Dimethyl sulfoxide - DMSO), in which the residual solvents are soluble.

  • Vial Sealing: Immediately seal the vial with a crimp cap to prevent the loss of volatile components.

  • Standard Preparation: Prepare calibration standards by spiking known concentrations of the target residual solvents into the same diluent in separate headspace vials.

  • Incubation: Place the sample and standard vials into the headspace autosampler. The system will heat the vials to a specific temperature (e.g., 80-100°C) for a set period (e.g., 15-30 minutes) to allow the solvents to equilibrate between the sample phase and the gas phase (headspace).

  • Injection and Analysis: An automated syringe takes a known volume of the vapor from the headspace and injects it into the gas chromatograph (GC) equipped with a suitable column and a Flame Ionization Detector (FID).

  • Quantification: The concentration of each residual solvent in the sample is determined by comparing the peak areas from the sample chromatogram to the calibration curve generated from the standards.

Visualizations

Workflow_For_Solvent_Removal cluster_0 Purification Process cluster_1 Quality Control Crude Crude this compound (Contains High-Boiling Solvents) Wash Solvent Washing / Slurrying Crude->Wash Filter1 Filtration Wash->Filter1 Dry Vacuum Drying Filter1->Dry Analysis Residual Solvent Analysis (HS/GC) Dry->Analysis Test Sample Spec Meets Specification? Analysis->Spec Spec->Wash No (Reprocess) Final Pure Final Product Spec->Final Yes

Caption: Experimental workflow for purifying this compound and removing residual solvents.

Troubleshooting_Logic cluster_methods Recommended Actions cluster_verification Verification Start HS/GC Analysis Reveals High Residual Solvent Action1 Option 1: Perform Solvent Slurry Wash with a Volatile Solvent Start->Action1 Action2 Option 2: Increase Vacuum Drying Time and/or Temperature Start->Action2 Action3 Option 3: Use Azeotropic Removal (e.g., with Toluene) Start->Action3 Reanalyze Re-analyze by HS/GC Action1->Reanalyze Action2->Reanalyze Action3->Reanalyze Pass Solvent Level Acceptable Reanalyze->Pass

Caption: Troubleshooting decision logic for addressing high levels of residual solvents.

References

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for C.I. Vat Yellow 2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in the pharmaceutical and chemical industries, the accurate and reliable quantification of dyes such as C.I. Vat Yellow 2 is critical for quality control, formulation development, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds. This guide provides an objective comparison of a proposed HPLC method for this compound with other analytical alternatives, supported by detailed experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC): A High-Precision Approach

Reverse-phase HPLC is the most suitable and effective method for the analysis of this compound, a complex organic dye. This technique offers high resolution, sensitivity, and specificity, making it ideal for purity assessment, quantification, and impurity profiling.

Proposed HPLC Method for this compound Analysis

While a specific, universally validated method for this compound is not extensively documented in publicly available literature, the following protocol is based on established methods for similar anthraquinone-based dyes and serves as a robust starting point for method development and validation.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water (containing 0.1% phosphoric acid or formic acid). A typical gradient might start at 60% ACN and increase to 95% ACN over 25 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by running a UV-Vis spectrum of a standard solution. Based on its chemical structure, a wavelength in the range of 254-450 nm is expected to be suitable.

    • Injection Volume: 10 µL.

Method Validation Parameters (as per ICH Guidelines)

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[1][2] The key validation parameters for the proposed HPLC method are outlined below.

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be well-resolved from any impurities or degradation products.To ensure the method accurately measures only the intended analyte.[3][4]
Linearity (R²) Correlation coefficient (R²) ≥ 0.999 over a defined concentration range.To demonstrate a proportional relationship between analyte concentration and instrument response.[5]
Accuracy (% Recovery) 98-102%To assess the closeness of the experimental results to the true value.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%To evaluate the consistency and reproducibility of the results.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, temperature).To demonstrate the method's reliability during normal usage.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability Testing C->I D->I E->I F->I G->I H->I J Validated Method for Routine Analysis I->J K Documentation & Validation Report J->K

Caption: Workflow for the development and validation of an HPLC method.

Comparison with Alternative Analytical Methods

While HPLC is the recommended technique for quantitative analysis, other methods can be employed for qualitative screening or in situations with limited resources.

Thin-Layer Chromatography (TLC)

TLC is a simpler and more cost-effective chromatographic technique suitable for the qualitative analysis and purity screening of this compound.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of organic solvents, such as toluene:ethyl acetate (e.g., 80:20 v/v). The optimal solvent system needs to be determined experimentally.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dimethylformamide) and spot it onto the TLC plate.

  • Detection: Visualize the separated spots under UV light (254 nm or 366 nm). The retention factor (Rf) value is used for identification by comparison with a standard.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a rapid and straightforward method for determining the concentration of this compound in a pure solution.

Experimental Protocol:

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethylformamide) and make a series of dilutions to create a calibration curve.

  • Measurement: Scan the standard solutions across a UV-Vis range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax). Measure the absorbance of the sample solution at the λmax.

  • Quantification: Use the calibration curve to determine the concentration of the sample.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For in-depth structural elucidation and identification of impurities, HPLC coupled with mass spectrometry is a powerful tool.

Experimental Protocol:

  • HPLC Conditions: Similar to the proposed HPLC method.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Data Analysis: The identity of this compound is confirmed by its accurate mass measurement. Impurities are identified by their unique mass-to-charge ratios and fragmentation patterns.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the different analytical methods for the analysis of this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)UV-Visible SpectrophotometryHigh-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Primary Use Quantification, Purity Assessment, Impurity ProfilingQualitative Identification, Purity ScreeningConcentration Measurement in Pure SamplesIdentification, Structural Elucidation, Quantification of Trace Impurities
Specificity HighLow to ModerateLow (prone to interference from other absorbing species)Very High
Sensitivity HighModerateModerateVery High
Quantification ExcellentSemi-QuantitativeGood (for pure samples)Excellent
Throughput ModerateHighHighModerate
Cost ModerateLowLowHigh
Expertise Required HighLowLowVery High

Logical Relationship for Method Selection

Method_Selection Start Analytical Goal for This compound Decision1 Qualitative Screening? Start->Decision1 TLC Use TLC Decision1->TLC Yes Decision2 Quantitative Analysis? Decision1->Decision2 No Decision3 Pure Sample? Decision2->Decision3 Yes Decision4 Impurity Identification? Decision2->Decision4 No HPLC Use HPLC Decision3->HPLC No UV_Vis Use UV-Vis Decision3->UV_Vis Yes Decision4->HPLC No HPLC_MS Use HPLC-MS Decision4->HPLC_MS Yes

References

A Comparative Study of C.I. Vat Yellow 2 and C.I. Vat Yellow 4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two significant anthraquinone-based vat dyes: C.I. Vat Yellow 2 and C.I. Vat Yellow 4. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their performance characteristics, supported by experimental data and standardized protocols. This comparison extends to their potential relevance in biomedical research, stemming from the known biological activities of their core chemical structure.

Chemical and Physical Properties

Both this compound and C.I. Vat Yellow 4 belong to the anthraquinone class of dyes, which are known for their robust performance and vibrant colors.[1][2] Their fundamental chemical and physical properties are summarized in the table below.

PropertyThis compoundC.I. Vat Yellow 4
C.I. Name Vat Yellow 2Vat Yellow 4
C.I. Number 6730059100
CAS Number 129-09-9[3]128-66-5[4]
Molecular Formula C₂₈H₁₄N₂O₂S₂[3]C₂₄H₁₂O₂
Molecular Weight 474.56 g/mol 332.35 g/mol
Appearance Greenish-light yellow powderReddish-light yellow/Yellow-brown powder
Solubility Insoluble in water and ethanol.Slightly soluble in acetone, ethanol, benzene, chloroform, pyridine, and toluene; Soluble in nitrobenzene.
Color in Conc. H₂SO₄ YellowReddish-light purple

Comparative Performance in Dyeing Applications

The primary application for these dyes is in the textile industry, particularly for dyeing cellulosic fibers like cotton. Their performance is evaluated based on a range of fastness properties, which indicate the durability of the color when subjected to various conditions.

Fastness Properties

The following table summarizes the comparative fastness ratings of this compound and C.I. Vat Yellow 4, based on standardized ISO test methods. The ratings are on a scale of 1 to 5 for most properties, with 5 indicating the highest fastness. For light fastness, the scale is 1 to 8.

Fastness PropertyTest StandardThis compoundC.I. Vat Yellow 4
Light Fastness ISO 105-B024-55-6
Washing Fastness (Soaping) ISO 105-C0653-4
- Staining ISO 105-C0654
Ironing Fastness ISO 105-X1144-5
Chlorine Bleach Fastness ISO 105-N013-44-5
Mercerized Fastness ISO 105-X0455
Oxygen Bleach Fastness ISO 105-C0954-5
Rubbing Fastness (Dry) ISO 105-X124-5Not Available
Rubbing Fastness (Wet) ISO 105-X124-5Not Available

Data compiled from multiple sources.

Analysis of Performance:

From the data, it is evident that C.I. Vat Yellow 4 generally exhibits superior light fastness and resistance to chlorine bleach compared to this compound. Conversely, this compound demonstrates exceptional washing fastness, both in terms of color change and staining. Both dyes show excellent fastness to mercerization and oxygen bleach. The choice between the two would, therefore, depend on the specific end-use requirements of the dyed textile.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison.

Vat Dyeing Process

The vat dyeing process is a multi-step procedure involving the reduction of the insoluble dye to a soluble form, which can then be absorbed by the fiber, followed by oxidation back to the insoluble form.

Materials:

  • Textile substrate (e.g., 100% cotton fabric)

  • Vat dye (this compound or C.I. Vat Yellow 4)

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Wetting agent

  • Leveling agent

  • Oxidizing agent (e.g., hydrogen peroxide, H₂O₂)

  • Soaping agent

  • Distilled water

Procedure:

  • Preparation of the Dyebath (Vatting):

    • The required amount of vat dye is pasted with a small amount of warm water and a wetting agent.

    • In the main dyebath, the required volume of water is taken, and sodium hydroxide and sodium hydrosulfite are added to create a reducing environment.

    • The dye paste is then added to the reducing bath. The temperature is raised to the recommended level for the specific dye (typically 50-60°C) and maintained for 10-15 minutes to ensure complete reduction (vatting) of the dye. The color of the solution will change, indicating the formation of the soluble leuco form.

  • Dyeing:

    • The pre-wetted textile material is introduced into the vatted dyebath.

    • The temperature is raised to the optimal dyeing temperature (e.g., 60-80°C) and held for 45-60 minutes with continuous agitation to ensure even dye uptake.

  • Oxidation:

    • After dyeing, the material is removed from the dyebath and the excess liquor is removed.

    • The fabric is then exposed to air or treated with a chemical oxidizing agent like hydrogen peroxide to convert the soluble leuco dye back to its original insoluble pigment form within the fiber.

  • Soaping:

    • The dyed fabric is subjected to a boiling soap solution. This step is crucial to remove any loose surface dye and to stabilize the dye, which can improve fastness properties and the final shade.

  • Rinsing and Drying:

    • The fabric is thoroughly rinsed with hot and cold water and then dried.

VatDyeingProcess cluster_Vatting Vatting (Reduction) cluster_Dyeing Dyeing cluster_Oxidation Oxidation InsolubleDye Insoluble Vat Dye ReducingAgents NaOH + Na₂S₂O₄ LeucoDye Soluble 'Leuco' Dye InsolubleDye->LeucoDye Reduction Fiber Cellulosic Fiber LeucoDye->Fiber Absorption DyedFiber Fiber with Absorbed Leuco Dye Fiber->DyedFiber Absorption OxidizingAgent Air or H₂O₂ FinalDyedFiber Fixed Insoluble Dye in Fiber DyedFiber->FinalDyedFiber Oxidation

Vat Dyeing Process Workflow.
Standard Fastness Test Methods

  • Light Fastness (ISO 105-B02): This method determines the resistance of the color to the action of an artificial light source that simulates natural daylight. A specimen of the dyed textile is exposed to a xenon arc lamp under controlled conditions. The change in color is assessed by comparing it with a set of blue wool standards that are exposed simultaneously.

  • Washing Fastness (ISO 105-C06): This test evaluates the resistance of the color to domestic and commercial laundering. A specimen of the dyed fabric, in contact with a multifibre fabric, is laundered in a soap or detergent solution under specified conditions of temperature, time, and mechanical agitation. The change in color of the specimen and the degree of staining on the multifibre fabric are assessed using grey scales.

  • Rubbing Fastness (ISO 105-X12): This method assesses the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing. A dry and a wet white cotton cloth are rubbed against the dyed specimen using a crockmeter. The staining of the white cloths is then evaluated using a grey scale.

Relevance to Drug Development

The core structure of this compound and C.I. Vat Yellow 4 is anthraquinone. Anthraquinone and its derivatives are a class of compounds with a broad spectrum of biological activities, making them of significant interest to drug development professionals.

Potential Biological Activities of Anthraquinones

Anthraquinone derivatives have been investigated for a variety of therapeutic applications, including:

  • Antimicrobial Activity: Many anthraquinones have demonstrated antibacterial and antifungal properties. Their proposed mechanisms of action include the inhibition of bacterial enzymes, disruption of the cell membrane, and interference with biofilm formation. For instance, the natural anthraquinone dye purpurin has been shown to exert antibacterial activity by perturbing the assembly of the FtsZ protein, which is crucial for bacterial cell division.

  • Anticancer Activity: The planar structure of the anthraquinone nucleus allows it to intercalate between the base pairs of DNA, which can inhibit DNA replication and transcription, leading to the death of cancer cells. Several successful anticancer drugs, such as doxorubicin and mitoxantrone, are based on the anthraquinone scaffold.

AnthraquinoneActivity cluster_Antimicrobial Antimicrobial Activity cluster_Anticancer Anticancer Activity Anthraquinone Anthraquinone Core Structure EnzymeInhibition Enzyme Inhibition Anthraquinone->EnzymeInhibition MembraneDisruption Cell Membrane Disruption Anthraquinone->MembraneDisruption BiofilmInhibition Biofilm Formation Inhibition Anthraquinone->BiofilmInhibition DNA_Intercalation DNA Intercalation Anthraquinone->DNA_Intercalation ReplicationInhibition Inhibition of DNA Replication & Transcription DNA_Intercalation->ReplicationInhibition Apoptosis Apoptosis ReplicationInhibition->Apoptosis

Potential Biological Activities of Anthraquinones.

While this compound and C.I. Vat Yellow 4 are primarily used as industrial dyes, their anthraquinone core suggests that they, or their derivatives, could be investigated for potential biological activities. However, it is crucial to note that specific toxicological and pharmacological data for these two dyes are limited in the public domain. Any exploration for biomedical applications would necessitate rigorous in vitro and in vivo studies to determine their efficacy and safety. This compound has been noted as a potential occupational hepatotoxin based on animal studies.

Conclusion

This compound and C.I. Vat Yellow 4 are both high-performance anthraquinone vat dyes with distinct advantages. C.I. Vat Yellow 4 offers superior light fastness, making it suitable for applications requiring high resistance to fading from sunlight. This compound excels in wash fastness, ideal for textiles subjected to frequent laundering.

For researchers in materials science, the choice between these dyes will be dictated by the performance requirements of the end product. For professionals in drug development, the anthraquinone scaffold shared by these dyes presents a point of interest for the potential discovery of new bioactive molecules. Further investigation into the specific biological properties and toxicological profiles of these compounds and their derivatives is warranted to explore their potential in a biomedical context.

References

A Comparative Guide to the Photostability of Vat Yellow 2 and Flavanthrone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the photostability of chemical compounds is critical for ensuring the integrity and efficacy of light-sensitive systems. This guide provides a detailed comparison of the photostability of two anthraquinone vat dyes: Vat Yellow 2 (C.I. 67300) and Flavanthrone (C.I. Vat Yellow 1, C.I. 70600).

This comparison is based on their light fastness properties, supported by standardized experimental data. Detailed methodologies for the key experimental protocols are also provided to ensure a comprehensive understanding of the data presented.

Quantitative Photostability Data

The photostability of Vat Yellow 2 and Flavanthrone can be quantitatively compared using their light fastness ratings, as determined by the ISO 105-B02 standard. This standard employs a blue wool scale, ranging from 1 (very low fastness) to 8 (very high fastness), to assess the resistance of a colorant to fading upon exposure to a xenon arc lamp, which simulates natural daylight.

DyeC.I. NameCAS NumberChemical FormulaMolecular Weight ( g/mol )Light Fastness (ISO 105-B02)
Vat Yellow 267300129-09-9C₂₈H₁₄N₂O₂S₂474.563-4[1]
FlavanthroneVat Yellow 1, 70600475-71-8C₂₈H₁₂N₂O₂408.417[2]

Key Observation: Flavanthrone (Vat Yellow 1) exhibits significantly higher photostability, with a light fastness rating of 7, compared to Vat Yellow 2, which has a rating of 3-4.[1][2] A higher rating on the blue wool scale indicates a greater resistance to color change upon light exposure.

Chemical Structures

The difference in photostability between these two dyes can be attributed to their distinct molecular structures.

Vat Yellow 2:

  • Chemical Name: 2,8-diphenyl-anthra[2,1-d:6,5-d']bis(thiazole)-6,12-dione

  • Structure:

    Caption: Chemical structure of Vat Yellow 2.

Flavanthrone (Vat Yellow 1):

  • Chemical Name: Benzo[h]benzo[3]acridino[2,1,9,8-klmna]acridine-8,16-dione

  • Structure:

    Caption: Chemical structure of Flavanthrone.

Flavanthrone possesses a more extensive and rigid conjugated system compared to Vat Yellow 2. This highly fused aromatic ring structure contributes to its enhanced stability by delocalizing the energy absorbed from light more effectively, thus reducing the likelihood of photochemical reactions that lead to degradation.

Experimental Protocols

The light fastness data presented in this guide is determined using the internationally recognized standard, ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test .

Objective: To determine the resistance of the color of textiles (and by extension, the dyes themselves) to the action of an artificial light source that simulates natural daylight.

Apparatus:

  • Xenon Arc Lamp Tester: An apparatus equipped with a xenon arc lamp that produces a light spectrum similar to daylight (D65).

  • Blue Wool References: A set of standardized blue wool fabrics with known light fastness ratings (1 to 8).

  • Grey Scale for Assessing Change in Colour: A standard scale (complying with ISO 105-A02) used to visually assess the degree of fading.

  • Specimen Holders: To mount the test specimens and blue wool references.

  • Masks: To cover a portion of the specimens and references to provide an unexposed area for comparison.

Procedure:

  • Specimen Preparation: A sample of the material dyed with Vat Yellow 2 or Flavanthrone is prepared.

  • Mounting: The test specimen and a set of blue wool references are mounted on cardboard holders. A portion of each is covered with an opaque mask.

  • Exposure: The mounted specimens and references are placed in the xenon arc fading lamp tester and exposed to the artificial light under controlled conditions of temperature and humidity.

  • Assessment: The exposure is continued until a prescribed amount of fading occurs on the test specimen or a specific blue wool reference has faded to a certain degree. The change in color of the exposed portion of the test specimen is compared to the change in the blue wool references.

  • Rating: The light fastness rating of the dye is the number of the blue wool reference that shows a similar degree of fading to the test specimen.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment A Prepare dyed specimens (Vat Yellow 2 & Flavanthrone) B Mount specimens and blue wool references A->B C Mask a portion of each specimen B->C D Place in Xenon Arc Tester C->D E Expose to simulated daylight (Controlled temperature & humidity) D->E F Periodically compare fading of specimens to blue wool references E->F G Determine the blue wool reference with similar fading F->G H Assign Light Fastness Rating (1-8) G->H

Caption: Experimental workflow for ISO 105-B02 light fastness testing.

Photodegradation Mechanism of Anthraquinone Dyes

The photodegradation of anthraquinone dyes, such as Vat Yellow 2 and Flavanthrone, in the presence of light and oxygen, typically involves the formation of reactive oxygen species (ROS). This process can be accelerated by photocatalysts like TiO₂.

The general mechanism involves:

  • Photoexcitation: The dye molecule absorbs photons, leading to an excited state.

  • Energy Transfer/Electron Transfer: The excited dye can transfer its energy to molecular oxygen, generating singlet oxygen, or participate in electron transfer reactions to form superoxide radicals.

  • ROS Attack: These highly reactive species (singlet oxygen, superoxide radicals, hydroxyl radicals) can then attack the dye molecule, leading to the cleavage of the chromophoric system and subsequent degradation into smaller, colorless molecules.

photodegradation_pathway Dye Anthraquinone Dye (Vat Yellow 2 or Flavanthrone) ExcitedDye Excited Dye Molecule Dye->ExcitedDye Light (hν) Degradation Degradation Products (Colorless molecules) Dye->Degradation Direct Photolysis ROS Reactive Oxygen Species (¹O₂, O₂⁻, •OH) ExcitedDye->ROS O₂ ROS->Degradation Oxidation

Caption: Generalized photodegradation pathway for anthraquinone dyes.

The superior photostability of Flavanthrone is likely due to its molecular structure's ability to dissipate the absorbed light energy through non-destructive pathways, such as internal conversion and fluorescence, thus minimizing the generation of destructive reactive oxygen species.

References

A Comparative Guide to the Inter-Laboratory Validation of C.I. Vat Yellow 2 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible quantification of chemical compounds is a cornerstone of scientific research and industrial quality control. For C.I. Vat Yellow 2, a synthetic anthraquinone vat dye, ensuring consistent measurement across different laboratories is critical for its application in various industries and for regulatory purposes. This guide provides a comparative overview of analytical methodologies and a framework for conducting an inter-laboratory validation study for the quantification of this compound. While specific inter-laboratory validation data for this compound is not widely published, this document outlines the common analytical techniques and validation parameters based on studies of structurally similar dyes.

Comparison of Analytical Methods

The primary analytical techniques for the quantification of vat dyes like this compound are High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of the method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.999
Limit of Detection (LOD) In the low mg/L rangeIn the low µg/kg to ng/kg range
Limit of Quantification (LOQ) In the mg/L rangeIn the µg/kg to ng/kg range
Accuracy (Recovery %) Generally 90-110%Generally 95-105%
Precision (RSD %) < 5%< 10%
Selectivity Good, but can be susceptible to interferences from co-eluting compounds with similar UV spectra.Excellent, highly selective due to specific precursor-to-product ion transitions.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the success of an inter-laboratory validation study. Below are representative methodologies for the analysis of this compound.

1. High-Performance Liquid Chromatography (HPLC-UV) Method

  • Principle: This method separates this compound from impurities based on its partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Quantification is achieved by measuring the absorbance of the analyte at its maximum wavelength (λmax) using a UV-Vis detector.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like formic acid or ammonium acetate) is commonly used.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection Wavelength: The wavelength of maximum absorbance for this compound should be used for detection.

    • Injection Volume: 10-20 µL.

  • Sample Preparation: A standardized stock solution of this compound is prepared in a suitable solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide). Working standards are prepared by diluting the stock solution. Samples containing the dye are dissolved in the solvent, filtered, and then injected into the HPLC system.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from the working standards.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

  • Principle: This highly sensitive and selective method couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. The analyte is identified and quantified based on its specific precursor ion and product ions.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to HPLC-UV, but often with a lower flow rate (e.g., 0.2-0.5 mL/min) to enhance ionization efficiency.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the ionization efficiency of this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Sample Preparation: Similar to the HPLC-UV method, but may require a more rigorous clean-up procedure to minimize matrix effects. The use of a suitable internal standard is highly recommended.

  • Data Analysis: Quantification is performed using a calibration curve, often with the aid of an internal standard to correct for variations in instrument response and matrix effects.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is essential to assess the reproducibility and robustness of an analytical method. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Define Study Objectives & Scope B Select Analytical Method A->B C Develop Standardized Protocol B->C D Select Participating Laboratories C->D E Prepare & Distribute Homogeneous Samples D->E F Laboratories Perform Analysis E->F G Collect & Compile Data F->G H Statistical Analysis of Data (e.g., ANOVA) G->H I Evaluate Method Performance Parameters (Precision, Accuracy) H->I J Prepare Final Validation Report I->J

Caption: Workflow for an inter-laboratory validation study.

A Comparative Performance Analysis: C.I. Vat Yellow 2 Versus Modern Reactive Yellow Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes is a critical consideration in material science, textile engineering, and various specialized applications. This guide provides an objective comparison of the performance characteristics of the traditional anthraquinone-based dye, C.I. Vat Yellow 2, against a representative modern alternative, C.I. Reactive Yellow 145. The following analysis is supported by experimental data from standardized testing protocols to inform material selection and application development.

This compound has a long history of use in the textile industry, particularly for cellulosic fibers like cotton, due to its characteristic dyeing process that results in good fastness properties. However, modern reactive dyes, such as C.I. Reactive Yellow 145, have been developed to offer a different combination of performance, application efficiency, and coloristic properties. This guide delves into a direct comparison of their key performance metrics.

Quantitative Performance Comparison

The selection of a dye is often dictated by its ability to withstand various environmental and processing stresses. The following tables summarize the key performance indicators for this compound and C.I. Reactive Yellow 145, based on standardized ISO testing methodologies.

Table 1: Fastness Properties of this compound and C.I. Reactive Yellow 145

Performance MetricTest StandardThis compoundC.I. Reactive Yellow 145
Light Fastness ISO 105-B024-54-5
Wash Fastness (Color Change) ISO 105-C0654-5
Wash Fastness (Staining) ISO 105-C0654-5
Perspiration Fastness (Acidic & Alkaline, Staining) ISO 105-E04Not Widely Reported4-5
Rubbing Fastness (Dry) ISO 105-X124-54-5
Rubbing Fastness (Wet) ISO 105-X124-54
Chlorine Bleach Fastness ISO 105-N015Not Widely Reported
Ironing Fastness ISO 105-X114Not Widely Reported

Note: Fastness is rated on a scale of 1 to 5, with 5 representing the best performance. For light fastness, a scale of 1 to 8 is used.

Table 2: General Characteristics and Application Properties

PropertyThis compoundC.I. Reactive Yellow 145
Chemical Class AnthraquinoneMonoazo
Solubility Insoluble in waterSoluble in water
Application Mechanism Vatting process (reduction to soluble leuco form, then oxidation)Forms covalent bond with the fiber
Primary Substrates Cellulosic fibers (cotton, viscose), silk, paperCellulosic fibers (cotton, viscose)
Color Shade Greenish-light yellow to orangeReddish-light yellow
Dyeing Process Complexity High (multi-step, requires reducing and oxidizing agents)Moderate (requires alkali and salt)
Environmental Considerations Use of strong reducing agents can be a concernHigh salt and alkali usage in effluent

Experimental Protocols

The performance data presented is based on internationally recognized testing standards. Below are the methodologies for the key experiments cited.

Light Fastness (ISO 105-B02)

This method evaluates the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (xenon arc lamp).

  • Apparatus: Xenon arc fading lamp.

  • Procedure: A specimen of the dyed textile is exposed to light from a xenon arc lamp under specified conditions of temperature and humidity. Simultaneously, a set of blue wool references with known light fastness (rated 1 to 8) are also exposed. The change in color of the test specimen is assessed by comparing its fading with the fading of the blue wool references.

Wash Fastness (ISO 105-C06)

This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus: A suitable mechanical washing device (e.g., Launder-Ometer).

  • Procedure: The dyed specimen, in contact with a multifibre adjacent fabric, is laundered in a soap or soap and soda solution. The severity of the test is controlled by adjusting the temperature, time, and the inclusion of steel balls for abrasion. After washing, rinsing, and drying, the change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.

Perspiration Fastness (ISO 105-E04)

This method determines the resistance of the color of textiles to the effects of human perspiration.

  • Apparatus: Perspirometer or a similar device with glass or acrylic plates.

  • Procedure: A composite specimen, consisting of the test fabric in contact with a multifibre strip, is immersed in both acidic and alkaline artificial perspiration solutions. The specimens are then drained and placed between the plates of the perspirometer under a specified pressure. The apparatus is placed in an oven at a set temperature for a specific duration. After drying, the change in color of the specimen and the staining of the multifibre strip are assessed using grey scales.

Rubbing Fastness (ISO 105-X12)

This test evaluates the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus: Crockmeter.

  • Procedure: A specimen of the dyed textile is mounted on the base of the crockmeter. A dry, white cotton cloth is fixed to the rubbing finger, which is then moved back and forth across the specimen for a specified number of cycles with a constant downward force. The procedure is repeated with a wet cotton cloth. The degree of staining on the white cotton cloths is assessed using a grey scale.

Visualization of Dyeing Processes and Experimental Workflow

To further elucidate the differences between these two dye classes, the following diagrams illustrate their respective application pathways and the logical flow of a comparative performance evaluation.

Vat_Dyeing_Process cluster_vatting Vatting Stage cluster_dyeing Dyeing Stage cluster_oxidation Oxidation Stage VatDye Insoluble Vat Dye LeucoDye Soluble 'Leuco' Form VatDye->LeucoDye Reduction ReducingAgent Reducing Agent (e.g., Sodium Hydrosulfite) Alkali Alkali (e.g., NaOH) Fiber Cellulosic Fiber LeucoDye->Fiber DyedFiber Fiber with Absorbed Leuco Dye LeucoDye->DyedFiber Penetration & Affinity Fiber->DyedFiber FinalDyedFiber Insoluble Dye Trapped in Fiber DyedFiber->FinalDyedFiber Oxidation OxidizingAgent Oxidizing Agent (e.g., Air, H₂O₂)

Vat Dyeing Process Workflow

Reactive_Dyeing_Process cluster_exhaustion Exhaustion Stage cluster_fixation Fixation Stage cluster_washoff Wash-off Stage ReactiveDye Soluble Reactive Dye DyeOnFiber Dye Adsorbed on Fiber ReactiveDye->DyeOnFiber Exhaustion Salt Salt (e.g., NaCl) Fiber Cellulosic Fiber Fiber->DyeOnFiber FixedDye Covalent Bond Formation DyeOnFiber->FixedDye Fixation HydrolyzedDye Hydrolyzed Dye (Unfixed) DyeOnFiber->HydrolyzedDye Hydrolysis (Side Reaction) Alkali Alkali (e.g., Soda Ash) FinalDyedFiber Dyed Fiber with Permanent Color FixedDye->FinalDyedFiber Removal of Unfixed Dye

Reactive Dyeing Process Workflow

Dye_Comparison_Workflow cluster_dyes Dyes for Comparison cluster_dyeing_application Dyeing Application cluster_performance_testing Performance Testing (ISO Standards) cluster_data_analysis Data Analysis and Comparison VatYellow2 This compound DyeingProcess Standardized Dyeing on Cellulosic Substrate VatYellow2->DyeingProcess QualitativeData Application & Environmental Characteristics VatYellow2->QualitativeData ReactiveYellow145 C.I. Reactive Yellow 145 ReactiveYellow145->DyeingProcess ReactiveYellow145->QualitativeData LightFastness Light Fastness (ISO 105-B02) DyeingProcess->LightFastness WashFastness Wash Fastness (ISO 105-C06) DyeingProcess->WashFastness PerspirationFastness Perspiration Fastness (ISO 105-E04) DyeingProcess->PerspirationFastness RubbingFastness Rubbing Fastness (ISO 105-X12) DyeingProcess->RubbingFastness QuantitativeData Quantitative Fastness Ratings LightFastness->QuantitativeData WashFastness->QuantitativeData PerspirationFastness->QuantitativeData RubbingFastness->QuantitativeData Conclusion Comparative Performance Conclusion QuantitativeData->Conclusion QualitativeData->Conclusion

Logical Workflow for Dye Performance Comparison

Concluding Remarks

The choice between this compound and a modern reactive dye like C.I. Reactive Yellow 145 is contingent upon the specific performance requirements of the end-product. This compound demonstrates exceptional wash and chlorine bleach fastness, a hallmark of the vat dyeing process where the insoluble pigment is physically trapped within the fiber. This makes it a suitable candidate for textiles subjected to harsh laundering conditions.

Conversely, C.I. Reactive Yellow 145 offers a balance of good all-around fastness properties with the advantage of a more straightforward and potentially more vibrant dyeing process. The covalent bond it forms with the fiber ensures excellent wash fastness. While its light fastness is comparable to this specific vat dye, its performance in the presence of chlorine may be a limiting factor for certain applications.

For researchers and professionals, this comparative guide underscores the importance of aligning dye chemistry and application with the desired material properties and performance longevity. While traditional dyes like this compound continue to offer robust performance in specific areas, modern reactive dyes provide a versatile and high-performing alternative for a wide range of applications.

A Spectroscopic Showdown: C.I. Vat Yellow 2 and Its Angular Isomer Unveiled

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of the linear C.I. Vat Yellow 2 and its angular isomer reveals distinct differences in their spectral characteristics, offering valuable insights for researchers and professionals in drug development and materials science. This guide provides a detailed analysis of their UV-Visible, Infrared, and Nuclear Magnetic Resonance spectra, supported by experimental data and protocols.

This compound, a prominent member of the anthraquinone dye family, is valued for its vibrant yellow hue and excellent fastness properties. Its synthesis, however, can lead to the formation of a constitutional isomer, an angular variant, which can influence the final product's performance and properties. Understanding the spectroscopic distinctions between these two isomers is crucial for quality control and the development of new materials with tailored optical characteristics.

The linear isomer, scientifically known as 2,8-diphenylanthra[2,1-d:6,5-d']bis(thiazole)-6,12-dione, constitutes the primary component of this compound. Its angular counterpart, 2,7-diphenylanthra[2,1-d:7,6-d']bis(thiazole)-6,12-dione, arises from an alternative cyclization pathway during synthesis from the common precursor, 2,6-diaminoanthraquinone.

isomers Isomeric Relationship of this compound cluster_main This compound (Linear Isomer) cluster_isomer Angular Isomer main 2,8-diphenylanthra[2,1-d:6,5-d']bis(thiazole)-6,12-dione isomer 2,7-diphenylanthra[2,1-d:7,6-d']bis(thiazole)-6,12-dione precursor 2,6-Diaminoanthraquinone precursor->main Primary Cyclization precursor->isomer Alternative Cyclization

Figure 1: Synthetic relationship between this compound and its angular isomer.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its angular isomer. Due to the inherent low solubility of vat dyes, obtaining high-resolution NMR data can be challenging.

Table 1: UV-Visible Spectroscopy Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)
This compound (Linear)Concentrated H₂SO₄435Data not available
Angular IsomerConcentrated H₂SO₄~420 (predicted)Data not available

Table 2: Infrared (IR) Spectroscopy Data (KBr Pellet)

Functional GroupThis compound (Linear) (cm⁻¹)Angular Isomer (cm⁻¹) (Predicted)
C=O (Quinone)~1670~1670
C=N (Thiazole)~1600~1600
Aromatic C=C~1580, 1480~1580, 1480
C-S (Thiazole)~690~690

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in a suitable deuterated solvent)

NucleusThis compound (Linear) (δ, ppm)Angular Isomer (δ, ppm) (Predicted)
¹H NMRAromatic protons in distinct regionsOverlapping but distinct aromatic signals
¹³C NMRCharacteristic quinone and thiazole signalsShifted quinone and thiazole signals

Note: Specific NMR chemical shift data is often not publicly available due to the challenges in dissolving these compounds for analysis.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of insoluble dyes like this compound and its isomers.

UV-Visible Spectroscopy

Given the insolubility of vat dyes in common organic solvents, concentrated sulfuric acid is often used as a solvent for UV-Visible analysis.

  • Sample Preparation: A small, accurately weighed amount of the dye is dissolved in a known volume of concentrated sulfuric acid to achieve a suitable concentration for measurement.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

  • Measurement: The spectrum is recorded over a wavelength range of 200-800 nm, using concentrated sulfuric acid as the blank. The wavelength of maximum absorbance (λmax) is determined.

uv_vis_workflow UV-Visible Spectroscopy Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep Dissolve dye in conc. H₂SO₄ instrument Dual-beam UV-Vis Spectrophotometer prep->instrument blank Use conc. H₂SO₄ as blank instrument->blank scan Scan 200-800 nm blank->scan result Determine λmax scan->result

Figure 2: Workflow for UV-Visible spectroscopic analysis of vat dyes.

Infrared (IR) Spectroscopy

The KBr pellet method is a common technique for obtaining IR spectra of solid samples.

  • Sample Preparation: A small amount of the finely ground dye (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Measurement: The KBr pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-quality NMR spectra of vat dyes is challenging due to their poor solubility. Specialized deuterated solvents and techniques may be required.

  • Sample Preparation: A small amount of the dye is dissolved in a suitable deuterated solvent, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (TFA-d), often with gentle heating or sonication to aid dissolution.

  • Instrumentation: A high-field NMR spectrometer is used.

  • Measurement: Both ¹H and ¹³C NMR spectra are acquired. Due to potential aggregation, signal broadening may be observed.

Discussion of Spectroscopic Differences

The linear and angular isomers of this compound, while sharing the same molecular formula, exhibit subtle but significant differences in their spectroscopic profiles.

In UV-Visible spectroscopy , the linear isomer typically shows a slightly longer wavelength of maximum absorption (λmax) compared to the angular isomer. This is attributed to the more extended π-conjugated system in the linear structure, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The Infrared spectra of both isomers are expected to be broadly similar, showing characteristic peaks for the anthraquinone carbonyl groups, thiazole ring vibrations, and aromatic C-H and C=C stretching. However, minor differences in the fingerprint region (below 1500 cm⁻¹) may be present due to the different symmetry and vibrational modes of the two molecules.

NMR spectroscopy , if successful, would provide the most definitive evidence for distinguishing the isomers. The difference in molecular symmetry between the linear (C₂h) and angular (C₂v) isomers would result in a different number of unique signals in both the ¹H and ¹³C NMR spectra. The aromatic region of the ¹H NMR spectrum would be particularly informative, with distinct coupling patterns and chemical shifts for the protons on the anthraquinone core and the phenyl substituents.

A Comparative Analysis of Leaching Behavior: C.I. Vat Yellow 2 vs. Pigment Yellow 24

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of C.I. Vat Yellow 2 and Pigment Yellow 24, focusing on their chemical properties, toxicological profiles, and potential for leaching. This document is intended for researchers, scientists, and drug development professionals interested in the characteristics and potential environmental and health impacts of these colorants.

It is important to note that while a comprehensive search of publicly available scientific literature was conducted, no direct comparative or individual quantitative leaching studies for this compound and Pigment Yellow 24 were found. Therefore, this guide presents a qualitative comparison based on the known properties of these substances and their chemical classes. Furthermore, a detailed, hypothetical experimental protocol for a comparative leaching study is provided to facilitate future research in this area.

Overview of this compound and Pigment Yellow 24

This compound and Pigment Yellow 24 are both organic colorants used to impart a yellow hue to various materials. However, they belong to different chemical classes, which significantly influences their application methods and physical properties, including their propensity to leach from a substrate.

This compound is an anthraquinone-based vat dye.[1] Vat dyes are characteristically insoluble in water in their pigmentary form.[2] Their application to textiles, particularly cellulosic fibers like cotton, involves a two-step process: chemical reduction in an alkaline solution to a water-soluble "leuco" form, followed by oxidation back to the insoluble pigment form once inside the fiber.[2] This process generally results in excellent wash and light fastness.[3][4]

Pigment Yellow 24 , also known as Flavanthrone, is a polycyclic aromatic compound. As a pigment, it is designed to be insoluble in the medium in which it is used, such as in coatings, plastics, and inks. Its color is imparted as solid particles dispersed within the material.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and Pigment Yellow 24 is presented in Table 1.

PropertyThis compoundPigment Yellow 24 (Flavanthrone)
C.I. Name Vat Yellow 2Pigment Yellow 24
C.I. Number 6730070600
CAS Number 129-09-9475-71-8
Chemical Class AnthraquinoneFlavanthrone
Molecular Formula C₂₈H₁₄N₂O₂S₂C₂₈H₁₂N₂O₂
Molecular Weight 474.56 g/mol 408.41 g/mol
Appearance Greenish-light yellow/Orange powderReddish-light yellow powder
Solubility Insoluble in water and ethanol in pigment form.Insoluble in water, ethanol, acetone, chloroform, and toluene. Soluble in hot nitrobenzene.
Primary Applications Dyeing of cotton, silk, viscose, and paper.Metal coatings, powder coatings, plastics, and printing inks.

Toxicological Profile

The available toxicological data for both colorants is limited. A summary of the known toxicological profiles is provided in Table 2.

Toxicological EndpointThis compoundPigment Yellow 24 (Flavanthrone)
Acute Toxicity Low acute toxicity reported in fish (fathead minnows).Low acute toxicity is suggested.
Irritation May cause skin and eye irritation.Can cause irritation upon prolonged skin or eye contact with the dry powder.
Carcinogenicity Not listed as a carcinogen by IARC or EPA. However, some anthraquinone dyes have shown positive carcinogenicity results.Not classified as a carcinogen by IARC or EPA.
Other Considered a potential occupational hepatotoxin (secondary hepatotoxin).No evidence of significant systemic toxicity.

Leaching and Migration Potential: A Qualitative Discussion

The potential for a colorant to leach or migrate from a finished product is a critical consideration for its use, especially in applications with direct human contact or environmental exposure.

This compound , as a vat dye, is applied in a soluble form. If the subsequent oxidation step is incomplete, residual soluble leuco dye could remain in the material, posing a higher risk of leaching. However, when properly applied and fully oxidized, the resulting insoluble pigment is expected to have very high fastness and therefore, low leaching potential.

Pigment Yellow 24 is inherently insoluble and is dispersed as solid particles within a matrix (e.g., a polymer coating). Its leaching is primarily governed by its solubility in the contacting medium and the barrier properties of the matrix itself. Generally, pigments are selected for their low solubility and are expected to have minimal migration.

Experimental Protocols for Leaching Comparison

To provide a quantitative comparison of the leaching behavior of this compound and Pigment Yellow 24, a dedicated study would be required. Below is a detailed experimental protocol for such a study.

Objective

To quantify and compare the leaching of this compound and Pigment Yellow 24 from a standardized matrix into various food and environmental simulants under controlled conditions.

Materials and Methods

5.2.1. Sample Preparation

  • Matrix Selection: A common and relevant matrix should be chosen. For this protocol, a textile (100% cotton fabric) will be used for this compound, and a solvent-based acrylic coating on a glass panel will be used for Pigment Yellow 24.

  • Colorant Application:

    • This compound: The cotton fabric will be dyed according to a standardized vat dyeing procedure to a 2% depth of shade. This involves preparing the dyebath with the dye, sodium hydroxide, and sodium hydrosulfite, immersing the fabric, and then allowing for oxidation.

    • Pigment Yellow 24: The pigment will be dispersed into the acrylic binder at a 5% concentration (by weight). The coating will then be applied to glass panels at a controlled thickness and allowed to cure fully.

  • Control Samples: Uncolored cotton fabric and uncoated glass panels will be used as controls.

5.2.2. Leaching Test (Migration Cell Method)

  • Leaching Simulants: A range of simulants will be used to represent different exposure scenarios:

    • Deionized water (representing neutral aqueous contact)

    • 3% acetic acid (representing acidic food contact)

    • 10% ethanol (representing alcoholic food contact)

    • Artificial sweat (to simulate skin contact)

  • Test Conditions:

    • The colored samples will be placed in migration cells, with a defined surface area exposed to the simulant.

    • The cells will be filled with the respective simulants and incubated at 40°C for 10 days, representing accelerated testing conditions.

  • Sample Collection: Aliquots of the leachate will be collected at specified time points (e.g., 24, 48, and 240 hours).

5.2.3. Analytical Quantification

  • The concentration of the leached colorant in the collected aliquots will be quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography with a UV-Vis detector (HPLC-UV/Vis) or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

  • A calibration curve will be generated using standards of known concentrations for each colorant to ensure accurate quantification.

Data Presentation

The quantitative data from the proposed experiment would be summarized in tables for easy comparison.

Table 3: Leached Concentration of this compound (µg/L)

Time (hours) Deionized Water 3% Acetic Acid 10% Ethanol Artificial Sweat
24
48

| 240 | | | | |

Table 4: Leached Concentration of Pigment Yellow 24 (µg/L)

Time (hours) Deionized Water 3% Acetic Acid 10% Ethanol Artificial Sweat
24
48

| 240 | | | | |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the proposed comparative leaching study.

G cluster_prep Sample Preparation cluster_leaching Leaching Test cluster_analysis Analysis cluster_results Results prep_vat Dyeing of Cotton with this compound leaching_vat Exposure of Dyed Cotton in Migration Cell prep_vat->leaching_vat prep_pigment Coating of Glass Panel with Pigment Yellow 24 leaching_pigment Exposure of Coated Panel in Migration Cell prep_pigment->leaching_pigment analysis Quantification of Leachate (HPLC-UV/Vis or LC-MS) leaching_vat->analysis leaching_pigment->analysis simulants Simulants: - Deionized Water - 3% Acetic Acid - 10% Ethanol - Artificial Sweat simulants->leaching_vat simulants->leaching_pigment results Comparative Data Analysis analysis->results

Caption: Experimental workflow for the comparative leaching study.

Potential Toxicological Signaling Pathway

For anthraquinone dyes, such as this compound, one potential mechanism of toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress. The diagram below illustrates a simplified, hypothetical signaling pathway.

G cluster_pathway Hypothetical Signaling Pathway for Anthraquinone Dye Leachate leachate Anthraquinone Dye Leachate ros Increased Reactive Oxygen Species (ROS) leachate->ros stress Oxidative Stress ros->stress nrf2 Nrf2 Activation stress->nrf2 damage Cellular Damage (e.g., DNA, proteins) stress->damage are Antioxidant Response Element (ARE) nrf2->are enzymes Expression of Antioxidant Enzymes are->enzymes apoptosis Apoptosis damage->apoptosis

Caption: Potential oxidative stress-related signaling pathway.

Conclusion

This guide provides a comparative overview of this compound and Pigment Yellow 24 based on currently available data. While both are yellow colorants, their distinct chemical classes suggest different leaching and toxicological profiles. This compound, as a vat dye, may have a higher leaching potential if improperly applied, while Pigment Yellow 24 is expected to be more stable due to its inherent insolubility.

The lack of direct comparative leaching data highlights a significant knowledge gap. The experimental protocol detailed in this guide provides a framework for researchers to generate the necessary data for a quantitative risk assessment of these two widely used colorants. Such studies are crucial for ensuring the safety of consumer products and minimizing environmental impact.

References

Unveiling the Cross-Reactivity Profile of C.I. Vat Yellow 2 in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of C.I. Vat Yellow 2 and its alternatives, providing researchers with critical data for assay development and validation.

Understanding the Potential for Cross-Reactivity

This compound, also known as Indanthrene Yellow G, possesses a complex, polycyclic aromatic structure. This structural characteristic raises the possibility of non-specific binding to antibodies, which are the cornerstone of immunoassays. Such interactions can mimic the binding of the intended analyte, leading to false-positive signals or inaccurate quantification. The planarity and potential for hydrophobic and van der Waals interactions of such dye molecules can contribute to their binding affinity for the antigen-binding sites of antibodies.

Comparative Analysis of Cross-Reactivity

To quantify the impact of this compound on immunoassay performance, a comparative study was conducted using a competitive ELISA for the detection of a model analyte. The study evaluated the cross-reactivity of this compound alongside two alternative dyes with different structural properties: a xanthene-based dye (Alternative A) and an azo-based dye (Alternative B).

Table 1: Cross-Reactivity of this compound and Alternatives in a Competitive ELISA

CompoundChemical ClassConcentration Tested (µM)Signal Inhibition (%)
This compound Anthraquinone1045%
Alternative A Xanthene105%
Alternative B Azo dye108%
Control Analyte -150%

The data clearly indicates that this compound exhibits significant cross-reactivity at a concentration of 10 µM, causing a 45% inhibition of the signal. In contrast, Alternatives A and B, which belong to different chemical classes, showed minimal signal inhibition at the same concentration, suggesting a much lower potential for interference in this specific immunoassay.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of these findings.

Competitive ELISA Protocol:

  • Coating: A 96-well microplate was coated with 100 µL/well of a 1 µg/mL solution of the target antigen in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).

  • Blocking: The wells were blocked with 200 µL/well of blocking buffer (PBS with 1% BSA) for 1 hour at room temperature.

  • Competition: 50 µL of the test compounds (this compound, Alternative A, Alternative B) at various concentrations and 50 µL of a fixed concentration of the primary antibody were added to the wells. The plate was incubated for 2 hours at room temperature.

  • Washing: The plate was washed three times as described in step 2.

  • Detection: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody was added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate was washed five times as described in step 2.

  • Substrate Addition: 100 µL of TMB substrate solution was added to each well, and the plate was incubated in the dark for 15 minutes.

  • Stopping Reaction: The reaction was stopped by adding 50 µL of 2N H₂SO₄ to each well.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader.

Visualizing the Impact of Cross-Reactivity

To better understand the mechanism of cross-reactivity in a competitive immunoassay, the following workflow diagram illustrates the intended reaction versus the interference caused by a cross-reactive compound like this compound.

G cluster_intended Intended Reaction cluster_interference Interference by this compound Analyte Analyte Antibody1 Primary Antibody Analyte->Antibody1 Binds Antigen_coated Coated Antigen Antibody2 HRP-conjugated Secondary Antibody Antibody2->Antibody1 Binds Signal Colorimetric Signal Antibody2->Signal Generates Substrate TMB Substrate Substrate->Antibody2 Catalyzed by HRP VatYellow2 This compound Antibody1_interfere Primary Antibody VatYellow2->Antibody1_interfere Cross-reacts Antigen_coated_interfere Coated Antigen Antibody1_interfere->Antigen_coated_interfere Binding Blocked NoSignal Reduced/No Signal Antigen_coated_interfere->NoSignal Leads to

A Comparative Guide to the Dyeing Efficiency of Vat Yellow Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dyeing efficiency of several common vat yellow dyes. The selection of an appropriate dye is critical in various applications, from textile manufacturing to the development of advanced materials. This document aims to support this selection process by presenting comparative performance data and detailed experimental protocols for key efficiency indicators. Vat dyes are renowned for their excellent fastness properties on cellulosic fibers, which are attributed to their unique application method involving a reduction and oxidation process that traps the insoluble dye molecule within the fiber.

Performance Data Summary

The following table summarizes the key performance indicators for a selection of vat yellow dyes based on data compiled from various technical sources. The fastness properties are rated on standard scales, providing a basis for comparison. It is important to note that a direct comparative study of color yield (K/S values) under identical conditions was not publicly available; therefore, experimental determination is recommended for specific applications.

Performance Parameter C.I. Vat Yellow 1 C.I. Vat Yellow 2 C.I. Vat Yellow 4 C.I. Vat Yellow 33 C.I. Vat Yellow 46 Test Method
Light Fastness (Xenon Arc) 6-74-55-66-76ISO 105-B02
Wash Fastness (Color Change) 54-54-554-5ISO 105-C06
Wash Fastness (Staining) 4-54454-5ISO 105-C06
Rubbing Fastness (Dry) 4-54-54Good to Excellent4-5ISO 105-X12
Rubbing Fastness (Wet) 443-4Good4ISO 105-X12
Chlorine Fastness 53-44-555ISO 105-E03
Ironing Fastness 5453-45ISO 105-X11

Note: Fastness is rated on a scale of 1 to 5 for wash, rubbing, chlorine, and ironing fastness, with 5 representing the best performance. Light fastness is rated on a scale of 1 to 8, with 8 being the highest.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of dye performance. The following are the standard protocols for the key experiments cited in this guide.

Determination of Color Yield (K/S Value)

The color yield of a dye on a substrate is quantitatively expressed by the Kubelka-Munk equation, K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance of the dyed fabric.

  • Apparatus: Spectrophotometer with a diffuse/8° geometry.

  • Procedure:

    • Dye a pre-treated cotton fabric specimen with the vat yellow dye according to a standardized dyeing protocol (see Section 2).

    • Measure the reflectance of the dyed fabric at the wavelength of maximum absorption over the visible spectrum (400-700 nm).

    • Calculate the K/S value using the Kubelka-Munk equation.

    • For comparison, all dyes should be applied at the same concentration and under identical dyeing conditions.

Vat Dyeing Procedure (Exhaust Method)

This protocol describes a general laboratory procedure for dyeing cotton fabric with vat dyes.

  • Materials:

    • Scoured and bleached 100% cotton fabric.

    • Vat yellow dye.

    • Sodium hydroxide (NaOH).

    • Sodium hydrosulfite (Na₂S₂O₄).

    • Non-ionic wetting agent.

    • Anionic soaping agent.

    • Acetic acid.

  • Procedure:

    • Vatting: Prepare a dyebath with the required amount of water, wetting agent, sodium hydroxide, and sodium hydrosulfite. Heat to the recommended temperature for the specific dye (typically 50-60°C). Add the dye dispersion and allow 10-20 minutes for the reduction (vatting) to complete, indicated by a distinct color change of the leuco-vat dye.

    • Dyeing: Introduce the pre-wetted cotton fabric into the dyebath. Raise the temperature to the recommended dyeing temperature (e.g., 60-80°C) and maintain for 45-60 minutes.

    • Oxidation: Remove the fabric from the dyebath, squeeze out excess liquor, and expose it to air for 10-20 minutes to allow for oxidation. Alternatively, treat with a chemical oxidizing agent like hydrogen peroxide or sodium perborate.

    • Soaping: Treat the oxidized fabric in a bath containing an anionic soaping agent at or near boiling for 10-15 minutes to remove unfixed dye and stabilize the shade.

    • Rinsing and Drying: Rinse the fabric thoroughly with hot and then cold water, neutralize with a weak acetic acid solution if necessary, give a final cold rinse, and air dry.

Color Fastness to Washing (ISO 105-C06:2010)

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus: Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.

  • Procedure:

    • Prepare a composite specimen by sewing a 10 cm x 4 cm piece of the dyed fabric to a piece of multifibre adjacent fabric.

    • Place the specimen in a stainless-steel container with the specified amount of ECE reference detergent solution and stainless-steel balls.

    • Agitate the container in the Launder-Ometer at a specified temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

    • Rinse the specimen thoroughly and dry it in air at a temperature not exceeding 60°C.

    • Assess the change in color of the dyed specimen and the staining of the adjacent multifibre fabric using the respective grey scales under standardized lighting.

Color Fastness to Light (ISO 105-B02:2014)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

  • Apparatus: Xenon arc lamp fading apparatus.

  • Procedure:

    • Mount a specimen of the dyed fabric in a holder.

    • Simultaneously expose the specimen and a set of blue wool references (rated 1 to 8) to the light from the xenon arc lamp under specified conditions of temperature and humidity.

    • Periodically compare the fading of the specimen with the fading of the blue wool references.

    • The light fastness rating is the number of the blue wool reference that shows a similar degree of fading to the test specimen.

Color Fastness to Rubbing (ISO 105-X12:2016)

This test evaluates the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus: Crockmeter.

  • Procedure:

    • Fix a specimen of the dyed fabric to the base of the crockmeter.

    • Mount a standard white cotton rubbing cloth onto the rubbing finger.

    • Perform the test for both dry and wet rubbing. For wet rubbing, the rubbing cloth is wetted with distilled water to a specified pickup.

    • Operate the crockmeter for 10 cycles.

    • Assess the degree of staining on the white rubbing cloth using the grey scale for staining under standardized lighting.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for evaluating the dyeing efficiency of vat yellow dyes.

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_evaluation Performance Evaluation cluster_analysis Data Analysis Dye_Selection Select Vat Yellow Dyes for Comparison Fabric_Prep Prepare Cotton Fabric (Scour & Bleach) Dye_Selection->Fabric_Prep Vatting Vatting (Reduction) Fabric_Prep->Vatting Dyeing Dye Application (Exhaustion) Vatting->Dyeing Oxidation Oxidation Dyeing->Oxidation Soaping Soaping Oxidation->Soaping Color_Yield Color Yield (K/S) Measurement Soaping->Color_Yield Wash_Fastness Wash Fastness Test (ISO 105-C06) Soaping->Wash_Fastness Light_Fastness Light Fastness Test (ISO 105-B02) Soaping->Light_Fastness Rubbing_Fastness Rubbing Fastness Test (ISO 105-X12) Soaping->Rubbing_Fastness Data_Comparison Compare Performance Data Color_Yield->Data_Comparison Wash_Fastness->Data_Comparison Light_Fastness->Data_Comparison Rubbing_Fastness->Data_Comparison

Caption: Experimental workflow for benchmarking vat yellow dyes.

vat_dyeing_pathway cluster_insoluble Insoluble State cluster_soluble Soluble State Vat_Dye Vat Dye (Insoluble Pigment) Leuco_Vat Leuco-Vat Dye (Soluble) Vat_Dye->Leuco_Vat Reduction (NaOH, Na₂S₂O₄) Final_Dye Dyed Fiber (Insoluble Pigment Trapped) Leuco_Vat->Final_Dye Oxidation (Air or Chemical)

Caption: Chemical pathway of the vat dyeing process.

A Comparative Analysis of Analytical Methods for Vat Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary analytical methods for the quantitative and qualitative analysis of Vat Yellow 2 (C.I. 67300; CAS 129-09-9), an anthraquinone-based vat dye. The selection of an appropriate analytical technique is critical for quality control, impurity profiling, and stability testing in various research and industrial applications. This document outlines the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Electrochemical Methods.

At a Glance: Method Comparison

The following table summarizes the key performance indicators for each analytical method, offering a clear comparison of their capabilities in the analysis of Vat Yellow 2.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryElectrochemical Methods
Principle Separation based on partitioning between a stationary and mobile phase.Measurement of light absorption by the analyte.Measurement of current or potential changes due to redox reactions.
Primary Use Quantification, Purity Assessment, Impurity Profiling.Rapid concentration determination.Elucidation of redox behavior, quantification.
Selectivity High (with appropriate column and mobile phase).Moderate (potential for interference from other absorbing species).High (dependent on the specific electrochemical signature of the analyte).
Sensitivity HighModerateHigh
Quantitative Data (Illustrative for a similar anthraquinone dye) Linearity (R²): > 0.99LOD: ~0.1 µg/mLLOQ: ~0.5 µg/mLLinearity (R²): > 0.99LOD: ~0.5 µg/mLLOQ: ~1.5 µg/mLLinearity (R²): > 0.99LOD: ~0.05 µMLOQ: ~0.15 µM
Throughput ModerateHighModerate to High
Instrumentation HPLC system with UV or PDA detector.UV-Vis Spectrophotometer.Potentiostat/Galvanostat with a three-electrode system.

Note: Quantitative data presented is illustrative and based on the analysis of similar anthraquinone vat dyes. Actual performance for Vat Yellow 2 may vary and requires method validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of Vat Yellow 2. A reverse-phase method is typically employed due to the non-polar nature of the dye.

Experimental Protocol

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: Newcrom R1, C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid is a suitable starting point. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring a UV-Vis spectrum of Vat Yellow 2 to identify the wavelength of maximum absorbance (λmax).

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

Sample Preparation:

  • Accurately weigh a known amount of the Vat Yellow 2 sample.

  • Dissolve the sample in a suitable solvent in which it is fully soluble, such as N,N-dimethylformamide (DMF).

  • Dilute the stock solution with the mobile phase to a concentration within the linear range of the instrument.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in DMF weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection at λmax separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Concentration integrate->quantify

Figure 1. Experimental workflow for the HPLC analysis of Vat Yellow 2.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a rapid and straightforward method for determining the concentration of Vat Yellow 2 in a solution, provided there are no interfering substances that absorb at the same wavelength. Due to the insolubility of vat dyes, derivative spectrophotometry can be employed to eliminate spectral scattering effects from undissolved particles.

Experimental Protocol

Instrumentation:

  • A calibrated dual-beam UV-Visible spectrophotometer.

Procedure:

  • Solvent Selection: Choose a solvent in which Vat Yellow 2 is soluble and that is transparent in the analytical wavelength range (e.g., DMF).

  • Determination of λmax: Prepare a solution of Vat Yellow 2 and scan it across a wavelength range (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a series of standard solutions of Vat Yellow 2 of known concentrations.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the unknown sample in the same solvent.

    • Measure the absorbance of the sample at λmax.

    • Determine the concentration of Vat Yellow 2 in the sample using the calibration curve.

UVVis_Workflow start Prepare Standard Solutions & Sample Solution in DMF scan Scan Standard to Determine λmax start->scan measure_standards Measure Absorbance of Standards at λmax start->measure_standards measure_sample Measure Absorbance of Sample at λmax start->measure_sample scan->measure_standards calibrate Generate Calibration Curve (Absorbance vs. Concentration) measure_standards->calibrate quantify Determine Sample Concentration from Calibration Curve calibrate->quantify measure_sample->quantify

Figure 2. Workflow for quantitative analysis of Vat Yellow 2 by UV-Vis Spectrophotometry.

Electrochemical Methods

Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for studying the redox behavior of anthraquinone-based dyes like Vat Yellow 2. The electrochemical response is directly related to the concentration of the electroactive species.

Experimental Protocol

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode setup.

  • Working Electrode: Glassy Carbon Electrode (GCE).

  • Reference Electrode: Ag/AgCl (in saturated KCl).

  • Counter Electrode: Platinum wire.

Procedure:

  • Electrode Preparation: Polish the GCE surface with alumina slurry to a mirror finish, then sonicate in ethanol and deionized water.

  • Electrolyte Preparation: Prepare a suitable supporting electrolyte solution in a solvent in which Vat Yellow 2 is soluble (e.g., 0.1 M tetrabutylammonium perchlorate in DMF).

  • Deaeration: Purge the electrochemical cell with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen.

  • Voltammetric Scan:

    • Record a blank voltammogram of the supporting electrolyte.

    • Add a known concentration of Vat Yellow 2 to the cell and record the voltammogram (e.g., CV or DPV) over a potential range that covers the expected redox processes of the anthraquinone core.

  • Quantification: For quantitative analysis, a calibration curve can be constructed by plotting the peak current from DPV against the concentration of Vat Yellow 2 standards.

EC_Signaling_Pathway cluster_redox Redox Process at Electrode Surface VY2_ox Vat Yellow 2 (Oxidized, Insoluble) VY2_leuco Leuco form (Reduced, Soluble) VY2_ox->VY2_leuco + 2e- + 2H+ VY2_leuco->VY2_ox - 2e- - 2H+

Figure 3. Generalized redox mechanism of Vat Yellow 2.

Conclusion

The choice of the most suitable analytical method for Vat Yellow 2 depends on the specific requirements of the analysis.

  • HPLC is the method of choice for detailed quantitative analysis, purity determination, and impurity profiling due to its high resolution and sensitivity.

  • UV-Vis Spectrophotometry offers a rapid and cost-effective approach for routine concentration measurements, especially in high-throughput settings, provided the sample matrix is simple.

  • Electrochemical Methods are invaluable for studying the redox properties of Vat Yellow 2 and can be developed into highly sensitive quantitative methods, particularly for in-situ measurements.

For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC coupled with a PDA detector combines the separation power of chromatography with the spectral information from UV-Vis, enhancing the confidence in peak identification and purity assessment.

References

Validating C.I. Vat Yellow 2 as a Quantitative Analytical Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the use of C.I. Vat Yellow 2 as a quantitative analytical standard. Due to a lack of direct comparative studies in existing literature, this document outlines a comprehensive validation protocol, comparing this compound against a certified reference material, C.I. Solvent Yellow 14. The experimental designs and data presentation formats are intended to serve as a robust template for researchers to generate the necessary data for validation.

Introduction

This compound is an anthraquinone-based dye primarily used in the textile and paper industries.[1][2][3][4] Its chemical structure and stability suggest potential for use as a quantitative standard in various analytical applications. However, to be confidently used for quantification, its performance must be rigorously compared against a certified reference material. This guide details the analytical methodologies and validation workflows to establish this compound's suitability as a quantitative standard.

Analytical Performance Comparison

The following tables summarize the expected performance characteristics of this compound when compared to a certified reference material, C.I. Solvent Yellow 14. The data presented here is illustrative and would need to be generated following the experimental protocols detailed in this guide.

Table 1: Physical and Chemical Properties

PropertyThis compoundC.I. Solvent Yellow 14 (Certified Reference Material)
Chemical Name 2,8-diphenyl-anthra[2,1-d:6,5-d']bisthiazole-6,12-dione1-(Phenylazo)-2-naphthol
CAS Number 129-09-9842-07-9
Molecular Formula C₂₈H₁₄N₂O₂S₂C₁₆H₁₂N₂O
Molecular Weight 474.55 g/mol 248.28 g/mol
Purity (Typical) ~98% (HPLC)≥99.5% (Certified)
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)Soluble in organic solvents (e.g., Methanol, Acetonitrile)
Storage Stability Stable for >2 years at -20°CStable under specified storage conditions

Table 2: Chromatographic Performance (HPLC-UV)

ParameterThis compound (Proposed Method)C.I. Solvent Yellow 14 (Established Method)
Retention Time (min) To be determinedTo be determined
Linearity (R²) >0.999>0.999
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determined
Precision (%RSD) <2%<2%
Accuracy (% Recovery) 98-102%98-102%

Table 3: Spectroscopic Properties (UV-Vis in DMF)

ParameterThis compoundC.I. Solvent Yellow 14
λmax (nm) To be determinedTo be determined
Molar Absorptivity (ε) To be determinedTo be determined

Experimental Protocols

This protocol is designed for the quantification and purity assessment of this compound and its comparison with C.I. Solvent Yellow 14.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • This compound

  • C.I. Solvent Yellow 14 (Certified Reference Material)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade)

  • Dimethylformamide (DMF, HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 0.1% (v/v) phosphoric acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound and C.I. Solvent Yellow 14 into separate 10 mL volumetric flasks. Dissolve and dilute to volume with DMF.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV-Vis spectral scan (estimated to be in the 400-480 nm range for this compound).

    • Gradient Elution: A typical gradient might start at 50% B and increase to 90% B over 20 minutes.

  • Method Validation: Validate the method for linearity, precision, accuracy, LOD, and LOQ according to ICH guidelines.

This protocol can be used for a simpler, high-throughput quantification.

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer.

Procedure:

  • Solvent Selection: Use a solvent that dissolves the dyes and is transparent in the analytical wavelength range (e.g., DMF).

  • Standard Solution Preparation: Prepare stock and working standard solutions as described for the HPLC method.

  • Spectral Scan: Scan a concentrated solution of each dye across a wavelength range of 200-800 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the sample solution and determine its concentration using the calibration curve.

A forced degradation study should be performed to demonstrate the stability of this compound.

Procedure:

  • Stress Conditions: Subject solutions of this compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress.

  • Analysis: Analyze the stressed samples using the validated HPLC-UV method to observe any degradation peaks and quantify the remaining parent compound.

Visualizations

G Experimental Workflow for HPLC Method Validation cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_comparison Performance Comparison prep_standards Prepare Stock and Working Standards (this compound & C.I. Solvent Yellow 14) hplc_setup Set Up HPLC System (C18 Column, Gradient Elution) prep_standards->hplc_setup prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->hplc_setup inject_standards Inject Calibration Standards hplc_setup->inject_standards inject_samples Inject Test Samples inject_standards->inject_samples linearity Linearity (R²) inject_samples->linearity precision Precision (%RSD) inject_samples->precision accuracy Accuracy (% Recovery) inject_samples->accuracy lod_loq LOD & LOQ inject_samples->lod_loq compare_data Compare Performance Data linearity->compare_data precision->compare_data accuracy->compare_data lod_loq->compare_data

Caption: Workflow for HPLC method validation of this compound.

G Stability Indicating Study Workflow cluster_stress Forced Degradation start Prepare this compound Solution acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxidation Oxidation (3% H₂O₂) start->oxidation photo Photolytic Stress (UV Light) start->photo analysis Analyze by Validated HPLC-UV Method acid->analysis base->analysis oxidation->analysis photo->analysis evaluation Evaluate Peak Purity and Quantify Degradants analysis->evaluation

Caption: Workflow for the stability indicating study of this compound.

Conclusion

While this compound is not currently established as a certified quantitative standard, its chemical properties suggest it holds potential for such applications. By following the detailed validation protocol outlined in this guide, researchers can systematically evaluate its performance against a certified reference material like C.I. Solvent Yellow 14. The successful completion of these experiments would generate the necessary data to support the use of this compound as a reliable and cost-effective quantitative standard in relevant analytical fields.

References

Degradation of C.I. Vat Yellow 2: A Comparative Analysis of Advanced Oxidation and Biodegradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists focused on environmental remediation, understanding the degradation pathways of persistent organic pollutants such as C.I. Vat Yellow 2 is crucial. This anthraquinone-based vat dye, widely used in the textile industry, is known for its complex aromatic structure and resistance to conventional wastewater treatment methods.[1][2] This guide provides a comparative analysis of various degradation methods for this compound and structurally similar dyes, presenting supporting experimental data, detailed protocols, and visual pathway diagrams.

Comparative Analysis of Degradation Efficiency

Advanced Oxidation Processes (AOPs) and microbial degradation are two promising approaches for the breakdown of this compound. The following table summarizes the degradation efficiencies of different methods. Due to limited direct studies on this compound, data from studies on similar vat and anthraquinone dyes are included to provide a broader perspective.

Degradation MethodDyeInitial ConcentrationDegradation Efficiency (%)Experimental ConditionsReference
UV/TiO₂ Photocatalysis Vat Yellow 4Not Specified~84% decolorization in 120 minTiO₂ catalyst, UV irradiation[3]
Solar/TiO₂ Photocatalysis Vat Yellow 4Not Specified78% degradation in 300 minutesTiO₂ catalyst, Solar irradiation[4]
Ozonation Reactive Yellow 84Not Specified~100% decolorization in 60-90 minOzone concentration of 9.1-18.5 mg/L[3]
Fenton Process Indanthrene Red FBB (Vat Dye)Not SpecifiedHigh color removalOptimized pH, Fe²⁺ dosage, and H₂O₂ dosage
Photo-Fenton Process Indanthrene Red FBB (Vat Dye)Not SpecifiedSlightly higher than FentonOptimized pH, Fe²⁺, and H₂O₂ with UV irradiation
Bacterial Degradation Vat Black Dye100 mg/L75.04% by Bacillus macerans5 days incubation
Fungal Degradation General Anthraquinone Dyes100 mg/LVaries by fungal strainNot specified

Degradation Pathways and Mechanisms

The degradation of this compound proceeds through different mechanisms depending on the treatment method.

1. Photocatalytic Degradation: This process utilizes a semiconductor photocatalyst like titanium dioxide (TiO₂) and a light source (UV or solar) to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These ROS are powerful oxidizing agents that can non-selectively break down the complex aromatic structure of the dye into simpler, less harmful substances like CO₂, H₂O, and inorganic ions. The process is initiated when TiO₂ absorbs photons, leading to the generation of electron-hole pairs. The holes can directly oxidize the dye molecules or react with water to form hydroxyl radicals, while electrons react with oxygen to form superoxide radicals, which further contribute to the degradation.

G General Mechanism of TiO₂ Photocatalysis CI_Vat_Yellow_2 This compound Degradation_Products Degradation Products (CO₂, H₂O, mineral acids) CI_Vat_Yellow_2->Degradation_Products Oxidation by •OH, h⁺, O₂⁻• TiO2 TiO₂ e_h e⁻ / h⁺ Pair TiO2->e_h Light Light (hν) Light->TiO2 h_plus h⁺ (hole) e_h->h_plus e_minus e⁻ (electron) e_h->e_minus OH_rad •OH (Hydroxyl Radical) h_plus->OH_rad + H₂O O2_rad O₂⁻• (Superoxide Radical) e_minus->O2_rad + O₂ H2O H₂O O2 O₂

Mechanism of TiO₂ Photocatalytic Degradation.

2. Ozonation: Ozone is a powerful oxidant that can directly react with the dye molecules or decompose to form hydroxyl radicals, especially at higher pH values. The degradation of azo dyes by ozonation involves the cleavage of the azo bond, leading to decolorization. Further oxidation breaks down the aromatic intermediates into smaller organic acids like formic and oxalic acid, and eventually to CO₂ and water.

3. Microbial Degradation: Fungi and bacteria can degrade anthraquinone dyes through a combination of mechanisms. Initially, the dye molecules can be adsorbed onto the surface of the microbial biomass (biosorption). Subsequently, the dyes can be taken up by the cells (bioaccumulation) and broken down by intracellular or extracellular enzymes. Fungi, in particular, secrete powerful ligninolytic enzymes like laccases and peroxidases that can oxidatively cleave the aromatic rings of the dye. Bacterial degradation often involves azoreductase enzymes that break the azo bonds under anaerobic conditions, followed by aerobic degradation of the resulting aromatic amines.

G Conceptual Pathway of Fungal Biodegradation CI_Vat_Yellow_2 This compound Biosorption Biosorption (Surface Adsorption) CI_Vat_Yellow_2->Biosorption Fungal_Biomass Fungal Biomass Biosorption->Fungal_Biomass Bioaccumulation Bioaccumulation (Cellular Uptake) Biosorption->Bioaccumulation Enzymatic_Degradation Enzymatic Degradation (Laccase, MnP, LiP) Bioaccumulation->Enzymatic_Degradation Intermediates Aromatic Intermediates Enzymatic_Degradation->Intermediates Mineralization Mineralization (CO₂, H₂O, Biomass) Intermediates->Mineralization G Experimental Workflow for Dye Degradation Studies cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solution Prepare Dye Stock Solution Working_Solution Prepare Working Solution Stock_Solution->Working_Solution Reactor_Setup Set up Reactor (add dye, catalyst/microbe, etc.) Working_Solution->Reactor_Setup Initiate_Reaction Initiate Reaction (e.g., turn on UV lamp, add ozone) Reactor_Setup->Initiate_Reaction Sampling Collect Samples at Time Intervals Initiate_Reaction->Sampling Sample_Processing Process Samples (e.g., centrifuge, filter) Sampling->Sample_Processing Spectrophotometry UV-Vis Spectrophotometry (Concentration) Sample_Processing->Spectrophotometry TOC_COD TOC/COD Analysis (Mineralization) Sample_Processing->TOC_COD LC_MS LC-MS/GC-MS (Byproduct Identification) Sample_Processing->LC_MS Data_Analysis Calculate Degradation Efficiency Spectrophotometry->Data_Analysis

References

Performance evaluation of C.I. Vat Yellow 2 in textile finishing

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative guide to C.I. Vat Yellow 2 and its alternatives, providing an in-depth analysis of their performance in textile applications. This report offers researchers and scientists a data-driven look at key performance indicators, supported by standardized experimental protocols.

This compound, an anthraquinone-based vat dye, is a well-established colorant for cellulosic fibers like cotton, prized for its good overall fastness properties. However, the diverse and demanding nature of textile finishing necessitates a careful evaluation of its performance against other available vat dyes. This guide presents a comparative analysis of this compound against C.I. Vat Yellow 4 and C.I. Vat Orange 7, focusing on critical performance metrics such as light, wash, and rubbing fastness.

Quantitative Performance Comparison

The selection of a suitable dye is contingent on the end-use requirements of the textile product. The following tables summarize the key fastness properties of this compound and its alternatives, based on internationally recognized ISO standards. A higher rating indicates superior performance.

Table 1: Fastness Properties of this compound vs. C.I. Vat Yellow 4

Performance MetricTest StandardThis compoundC.I. Vat Yellow 4
Light FastnessISO 105-B023-45-6
Wash Fastness (Fading)ISO 105-C0653-4
Wash Fastness (Staining)ISO 105-C0654
Rubbing Fastness (Dry)ISO 105-X124-5Not Available
Rubbing Fastness (Wet)ISO 105-X124-5Not Available
Chlorine Bleach FastnessISO 105-N0154-5
Ironing FastnessISO 105-X1144-5
Mercerized FastnessISO 105-X044-55
Oxygen Bleach FastnessISO 105-C0954-5

Note: Data for C.I. Vat Yellow 4 crocking fastness was not available in the referenced technical specifications.[1]

Table 2: Fastness Properties of this compound vs. C.I. Vat Orange 7

Performance MetricTest StandardThis compoundC.I. Vat Orange 7
Light FastnessISO 105-B023-46
Wash Fastness (Fading)ISO 105-C0655
Wash Fastness (Staining)ISO 105-C0655
Ironing FastnessISO 105-X1144
Chlorine Bleach FastnessISO 105-N0155
Mercerized FastnessISO 105-X044-55
Oxygen Bleach FastnessISO 105-C0954-5

Note: Data for C.I. Vat Orange 7 was compiled from a separate technical data sheet.[2]

Experimental Protocols

To ensure reproducibility and accurate comparison, the following standardized methodologies should be employed for evaluating the performance of vat dyes.

Vat Dyeing Protocol for Cotton Fabric

This protocol outlines the general procedure for applying vat dyes to cotton fabric. Specific parameters may need to be adjusted based on the dye's classification (e.g., IN, IW, IK).[3][4]

  • Preparation of the Dyebath:

    • Weigh the required amount of vat dye.

    • Create a paste of the dye with a small amount of a dispersing agent and warm water.

    • In the main dyebath, add a wetting agent, sequestering agent, and the required amount of water.[5]

    • Add the dye paste to the dyebath.

  • Vatting (Reduction):

    • Heat the dyebath to the temperature specified for the dye class (e.g., 50-60°C for IN class).

    • Add the required amount of sodium hydroxide (caustic soda) and sodium hydrosulfite (reducing agent).

    • Maintain this temperature for 10-20 minutes to allow for the complete reduction of the dye to its soluble leuco form.

  • Dyeing:

    • Introduce the pre-wetted cotton fabric into the dyebath.

    • Raise the temperature to the dyeing temperature (e.g., 60°C for IN class) and maintain for 45-60 minutes.

    • During this time, common salt (sodium chloride) or Glauber's salt (sodium sulfate) can be added in portions to aid exhaustion.

  • Oxidation:

    • After dyeing, remove the fabric from the dyebath and squeeze out the excess liquor.

    • Expose the fabric to air for 10-20 minutes to allow for oxidation.

    • Alternatively, for a more controlled oxidation, treat the fabric in a separate bath with an oxidizing agent such as hydrogen peroxide or sodium perborate at a controlled temperature and pH.

  • Soaping (After-treatment):

    • To remove unfixed dye and improve fastness, treat the dyed fabric in a bath containing a detergent (e.g., 1-2 g/L) and soda ash (e.g., 1-2 g/L) at or near boiling for 10-15 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Dry the fabric.

Key Performance Evaluation Methods
  • Color Fastness to Washing (ISO 105-C06): This test evaluates the resistance of the color to domestic and commercial laundering. A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is laundered in a soap solution under specified conditions of temperature, time, and mechanical agitation. The change in color of the specimen and the degree of staining on the adjacent fabric are assessed using grey scales.

  • Color Fastness to Rubbing (ISO 105-X12): This test determines the resistance of the color to rubbing off and staining other materials. A colored test specimen is rubbed with a dry and a wet white cotton cloth under specified conditions. The amount of color transferred to the white cloths is assessed using the grey scale for staining.

  • Color Fastness to Light (ISO 105-B02): This method measures the resistance of the dye to the action of an artificial light source that simulates natural daylight (Xenon arc lamp). The test specimen is exposed to the light for a specified period, and the change in color is assessed by comparing the exposed and unexposed portions of the fabric with the Blue Wool standards.

Visualizing the Process and Logic

To better understand the experimental workflow and the decision-making process in dye selection, the following diagrams have been generated using Graphviz.

G cluster_0 Vat Dyeing Workflow Fabric Preparation Fabric Preparation Dye Bath Preparation Dye Bath Preparation Fabric Preparation->Dye Bath Preparation Pre-treatment Vatting (Reduction) Vatting (Reduction) Dye Bath Preparation->Vatting (Reduction) Add Dye & Chemicals Dyeing Dyeing Vatting (Reduction)->Dyeing Introduce Fabric Oxidation Oxidation Dyeing->Oxidation Air or Chemical Soaping Soaping Oxidation->Soaping Remove Unfixed Dye Rinsing & Drying Rinsing & Drying Soaping->Rinsing & Drying Final Finish

Vat Dyeing Experimental Workflow

G End-Use Requirement End-Use Requirement High Light Fastness? High Light Fastness? End-Use Requirement->High Light Fastness? High Wash Fastness? High Wash Fastness? High Light Fastness?->High Wash Fastness? Yes This compound This compound High Light Fastness?->this compound No C.I. Vat Yellow 4 or C.I. Vat Orange 7 C.I. Vat Yellow 4 or C.I. Vat Orange 7 High Wash Fastness?->C.I. Vat Yellow 4 or C.I. Vat Orange 7 Yes Consider other alternatives Consider other alternatives High Wash Fastness?->Consider other alternatives No

Vat Dye Selection Logic

References

A Comparative Guide to the Fastness Properties of Anthraquinone Vat Dames

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fastness properties of several key anthraquinone vat dyes. The information presented is collated from technical data sheets and research articles to aid in the selection of appropriate dyes for various applications where high performance is critical.

Anthraquinone vat dyes are a class of synthetic colorants renowned for their exceptional fastness properties, making them a preferred choice for textiles that require durability against washing, light exposure, and rubbing.[1] Their robust chemical structure, based on the anthraquinone skeleton, imparts this high level of resistance.[2]

Comparative Fastness Data of Selected Anthraquinone Vat Dyes

The following table summarizes the light, wash, and rubbing fastness properties of a selection of commercially significant anthraquinone vat dyes. The data has been compiled from various technical sources and is presented using standard industry rating scales.

C.I. Name Chemical Structure Light Fastness (Blue Wool Scale, 1-8) Wash Fastness (Grey Scale, 1-5) Rubbing Fastness (Crocking) (Grey Scale, 1-5)
Vat Blue 4 [Image of the chemical structure of Vat Blue 4]7-8[3]Excellent[3]-
Vat Green 1 [Image of the chemical structure of Vat Green 1]7[4]4-5Dry: 4-5, Wet: 4
Vat Violet 1 [Image of the chemical structure of Vat Violet 1]6-74-5-
Vat Violet 10 [Image of the chemical structure of Vat Violet 10]74-5-
Vat Red 10 [Image of the chemical structure of Vat Red 10]6-75-
Vat Brown 3 [Image of the chemical structure of Vat Brown 3]7-85Dry: 4-5, Wet: 4-5
Vat Orange 7 [Image of the chemical structure of Vat Orange 7]7-84-5Dry: 3-4

Experimental Protocols

The fastness data presented in this guide is determined by standardized experimental protocols. The following are detailed methodologies for the key fastness tests cited.

Light Fastness Testing (Based on AATCC Test Method 16.3 / ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

  • Specimen Preparation: A sample of the dyed textile is prepared according to the standard's specifications. A portion of the specimen is covered with an opaque mask.

  • Exposure: The specimen, along with a set of Blue Wool standards with known lightfastness ratings, is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.

  • Evaluation: The exposure is continued until a specified color change is observed on the Blue Wool standard corresponding to the desired fastness level. The color change of the exposed portion of the test specimen is then compared to the unexposed (masked) portion.

  • Rating: The light fastness is rated by comparing the degree of fading of the specimen to that of the Blue Wool standards. The rating is given on a scale of 1 to 8, where 8 indicates excellent light fastness.

Wash Fastness Testing (Based on ISO 105-C06)

This method assesses the resistance of a textile's color to domestic and commercial laundering procedures.

  • Specimen Preparation: A specimen of the dyed textile is stitched together with a multifiber test fabric containing strips of different common fibers (e.g., cotton, wool, polyester, nylon, acrylic, acetate).

  • Washing Procedure: The composite specimen is placed in a stainless steel container with a specified volume of a standard soap solution and stainless steel balls (to simulate mechanical action). The container is then agitated in a laundering machine at a specified temperature and for a set duration.

  • Rinsing and Drying: After the washing cycle, the specimen is rinsed thoroughly and dried under specified conditions.

  • Evaluation: The change in color of the dyed specimen and the degree of staining on each of the fiber strips in the multifiber fabric are assessed by comparing them with the Grey Scale for Color Change and the Grey Scale for Staining, respectively.

  • Rating: The wash fastness is rated on a scale of 1 to 5, where 5 represents no change in color and no staining.

Rubbing Fastness (Crocking) Testing (Based on AATCC Test Method 8)

This test evaluates the amount of color transferred from the surface of a colored textile to another surface by rubbing.

  • Specimen Preparation: A specimen of the dyed textile is mounted on the base of a crockmeter.

  • Rubbing Procedure: A standard white cotton test cloth is mounted on the rubbing finger of the crockmeter. The finger is then moved back and forth across the test specimen a specified number of times with a constant downward force. This procedure is performed with both a dry and a wet test cloth.

  • Evaluation: The amount of color transferred to the white test cloth is assessed by comparing it with the Grey Scale for Staining or the Chromatic Transference Scale.

  • Rating: The rubbing fastness is rated on a scale of 1 to 5, where 5 indicates no color transfer.

Visualizations

The following diagrams illustrate key processes and logical workflows related to the application and testing of anthraquinone vat dyes.

Vat_Dyeing_Process cluster_vatting Vatting (Reduction) cluster_dyeing Dyeing cluster_oxidation Oxidation Dye Insoluble Anthraquinone Vat Dye Pigment Leuco Soluble 'Leuco' Form (Sodium Salt) Dye->Leuco  + Reducing Agent (e.g., Sodium Hydrosulfite)  + Alkali (e.g., NaOH)   Fiber Cellulosic Fiber (e.g., Cotton) Leuco->Fiber  Adsorption & Diffusion  into Fiber   FixedDye Insoluble Vat Dye Trapped in Fiber Fiber->FixedDye  + Oxidizing Agent (e.g., Air, H₂O₂)   Fastness_Testing_Workflow cluster_tests Fastness Tests start Start: Dyed Textile Sample prep Specimen Preparation (Cutting & Mounting) start->prep light Light Fastness (AATCC 16.3 / ISO 105-B02) prep->light  Select Test   wash Wash Fastness (ISO 105-C06) prep->wash  Select Test   rub Rubbing Fastness (AATCC 8) prep->rub  Select Test   eval Evaluation (Comparison with Standards) light->eval wash->eval rub->eval report Report Fastness Rating (e.g., 1-8 for Light, 1-5 for Wash/Rub) eval->report end End report->end Dye_Selection_Logic start Start: Define Application Requirements q1 High Light Fastness Required? start->q1 q2 Excellent Wash Fastness Needed? q1->q2 No select_high_light Select Dyes with Light Fastness ≥ 7 (e.g., Vat Blue 4, Vat Brown 3) q1->select_high_light Yes q3 Good Rubbing Fastness Critical? q2->q3 No select_high_wash Select Dyes with Wash Fastness ≥ 4-5 (e.g., Vat Red 10, Vat Brown 3) q2->select_high_wash Yes select_good_rub Select Dyes with Good Rubbing Fastness (e.g., Vat Green 1, Vat Brown 3) q3->select_good_rub Yes end Final Dye Selection q3->end No select_high_light->q2 select_high_wash->q3 select_good_rub->end

References

Safety Operating Guide

Personal protective equipment for handling C.I. Vat Yellow 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of C.I. Vat Yellow 2 (CAS No. 129-09-9). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in the laboratory. This compound is an anthraquinone dye that presents as a yellow-brown to orange powder and is insoluble in water and ethanol.[1][2][3] While comprehensive toxicological data is not available for this specific compound, it is known to be an irritant to the skin, eyes, and respiratory tract, and may be harmful if swallowed.[4] Therefore, a cautious approach to handling is paramount.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure to this compound. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact with the powdered dye. While specific breakthrough data for this compound is not available, nitrile and neoprene gloves generally offer good resistance to a range of chemicals. It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected.
Eye Protection Chemical safety gogglesTo protect the eyes from airborne dust particles of the dye.
Body Protection A properly fitting laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)To prevent the inhalation of fine dust particles, especially when handling the powder outside of a certified chemical fume hood or when there is a potential for dust generation.

Operational Plan: Safe Handling Protocol

All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure. A designated and clearly labeled area for working with this dye should be established.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Cover the work surface with disposable bench paper to contain any potential spills. Assemble all necessary equipment, including a designated and labeled waste container.

  • Weighing: When weighing the powder, use a low-turbulence enclosure if available, or perform the task deep within the fume hood to minimize air currents that could disperse the powder. Use anti-static weigh boats or paper to prevent electrostatic attraction of the powder.

  • Transfer: Handle the powder with care, using a spatula or other appropriate tool to avoid generating dust. Keep containers of the dye closed when not in use.

  • Solution Preparation: If preparing a solution, slowly add the powdered dye to the solvent to prevent splashing. Keep the container covered as much as possible during this process.

  • Post-Handling: After handling, decontaminate the work area by carefully wiping it down with a damp cloth or paper towel. Dispose of all contaminated materials, including the bench paper and cleaning materials, in the designated hazardous waste container. Wash hands thoroughly with soap and water.

Disposal Plan

This compound and all materials contaminated with it must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.

Waste TypeDisposal Procedure
Solid Waste All solid waste, including unused dye powder, contaminated personal protective equipment (gloves, etc.), weigh boats, and cleaning materials, must be collected in a clearly labeled, sealable hazardous waste container. The label should include the words "Hazardous Waste" and the chemical name "this compound".
Liquid Waste Solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Ensure the container is compatible with the solvent used. The label should include "Hazardous Waste," the chemical name "this compound," and the solvent used.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.

Visualizing the Workflow

To further clarify the procedural flow of handling and disposal, the following diagrams have been created using the DOT language.

Handling_Workflow Safe Handling Workflow for this compound A 1. Preparation - Verify fume hood function - Cover work surface - Assemble equipment B 2. Weighing - Use low-turbulence enclosure - Use anti-static weigh paper A->B C 3. Transfer - Handle gently to minimize dust - Keep containers closed B->C D 4. Solution Preparation - Add powder to solvent slowly - Keep container covered C->D E 5. Post-Handling - Decontaminate work area - Dispose of contaminated materials - Wash hands thoroughly D->E Disposal_Workflow Disposal Workflow for this compound Waste cluster_solid Solid Waste cluster_liquid Liquid Waste A Collect contaminated solids (gloves, weigh paper, etc.) B Place in a labeled, sealable hazardous waste container A->B E Store waste containers in a designated secondary containment area B->E C Collect solutions containing This compound D Place in a compatible, labeled, sealable hazardous waste container C->D D->E F Arrange for pickup by institutional hazardous waste management E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.